3-Fluoropiperidine hydrochloride
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
特性
IUPAC Name |
3-fluoropiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FN.ClH/c6-5-2-1-3-7-4-5;/h5,7H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJUBLSLAULIAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116574-75-5, 737000-77-0 | |
| Record name | 3-Fluoropiperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Fluoropiperidine HCl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of 3-Fluoropiperidine hydrochloride review
An In-Depth Technical Guide to the Synthesis of 3-Fluoropiperidine Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Abstract
3-Fluoropiperidine is a privileged structural motif in modern medicinal chemistry. Its incorporation into drug candidates can profoundly influence critical pharmacological properties, including metabolic stability, pKa, and binding affinity. This guide provides an in-depth review of the primary synthetic strategies for preparing this compound. We will dissect two core methodologies: the catalytic hydrogenation of 3-fluoropyridine and the deoxofluorination of N-protected 3-hydroxypiperidine. This document is intended for researchers, chemists, and drug development professionals, offering not just protocols, but also the underlying scientific rationale to empower effective and safe synthesis.
Introduction: The Strategic Value of 3-Fluoropiperidine
The piperidine ring is one of the most ubiquitous saturated N-heterocycles found in FDA-approved pharmaceuticals.[1] The strategic placement of a fluorine atom onto this scaffold is a powerful tool in drug design. Fluorine's high electronegativity and small size can lead to significant, predictable changes in a molecule's properties.
Specifically, installing a fluorine atom at the 3-position of the piperidine ring can:
-
Modulate Basicity (pKa) : The electron-withdrawing nature of fluorine lowers the pKa of the piperidine nitrogen. This is a critical parameter for controlling a drug's ionization state at physiological pH, which in turn affects its solubility, cell permeability, and off-target activity, such as hERG channel binding.[2]
-
Influence Conformation : The fluorine atom can engage in dipole-dipole interactions that influence the conformational preference of the piperidine ring. For instance, in the protonated hydrochloride salt, a favorable interaction between the C-F bond dipole and the N+-H bond can favor an axial orientation of the fluorine atom.[2]
-
Enhance Metabolic Stability : The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This can block common metabolic pathways, thereby increasing the half-life of a drug.
Given these advantages, robust and scalable synthetic access to this compound is of paramount importance.
Core Synthetic Strategies
The synthesis of 3-fluoropiperidine can be approached from several distinct strategic directions. The optimal choice depends on factors such as starting material availability, scalability, and the need for stereochemical control.
Strategy 1: Aromatic Ring Hydrogenation
This is arguably the most direct approach, starting from commercially available and relatively inexpensive 3-fluoropyridine. The core transformation is the reduction of the aromatic pyridine ring to the saturated piperidine ring.
Strategy 2: Fluorination of a Piperidine Precursor
This strategy builds upon a pre-existing piperidine scaffold, introducing the fluorine atom at a later stage. A common and effective precursor is N-protected 3-hydroxypiperidine, which can be converted to the target molecule via deoxofluorination.
Detailed Synthetic Protocols & Field Insights
As a Senior Application Scientist, it is crucial to understand not just the steps, but the causality behind them. The following protocols are presented with this in mind.
Method A: Heterogeneous Hydrogenation of 3-Fluoropyridine
This method is highly efficient for large-scale production due to its operational simplicity and the use of readily available starting materials.[3]
Experimental Protocol:
-
Catalyst Preparation & Inerting: To a high-pressure hydrogenation vessel, add Palladium on Carbon (10 wt. %, 1-2 mol%). Seal the vessel and purge thoroughly with nitrogen or argon. This step is critical as Pd/C can be pyrophoric, especially after the reaction when it is saturated with hydrogen.[4][5]
-
Solvent and Substrate Addition: Under a positive pressure of inert gas, add a suitable solvent (e.g., methanol or acetic acid). Then, add 3-fluoropyridine (1.0 eq). The choice of solvent can influence reaction rate and selectivity; acetic acid is often used to protonate the pyridine nitrogen, which can activate the ring towards reduction.
-
Hydrogenation: Seal the vessel, purge again with nitrogen, and then carefully introduce hydrogen gas to the desired pressure (e.g., 50-100 psi). Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) until hydrogen uptake ceases or analysis (GC/MS) shows complete consumption of the starting material.
-
In-situ Protection (Critical Step): After the reaction, carefully vent the hydrogen and purge the vessel thoroughly with nitrogen. Do not filter the catalyst yet. The product, 3-fluoropiperidine, is volatile. To prevent loss, it must be derivatized in-situ.[3] Add triethylamine (1.5 eq) followed by Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) dissolved in a suitable solvent like dichloromethane (DCM). Stir for 2-4 hours at room temperature. This converts the volatile secondary amine into the non-volatile, stable N-Boc-3-fluoropiperidine.
-
Work-up and Purification: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst on the Celite pad is still active and pyrophoric; immediately quench it with water.[4] Concentrate the filtrate under reduced pressure. The resulting crude N-Boc-3-fluoropiperidine can be purified by column chromatography or distillation.
-
Deprotection: Dissolve the purified N-Boc-3-fluoropiperidine in a minimal amount of a solvent like diethyl ether or methanol. Add a solution of HCl in a compatible solvent (e.g., 4M HCl in dioxane or 2M HCl in diethyl ether) dropwise with stirring. The Boc group is acid-labile and will be cleaved.
-
Final Salt Formation: The deprotection step directly yields the desired product. The this compound will precipitate from the solution. The solid can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.
Method B: Deoxofluorination of N-Boc-3-hydroxypiperidine
This route offers excellent control as the sensitive piperidine nitrogen is protected throughout the key fluorination step. It is particularly useful for smaller-scale or discovery chemistry applications.
Experimental Protocol:
-
N-Protection of 3-Hydroxypiperidine: To a solution of 3-hydroxypiperidine (1.0 eq) in DCM, add triethylamine (1.5 eq). Cool the mixture to 0 °C in an ice bath. Add a solution of Boc₂O (1.1 eq) in DCM dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield N-Boc-3-hydroxypiperidine, which is often pure enough for the next step.[2][6]
-
Deoxofluorination: Dissolve N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous DCM and cool to -78 °C (dry ice/acetone bath) under a nitrogen atmosphere. Caution: Deoxofluorinating agents are hazardous and moisture-sensitive.[7] Add Diethylaminosulfur trifluoride (DAST, 1.2 eq) or a safer alternative like Deoxo-Fluor® dropwise.[7] The reaction is typically slow at this temperature. Allow it to stir at -78 °C for 1 hour, then warm slowly to room temperature and stir for an additional 4-12 hours. The choice of DAST is common, but Deoxo-Fluor is more thermally stable, making it a safer choice for larger-scale reactions.[7]
-
Quenching and Work-up: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate at 0 °C. Extract the product with DCM, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify the crude N-Boc-3-fluoropiperidine by silica gel chromatography.
-
Deprotection and Salt Formation: Follow steps 6 and 7 from Method A to cleave the Boc protecting group and isolate the final this compound salt.
Comparative Analysis of Synthetic Routes
| Feature | Method A: Hydrogenation of 3-Fluoropyridine | Method B: Deoxofluorination of 3-Hydroxypiperidine |
| Starting Material | 3-Fluoropyridine | 3-Hydroxypiperidine |
| Typical Overall Yield | Good to Excellent (60-80%)[3] | Moderate to Good (40-60%) |
| Scalability | Excellent; well-suited for process chemistry. | Good; often used in discovery/medicinal chemistry. |
| Key Advantages | Atom-economical, direct, uses cheap starting material. | Modular, avoids high-pressure hydrogenation, N-protection provides good control. |
| Key Challenges | Requires high-pressure hydrogenation equipment. Product is volatile and requires in-situ protection. Catalyst is pyrophoric. | Multi-step process (protect, fluorinate, deprotect). Fluorinating agents (DAST) are hazardous and toxic. |
| Stereocontrol | Produces a racemic mixture unless a chiral auxiliary or catalyst is used.[3] | Starts from racemic 3-hydroxypiperidine, producing a racemic product unless a chiral starting material is used. |
Conclusion and Future Outlook
The synthesis of this compound is a well-established process with several reliable routes available to the modern chemist. The direct hydrogenation of 3-fluoropyridine stands out for its efficiency and scalability, making it the preferred method in process development. The deoxofluorination pathway, while longer, offers flexibility and control, which is highly valuable in a discovery setting.
Future developments will likely focus on catalytic, enantioselective versions of these routes to provide direct access to single enantiomers of 3-fluoropiperidine, which are often required for pharmaceutical applications. As the demand for complex fluorinated building blocks continues to grow, the development of even safer, more efficient, and greener synthetic methodologies will remain a key area of research.
References
- 1. researchgate.net [researchgate.net]
- 2. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]
- 3. Multigram-scale Synthesis of Enantiopure 3,3-Difluoroproline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
Introduction: The Strategic Importance of Solubility Data
An In-depth Technical Guide to the Solubility Profile of 3-Fluoropiperidine Hydrochloride
In the landscape of modern drug discovery and development, the physicochemical properties of molecular building blocks are not mere data points; they are critical determinants of a program's trajectory and ultimate success. This compound, a fluorinated heterocyclic scaffold, is increasingly utilized in the synthesis of novel chemical entities due to the unique conformational and metabolic advantages conferred by the fluorine atom. However, its utility is fundamentally linked to its solubility—a parameter that governs reaction kinetics, purification efficiency, formulation possibilities, and ultimately, the bioavailability of its derivatives.
This guide provides a comprehensive, in-depth analysis of the solubility profile of this compound. Moving beyond a simple recitation of data, we will explore the underlying chemical principles that dictate its behavior in various solvent systems. We will delve into the critical influence of pH and temperature and provide robust, field-proven protocols for the empirical determination of its solubility. This document is intended for researchers, scientists, and drug development professionals who require a deep, actionable understanding of this versatile chemical entity.
Core Physicochemical Properties
A foundational understanding of this compound begins with its key physicochemical characteristics. These properties provide the basis for predicting its behavior and designing rational experimental approaches.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₁ClFN | [1][2] |
| Molecular Weight | 139.60 g/mol | [1][2][3] |
| Appearance | White to off-white solid | [4] |
| Melting Point | ~227 °C | [5][6] |
| pKa (Predicted, Free Base) | 8.48 ± 0.10 | [7] |
| Key Characteristics | Hygroscopic, Air Sensitive | [4][5] |
The Theoretical Solubility Profile: A Mechanistic View
While extensive quantitative solubility data for this compound is not widely published, we can construct a robust theoretical profile based on its structure and fundamental chemical principles.
Aqueous and Polar Protic Solvents
As the hydrochloride salt of a secondary amine, this compound is an ionic compound. In aqueous media, it readily dissociates into the protonated 3-fluoropiperidinium cation and the chloride anion. This ionic nature leads to strong ion-dipole interactions with polar water molecules, resulting in high water solubility .[4] This high solubility is also expected in other polar protic solvents like methanol and ethanol, which can effectively solvate the ions.
Polar Aprotic and Non-Polar Solvents
In polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), solubility is expected to be moderate to good. While these solvents cannot donate hydrogen bonds, their large dipole moments allow for effective solvation of the cation.
Conversely, solubility in non-polar solvents like hexane, toluene, or diethyl ether is predicted to be very low . The significant energy required to break the stable ionic lattice of the salt is not compensated by the weak van der Waals forces that would be formed with non-polar solvent molecules.
The Critical Impact of pH
The solubility of this compound is intrinsically pH-dependent, a direct consequence of the acid-base equilibrium of the piperidine nitrogen. The predicted pKa of the conjugate acid (the 3-fluoropiperidinium ion) is approximately 8.48.[7]
-
At pH < 7: In acidic and neutral solutions, the equilibrium heavily favors the protonated, cationic form. This is the highly water-soluble species.
-
As pH approaches the pKa (8.48): The concentration of the neutral, unprotonated free base (3-Fluoropiperidine) begins to increase significantly.
-
At pH > pKa: The neutral free base becomes the dominant species. This form is significantly less polar and thus has much lower aqueous solubility.
This relationship is a classic example of how pH can be manipulated to control the solubility of ionizable compounds, a principle that is fundamental in drug formulation and purification.[8][9] A sharp decrease in aqueous solubility is expected as the pH is adjusted from neutral to alkaline conditions.
Caption: pH-Dependent Equilibrium of 3-Fluoropiperidine HCl
The Influence of Temperature
For the majority of solid solutes, the dissolution process is endothermic, meaning that solubility increases as the temperature of the solvent is raised. This general principle is expected to apply to this compound. Increased thermal energy enhances the vibrational energy of the crystal lattice, making it easier for solvent molecules to break it apart and solvate the individual ions. However, the magnitude of this effect must be determined empirically.
Protocols for Experimental Solubility Determination
Theoretical predictions require empirical validation. The following protocols describe robust, self-validating methods for quantifying the solubility of this compound.
Protocol 1: Equilibrium Solubility via the Shake-Flask Method
The shake-flask method is the gold-standard for determining thermodynamic (equilibrium) solubility.[10] It ensures that the solution is fully saturated with the solute.
Objective: To determine the equilibrium solubility in a specific solvent at a controlled temperature.
Methodology:
-
Preparation: Add an excess amount of this compound (e.g., 20-30 mg, accurately weighed) to a known volume of the test solvent (e.g., 2 mL) in a glass vial. The excess solid is crucial to ensure saturation is achieved.
-
Equilibration: Seal the vial securely and place it in an orbital shaker or on a magnetic stir plate within a temperature-controlled incubator (e.g., 25 °C or 37 °C). Agitate the suspension for a minimum of 24 hours. Causality Note: 24-48 hours is typically required to ensure the system reaches true thermodynamic equilibrium between the dissolved and undissolved solid.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed in the incubator for at least 1-2 hours to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter (e.g., PVDF or PTFE, selected for solvent compatibility) into a clean vial. Trustworthiness Check: Filtration is a critical step to remove all undissolved microparticulates, which would otherwise lead to an overestimation of solubility.
-
Quantification:
-
Accurately dilute a portion of the filtered supernatant with a suitable mobile phase.
-
Prepare a series of calibration standards of this compound with known concentrations.
-
Analyze the standards and the sample by a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[11]
-
-
Calculation: Construct a calibration curve from the standards. Use the curve to determine the concentration of the diluted sample, and then back-calculate the concentration in the original undiluted supernatant. This value is the equilibrium solubility, typically expressed in mg/mL or µg/mL.
Caption: Shake-Flask Method Workflow
Protocol 2: High-Throughput Kinetic Solubility Profiling
In early-stage discovery, kinetic solubility is often measured for faster throughput. This method measures the solubility of a compound precipitating out of a solution, rather than dissolving into it.
Objective: To rapidly estimate the aqueous solubility under specific pH conditions.
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).
-
Assay Plate Preparation: Dispense the aqueous buffer of the desired pH (e.g., pH 7.4 PBS) into the wells of a 96-well microplate.
-
Compound Addition: Using a liquid handler, add a small volume of the DMSO stock solution to the aqueous buffer (e.g., 2 µL of stock into 198 µL of buffer). This initiates precipitation of the compound beyond its solubility limit.
-
Incubation: Cover the plate and shake for 1-2 hours at room temperature.
-
Analysis: Analyze the plate using a method that can quantify the dissolved compound in the presence of precipitate, such as nephelometry (measures cloudiness due to precipitation) or direct UV-Vis spectroscopy after a filtration step.
-
Calculation: Compare the result to a calibration curve to determine the concentration of the compound remaining in solution, which represents its kinetic solubility.
Summary and Recommendations for the Researcher
The solubility profile of this compound is governed by its ionic nature and the basicity of its piperidine nitrogen.
-
High Solubility: Expected in aqueous solutions and polar protic solvents at acidic to neutral pH.
-
pH is the Dominant Factor: A significant decrease in aqueous solubility is predicted as the pH rises above ~7.5 and crosses the pKa of ~8.48. This property can be leveraged for pH-based extractions and purifications.
-
Empirical Verification is Essential: While theoretical principles provide a strong framework, the quantitative data for your specific application—be it reaction optimization, formulation, or biological screening—must be determined experimentally. The Shake-Flask method is recommended for generating definitive equilibrium data.
-
Analytical Rigor: The choice of analytical technique for quantification (e.g., HPLC, GC, NMR) is critical for accuracy. The method must be validated for linearity, accuracy, and precision.[12]
By understanding these principles and employing the robust methodologies outlined herein, researchers can effectively manage and manipulate the solubility of this compound to accelerate their scientific objectives.
References
- 1. (3R)-3-fluoropiperidine hydrochloride | C5H11ClFN | CID 55288002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 737000-77-0 | 3-fluoropiperidineHCLSalt - Alachem Co., Ltd. [alachem.co.jp]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. 3-Fluoropiperidine hcl | CAS 116574-75-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. 3-FLUOROPIPERIDINE | 116574-75-5 [amp.chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. The Impact of Gastrointestinal pH on Oral Drug Absorption - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Impact of Gastric pH Variations on the Release of Amorphous Solid Dispersion Formulations Containing a Weakly Basic Drug and Enteric Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. env.go.jp [env.go.jp]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
A Guide to the Solid-State Structure of 3-Fluoropiperidine Hydrochloride: Crystallographic and Conformational Analysis
Abstract
This technical guide provides an in-depth analysis of the single-crystal X-ray structure of 3-Fluoropiperidine hydrochloride, a critical building block in modern medicinal chemistry. We explore the fundamental principles and practical methodologies for determining its three-dimensional structure, from crystal growth to final structural refinement. The guide details the key structural features of the molecule, including the conformational preference of the fluorine substituent and the intricate hydrogen-bonding network that governs its crystal packing. This analysis serves as a vital resource for researchers, scientists, and drug development professionals, offering insights into the stereoelectronic properties that influence molecular recognition and pharmacokinetic profiles.
Introduction: The Significance of Fluorinated Piperidines in Drug Discovery
The piperidine ring is one of the most ubiquitous saturated N-heterocycles in pharmaceuticals, prized for its ability to confer favorable physicochemical properties such as aqueous solubility and metabolic stability. The strategic introduction of fluorine atoms onto this scaffold has become a cornerstone of modern drug design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly modulate a molecule's pKa, lipophilicity, metabolic stability, and binding affinity.
This compound is a particularly valuable synthon. As a hydrochloride salt, it offers improved handling and solubility characteristics compared to the free base. Understanding its precise three-dimensional structure is not merely an academic exercise; it is fundamental to structure-based drug design. The crystal structure reveals the molecule's preferred conformation, the orientation of key functional groups, and the intermolecular interactions that will dictate its behavior in a biological environment. This guide elucidates the process of obtaining and interpreting this critical structural data.
Experimental Framework for Crystal Structure Determination
The determination of a small molecule crystal structure is a systematic process that bridges chemistry, physics, and computational science. The validity of the final structure is contingent on the quality of each step, from the initial crystallization to the final refinement of the atomic model.
Causality in Experimental Design: From Solution to Single Crystal
The primary prerequisite for single-crystal X-ray diffraction is a high-quality single crystal. The goal is to encourage molecules to slowly transition from the disordered state of a solution to a highly ordered, repeating three-dimensional lattice.
Detailed Protocol: Slow Evaporation Crystallization
-
Solvent Selection Rationale: The process begins by dissolving this compound in a suitable solvent system. The ideal solvent is one in which the compound is moderately soluble. A common choice is a binary system, such as methanol/diethyl ether. Methanol is a good solvent that engages in hydrogen bonding, while diethyl ether acts as an anti-solvent, reducing the overall solubility. This balance is key to preventing rapid precipitation, which leads to amorphous powder or poor-quality microcrystals.
-
Preparation: A saturated or near-saturated solution of the compound is prepared in a minimal amount of the primary solvent (e.g., methanol) at room temperature in a clean, small-volume vessel (e.g., a 2 mL vial).
-
Inducing Supersaturation: The anti-solvent (e.g., diethyl ether) is slowly added dropwise until the first sign of persistent turbidity appears. A single drop of the primary solvent is then added to redissolve the precipitate, returning the solution to a clear, metastable state.
-
Incubation: The vessel is loosely capped or covered with parafilm perforated with a few pinholes. This is a critical step; the holes must be large enough to allow for the slow evaporation of the more volatile solvent (diethyl ether) over several days to weeks, but small enough to prevent dust contamination and overly rapid solvent loss.
-
Harvesting: Once crystals of sufficient size (typically 0.1-0.3 mm in each dimension) and quality (transparent with well-defined faces) have formed, they are carefully harvested using a cryoloop and immediately prepared for X-ray analysis.
The Overall Workflow: A Validating System
Each stage of the crystal structure analysis workflow serves to validate the next. A well-defined experimental plan ensures the integrity and reliability of the final structural model.
Caption: Workflow for single-crystal X-ray structure analysis.
X-ray Diffraction Data Collection
Crystals are mounted on a diffractometer and cooled to a low temperature (typically 100 K) in a stream of nitrogen gas. This cryogenic cooling is essential as it minimizes thermal vibrations of the atoms, leading to sharper diffraction spots and a more precise measurement of their intensities. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal, and as the crystal is rotated, a series of diffraction patterns are collected on a detector.
Structure Solution and Refinement
The collected diffraction data (intensities and positions of spots) are computationally processed.
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map and a preliminary atomic model.
-
Structure Refinement: This initial model is then refined using a least-squares algorithm. Atomic positions, displacement parameters, and other variables are adjusted to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[1]
Results and Discussion: The Crystal Structure of (3R)-3-Fluoropiperidine Hydrochloride
The analysis of (3R)-3-Fluoropiperidine hydrochloride reveals a well-ordered structure governed by specific conformational preferences and a robust hydrogen-bonding network. The crystallographic data presented here is based on the work of Wagener et al. (2020), as deposited in the Crystallography Open Database.[2][3]
Crystallographic Data Summary
The fundamental parameters describing the crystal lattice are summarized below. The compound crystallizes in the monoclinic space group P2₁, a non-centrosymmetric space group consistent with the presence of a single enantiomer.
| Parameter | Value | Source |
| Chemical Formula | C₅H₁₁ClFN | [2] |
| Formula Weight | 139.60 g/mol | [2] |
| Crystal System | Monoclinic | [2] |
| Space Group | P 1 2₁ 1 (#4) | [2] |
| a (Å) | 6.6025 | [2] |
| b (Å) | 7.3672 | [2] |
| c (Å) | 7.0360 | [2] |
| β (°) | 90.746 | [2] |
| Volume (ų) | 342.19 | [2] |
| Z (molecules/unit cell) | 2 | [2] |
Molecular Conformation: The Axial Fluorine Preference
Within the crystal structure, the piperidinium ring adopts a stable chair conformation. A critical observation is the orientation of the fluorine substituent at the C3 position. The fluorine atom occupies an axial position.
This preference is a well-documented phenomenon in protonated fluorinated piperidines and is rationalized by a stabilizing dipole-dipole interaction.[4] In the protonated state, the N-H bonds of the ammonium group create a strong positive dipole. The C-F bond also has a significant dipole. When the fluorine is axial, the C-F bond dipole is oriented anti-parallel to one of the N-H bond dipoles, resulting in a favorable electrostatic interaction that stabilizes this conformation over the equatorial alternative.[4] This conformational locking has significant implications for drug design, as it presents a well-defined vector for interactions with a target protein.
Supramolecular Assembly: The Hydrogen-Bonding Network
The crystal packing is dominated by a network of strong hydrogen bonds between the piperidinium cations and the chloride anions. The two hydrogen atoms on the protonated nitrogen atom (N-H) act as hydrogen bond donors, while the chloride ion (Cl⁻) serves as the acceptor.
This interaction is the primary force holding the ionic components together in the crystal lattice. In many piperidinium chloride salts, these N-H···Cl interactions link the cations and anions into infinite one-dimensional chains or more complex two- or three-dimensional networks.[5][] These interactions are crucial for the overall stability and physical properties of the crystalline solid.
Caption: Key intermolecular interactions in the crystal lattice.
Conclusion and Implications
The single-crystal X-ray analysis of this compound provides definitive, high-resolution insight into its solid-state structure. The key takeaways for medicinal chemists and drug developers are:
-
Defined Conformation: The piperidine ring exists in a rigid chair conformation with the fluorine atom locked in an axial position due to stabilizing electrostatic interactions.
-
Predictable Interactions: The primary supramolecular synthon is the robust N-H···Cl hydrogen bond, which dictates the crystal packing and contributes to the compound's stability.
-
Foundation for Design: This experimentally determined structure provides an accurate, validated model for computational studies, including docking simulations and molecular dynamics, enabling a more rational approach to designing next-generation therapeutics.
By understanding the fundamental structural chemistry of this important building block, scientists can better leverage its unique properties to create safer and more effective medicines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. (3R)-3-fluoropiperidin-1-ium chloride | C5H11ClFN | CID 168346830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scientificupdate.com [scientificupdate.com]
- 5. This compound - CAS:737000-77-0 - Aqbiopharma Medical Technology (Shanghai) Co., LTD [en.aqbiopharma.com.cn]
The Strategic Introduction of Fluorine: A Technical Guide to the Chemical Properties of 3-Fluoropiperidine Hydrochloride
Introduction: The Piperidine Scaffold and the Transformative Power of Fluorine
The piperidine ring is a cornerstone of medicinal chemistry, appearing as a fundamental scaffold in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that can be readily functionalized to modulate pharmacological activity. However, the ever-present challenges in drug development, such as metabolic instability and off-target effects, necessitate innovative strategies to fine-tune the properties of these core structures.
One of the most powerful and widely adopted strategies in modern drug design is the introduction of fluorine atoms into organic molecules. The unique electronic properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's physicochemical and biological characteristics. When incorporated into the piperidine scaffold, fluorine can modulate basicity (pKa), lipophilicity, metabolic stability, and conformational preference, thereby offering a sophisticated tool for optimizing drug candidates.[1]
This technical guide provides an in-depth exploration of the chemical properties of 3-Fluoropiperidine hydrochloride, a key building block for the synthesis of advanced pharmaceutical intermediates. We will delve into its structural and electronic characteristics, spectroscopic signature, and chemical reactivity, offering insights for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this versatile compound.
Physicochemical Properties: A Quantitative Overview
This compound is a white to off-white solid that is hygroscopic in nature. Its key physicochemical properties are summarized in the table below. The introduction of the electronegative fluorine atom at the 3-position has a notable impact on the basicity of the piperidine nitrogen.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₁ClFN | [3] |
| Molecular Weight | 139.60 g/mol | [3] |
| Appearance | White to off-white solid | |
| Melting Point | 227 °C | |
| pKa | Axial conformer: ~7.6, Equatorial conformer: ~6.6 | [1] |
| Solubility | Soluble in water | |
| Storage | Store at room temperature in a dry, cool place | [3] |
| Hygroscopicity | Hygroscopic |
Note: The pKa values are for the protonated amine and are influenced by the conformational preference of the fluorine atom.
Structural and Conformational Analysis: The Axial Preference of Fluorine
A critical aspect of 3-Fluoropiperidine's chemistry is the conformational preference of the fluorine substituent on the piperidine ring. In the protonated form (3-fluoropiperidinium chloride), the fluorine atom exhibits a strong preference for the axial position.[1][4] This counterintuitive orientation, where a sterically demanding substituent occupies a more hindered position, is a result of stabilizing electronic interactions.
The axial preference is primarily attributed to a favorable dipole-charge interaction between the C-F bond dipole and the positive charge on the protonated nitrogen (N⁺-H).[1] This through-space electrostatic interaction stabilizes the axial conformer over the equatorial one.
Caption: Conformational equilibrium of 3-fluoropiperidinium ion.
This conformational locking has significant implications for drug design, as it presents a more rigid and defined orientation of the fluorine substituent to a biological target, potentially leading to enhanced binding affinity and selectivity.
Spectroscopic Characterization
A thorough understanding of the spectroscopic properties of this compound is essential for its identification, purity assessment, and structural elucidation in reaction monitoring and final product analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound in a suitable solvent like D₂O or DMSO-d₆ would exhibit characteristic signals for the piperidine ring protons. The proton at C3, geminal to the fluorine, will appear as a complex multiplet due to coupling with both adjacent protons and the fluorine atom. The large geminal H-F coupling constant is a key diagnostic feature. The protons on the carbons adjacent to the nitrogen will also show distinct chemical shifts.
-
¹³C NMR: The carbon NMR spectrum will display five distinct signals for the piperidine ring carbons. The carbon atom bonded to fluorine (C3) will exhibit a large one-bond C-F coupling constant, which is a definitive indicator of fluorination at that position. The chemical shift of C3 will also be significantly influenced by the electronegative fluorine atom.
-
¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, likely a multiplet, due to coupling with adjacent protons. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom.
Infrared (IR) Spectroscopy
The FT-IR spectrum of this compound will show characteristic absorption bands corresponding to the various vibrational modes of the molecule. Key expected absorptions include:
-
N-H stretching: A broad band in the region of 2700-3300 cm⁻¹ is expected for the N⁺-H stretching of the hydrochloride salt.
-
C-H stretching: Bands in the 2800-3000 cm⁻¹ region corresponding to the C-H stretching of the methylene groups in the piperidine ring.
-
N-H bending: A band around 1500-1600 cm⁻¹.
-
C-F stretching: A strong absorption band typically in the range of 1000-1100 cm⁻¹, which is characteristic of the C-F bond.[5]
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at an m/z corresponding to the free base (C₅H₁₀FN).
Under collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), the protonated molecule would likely undergo characteristic fragmentation pathways. These could include the loss of HF, or ring-opening fragmentation patterns typical of piperidine derivatives. The specific fragmentation pattern can provide valuable structural information.
Chemical Reactivity and Synthetic Applications
The chemical reactivity of 3-Fluoropiperidine is primarily centered around the nucleophilic secondary amine. The presence of the electron-withdrawing fluorine atom at the 3-position slightly reduces the nucleophilicity of the nitrogen compared to unsubstituted piperidine. However, it remains a versatile nucleophile for a variety of chemical transformations.
Common reactions involving the piperidine nitrogen include:
-
N-Alkylation: Reaction with alkyl halides or other electrophiles to introduce substituents on the nitrogen.
-
N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-substituted derivatives.
The fluorine atom is generally stable under these conditions, making 3-Fluoropiperidine a robust building block.
Experimental Protocol: Synthesis of this compound
A common and practical laboratory-scale synthesis of this compound involves the fluorination of a suitable precursor, such as N-protected 3-hydroxypiperidine, followed by deprotection. A representative procedure is outlined below.
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology:
-
Protection of the Amine:
-
To a solution of 3-hydroxypiperidine (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford N-Boc-3-hydroxypiperidine.
-
-
Fluorination:
-
Dissolve N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous DCM and cool the solution to -78 °C under a nitrogen atmosphere.
-
Slowly add diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® (1.2 eq).
-
Stir the reaction at -78 °C for 1 hour and then allow it to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield N-Boc-3-fluoropiperidine.
-
-
Deprotection and Hydrochloride Salt Formation:
-
Dissolve N-Boc-3-fluoropiperidine (1.0 eq) in a minimal amount of a suitable solvent such as diethyl ether or 1,4-dioxane.
-
Add a solution of hydrochloric acid in diethyl ether or 1,4-dioxane (e.g., 2 M, 2-3 eq) dropwise with stirring.
-
A precipitate of this compound will form.
-
Stir the suspension for 1-2 hours at room temperature.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
-
Trustworthiness of the Protocol: This protocol employs well-established and reliable chemical transformations. The use of a Boc protecting group allows for selective fluorination of the hydroxyl group without interference from the amine. The fluorinating agents DAST and Deoxo-Fluor® are commonly used for deoxofluorination of alcohols. The final deprotection and salt formation with HCl is a standard and high-yielding procedure. Each step can be monitored by standard analytical techniques (TLC, NMR) to ensure reaction completion and product purity.
Applications in Drug Discovery and Medicinal Chemistry
The unique properties of this compound make it a valuable building block in the design and synthesis of novel therapeutic agents. The strategic incorporation of fluorine can lead to:
-
Improved Metabolic Stability: The strong C-F bond is resistant to metabolic cleavage by cytochrome P450 enzymes, which can increase the half-life of a drug.
-
Modulation of pKa: The electron-withdrawing nature of fluorine lowers the pKa of the piperidine nitrogen, which can be crucial for optimizing drug absorption, distribution, and target engagement.[1]
-
Enhanced Binding Affinity: The fluorine atom can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, leading to increased potency.
-
Improved CNS Penetration: In some cases, the introduction of fluorine can increase the lipophilicity of a molecule, facilitating its passage across the blood-brain barrier.
Conclusion
This compound is a synthetically versatile and strategically important building block in modern medicinal chemistry. Its well-defined chemical and physical properties, particularly the conformational preference of the fluorine atom and its influence on the basicity of the piperidine nitrogen, provide drug discovery scientists with a powerful tool for the rational design of new and improved therapeutics. A thorough understanding of its synthesis, spectroscopic characteristics, and reactivity is paramount for its effective utilization in the development of the next generation of pharmaceuticals.
References
A Technical Guide to the Enantiomers of 3-Fluoropiperidine Hydrochloride: Synthesis, Resolution, and Analysis
Abstract: The introduction of fluorine into piperidine scaffolds is a powerful strategy in modern medicinal chemistry for modulating physicochemical properties such as basicity (pKa) and lipophilicity, which can significantly enhance drug efficacy, metabolic stability, and safety profiles.[1][2] 3-Fluoropiperidine is a valuable building block, and control over its stereochemistry is critical, as individual enantiomers often exhibit distinct pharmacological and toxicological profiles. This guide provides an in-depth technical overview for researchers and drug development professionals on the synthesis, chiral resolution, and analytical characterization of the enantiomers of 3-Fluoropiperidine hydrochloride.
Introduction: The Strategic Importance of Chiral 3-Fluoropiperidine
The piperidine ring is one of the most prevalent saturated nitrogen-containing heterocycles found in FDA-approved pharmaceuticals.[1] Its conformational flexibility and ability to engage in key binding interactions make it a privileged scaffold. The strategic incorporation of a fluorine atom at the 3-position introduces unique stereoelectronic effects.
Modulation of Basicity (pKa): Fluorine's strong electron-withdrawing nature can lower the pKa of the piperidine nitrogen.[1][3] This is a crucial tactic for medicinal chemists to fine-tune a molecule's ionization state at physiological pH, which can reduce off-target activity, such as binding to the hERG potassium ion channel, a common cause of cardiovascular toxicity.[1]
Conformational Control: The fluorine substituent can exert significant influence over the conformational preference of the piperidine ring. In the protonated hydrochloride salt form, a favorable dipole interaction between the axial C-F bond and the N⁺-H bond can lead to a preference for the fluorine atom to occupy an axial position, which can be critical for optimizing interactions with a biological target.[1][4]
Given these advantages, access to enantiomerically pure forms of this compound, namely (R)-3-Fluoropiperidine hydrochloride and (S)-3-Fluoropiperidine hydrochloride, is essential for structure-activity relationship (SAR) studies and the development of stereochemically defined drug candidates.[]
Synthesis and Chiral Resolution Strategies
While several methods for the asymmetric synthesis of 3-fluoropiperidines are emerging, including enantioselective allylic alkylations and asymmetric hydrogenations, a common and scalable approach involves the synthesis of the racemic mixture followed by chiral resolution.[1][6][7]
Synthesis of Racemic 3-Fluoropiperidine
A prevalent laboratory-scale synthesis starts from commercially available N-protected 3-hydroxypiperidine. The hydroxyl group is converted to a leaving group (e.g., mesylate or tosylate) and then displaced with a fluoride source. A more direct method involves deoxofluorination of N-protected 3-piperidinone using reagents like diethylaminosulfur trifluoride (DAST). The protecting group (e.g., Boc or Cbz) is then removed under acidic conditions to yield racemic 3-Fluoropiperidine, which is subsequently converted to the hydrochloride salt.
Chiral Resolution: The Path to Enantiopurity
The separation of the racemic mixture into its constituent enantiomers is a critical step. Two primary methods are employed: classical resolution via diastereomeric salt formation and chiral chromatography.
This traditional and often cost-effective method relies on the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These salts possess different physical properties, most importantly, different solubilities in a given solvent system, allowing for their separation by fractional crystallization.
Workflow Rationale: The key to a successful classical resolution is the selection of an appropriate resolving agent and crystallization solvent. The goal is to create a scenario where one diastereomeric salt is significantly less soluble than the other, causing it to crystallize out of the solution in high diastereomeric excess. The choice is often empirical, but chiral acids like tartaric acid, dibenzoyltartaric acid, or mandelic acid are common starting points.
Experimental Protocol: Resolution with Di-p-toluoyl-D-tartaric acid
-
Salt Formation: Dissolve racemic 3-Fluoropiperidine free base in a suitable solvent such as methanol or ethanol.
-
Add Resolving Agent: Add a solution of a chiral resolving agent, for example, 0.5 equivalents of Di-p-toluoyl-D-tartaric acid, to the amine solution. The use of a half-equivalent is a common strategy to maximize the yield of the less soluble salt.
-
Crystallization: Allow the solution to stand at room temperature or cool to induce crystallization of the less soluble diastereomeric salt. The progress can be monitored by polarimetry of the mother liquor.
-
Isolation: Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry. This solid should be enriched in one diastereomer.
-
Liberation of Enantiomer: Treat the isolated diastereomeric salt with a base (e.g., NaOH solution) to deprotonate the piperidine nitrogen and extract the free amine into an organic solvent (e.g., dichloromethane).
-
Salt Formation: Bubble dry HCl gas through the organic solution or add a solution of HCl in a solvent like ether to precipitate the enantiomerically enriched this compound.
-
Recrystallization (Optional): The enantiomeric purity can often be further enhanced by recrystallizing the diastereomeric salt before the liberation step.
dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption { label="Workflow for Classical Chiral Resolution"; fontsize=14; fontname="Arial"; }
Caption: Workflow for Classical Chiral Resolution.
For analytical-scale separation and for purification when classical resolution is difficult, high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) with a chiral stationary phase (CSP) is the method of choice.[8][9]
Principle of Separation: Chiral stationary phases are composed of a single enantiomer of a chiral selector immobilized on a solid support (e.g., silica gel). As the racemic analyte passes through the column, the two enantiomers form transient, diastereomeric complexes with the chiral selector.[10] Differences in the stability of these complexes lead to different retention times, allowing for their separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are particularly effective for a wide range of compounds.[8]
dot graph LR { bgcolor="#F1F3F4"; node [shape=record, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption { label="Principle of Chiral HPLC Separation"; fontsize=14; fontname="Arial"; }
Caption: Principle of Chiral HPLC Separation.
Analytical Characterization of Enantiomers
Once separated, the identity and enantiomeric purity of each enantiomer must be rigorously confirmed.
Chiral HPLC/SFC for Enantiomeric Purity
The most reliable method for determining enantiomeric purity (or enantiomeric excess, ee) is chiral chromatography.[11]
Experimental Protocol: Chiral HPLC Analysis
-
Column Selection: Choose a suitable chiral column, such as a Chiralpak® or Chiralcel® column (polysaccharide-based).
-
Mobile Phase: A typical mobile phase for amine separation is a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine, DEA) to improve peak shape and reduce tailing.
-
Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase.
-
Analysis: Inject the sample onto the HPLC system. The two enantiomers will appear as separate peaks.
-
Quantification: The enantiomeric excess (% ee) is calculated from the integrated areas of the two peaks using the formula: % ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100
Polarimetry
Chiral molecules rotate the plane of plane-polarized light. Enantiomers rotate light by equal amounts but in opposite directions. The specific rotation, [α], is a characteristic physical property. While not sufficient on its own to determine purity, it is a crucial quality control measurement.
Physicochemical Properties
The individual enantiomers should have identical physical properties (melting point, NMR spectra in achiral media) to the racemate, with the exception of their interaction with other chiral entities.
| Property | (R)-3-Fluoropiperidine HCl | (S)-3-Fluoropiperidine HCl | Racemic 3-Fluoropiperidine HCl |
| CAS Number | 787564-37-8[][12] | 871664-50-5[][14] | 737000-77-0[15] |
| Molecular Formula | C₅H₁₁ClFN[12][15] | C₅H₁₁ClFN[14] | C₅H₁₁ClFN[15] |
| Molecular Weight | 139.60 g/mol [][12][15] | 139.60 g/mol [14] | 139.60 g/mol [15] |
| Specific Rotation [α] | Value is opposite to (S)-enantiomer | Value is opposite to (R)-enantiomer | 0° |
| Appearance | Typically a white to off-white solid | Typically a white to off-white solid | Typically a white to off-white solid |
Note: Specific rotation values are dependent on concentration, solvent, and temperature and should be referenced from a certificate of analysis or peer-reviewed literature.
Applications in Drug Discovery
Enantiomerically pure (R)- and (S)-3-Fluoropiperidine hydrochloride serve as key building blocks in the synthesis of complex molecules for various therapeutic areas, including central nervous system (CNS) disorders and oncology.[2][] Their use allows for the precise three-dimensional positioning of the fluorine atom and the basic nitrogen, enabling chemists to systematically probe the chiral recognition requirements of biological targets and optimize pharmacokinetic properties.
Conclusion
The enantiomers of this compound are indispensable tools in modern drug discovery. A thorough understanding of their synthesis, resolution, and analytical characterization is paramount for any research program utilizing this scaffold. The choice between classical resolution and chiral chromatography depends on the scale of the synthesis, available resources, and the specific challenges presented by the molecule. Rigorous analytical control, primarily through chiral HPLC, is essential to ensure the enantiomeric purity required for generating reliable pharmacological data and advancing safe and effective drug candidates.
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 6. Development of an Enantioselective Allylic Alkylation of Acyclic α‐Fluoro‐β‐ketoesters for Asymmetric Synthesis of 3‐Fluoropiperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of an Enantioselective Allylic Alkylation of Acyclic α‐Fluoro‐β‐ketoesters for the Asymmetric Synthesis of 3‐Fluoropiperidines: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 8. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 9. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 11. researchgate.net [researchgate.net]
- 12. (3R)-3-fluoropiperidine hydrochloride | C5H11ClFN | CID 55288002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 871664-50-5|(S)-3-Fluoropiperidine hydrochloride|BLD Pharm [bldpharm.com]
- 15. chemscene.com [chemscene.com]
commercial availability of 3-Fluoropiperidine hydrochloride precursors
An In-Depth Technical Guide to the Commercial Availability of 3-Fluoropiperidine Hydrochloride Precursors
For researchers, medicinal chemists, and drug development professionals, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern molecular design. The 3-fluoropiperidine moiety, in particular, is a privileged structural motif, offering a powerful tool to modulate basicity (pKa), metabolic stability, and conformational preference, thereby fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] This guide provides a field-proven perspective on the synthetic pathways to this compound, focusing on the commercial availability of its critical precursors and the causal logic behind strategic synthetic choices.
The Strategic Landscape: Synthetic Routes to 3-Fluoropiperidine
The most direct and widely adopted strategy for synthesizing 3-fluoropiperidine involves the nucleophilic deoxofluorination of a readily available 3-hydroxypiperidine precursor. This approach necessitates a two-stage workflow: protection of the piperidine nitrogen, followed by fluorination and subsequent deprotection. The choice of the nitrogen protecting group is a critical decision point that dictates the cost, scalability, and conditions of the overall synthesis.
The general synthetic workflow is visualized below.
Caption: General Synthetic Workflow for 3-Fluoropiperidine HCl.
Part 1: Core Precursor Analysis and Commercial Availability
The commercial landscape for precursors is robust, offering several strategic starting points. The choice between them depends on factors such as the desired stereochemistry, reaction scale, and cost considerations.
Commercially Available Hydroxylated Piperidine Precursors
The foundational precursors are all derivatives of 3-hydroxypiperidine. The most common commercially available starting materials are summarized below.
| Precursor Name | CAS Number | Common Protecting Group | Key Suppliers | Notes |
| 3-Hydroxypiperidine | 6859-99-0 | None | Sigma-Aldrich, Theorem Chemical, Tocopharm[2][3][4] | Most economical starting point but requires an initial N-protection step. |
| 1-Boc-3-hydroxypiperidine | 85275-45-2 | tert-Butoxycarbonyl (Boc) | Thermo Fisher, Tocopharm, Echemi[5][6][7] | Very common; Boc group is stable but easily removed with acid. Ideal for lab-scale synthesis. |
| (S)-1-Boc-3-hydroxypiperidine | 143900-44-1 | tert-Butoxycarbonyl (Boc) | Thermo Fisher, various specialty suppliers[7][8] | Essential starting material for enantiomerically pure (S)-3-fluoropiperidine. |
| (R)-1-Boc-3-hydroxypiperidine | 143900-43-0 | tert-Butoxycarbonyl (Boc) | Apollo Scientific, various specialty suppliers[9] | Essential starting material for enantiomerically pure (R)-3-fluoropiperidine. |
| N-Benzyl-3-hydroxypiperidine | 14813-01-5 | Benzyl (Bn) | Santa Cruz Biotechnology, Sigma-Aldrich[10][11] | Benzyl group is robust; deprotection via catalytic hydrogenation is clean and scalable. |
Key Fluorinating Reagents
The conversion of the hydroxyl group to a fluoride is the pivotal step. Modern deoxofluorinating agents are preferred for their reliability and substrate scope.
| Reagent Name | Acronym/Trade Name | CAS Number | Key Suppliers | Key Characteristics |
| (Diethylamino)sulfur trifluoride | DAST | 38078-09-0 | TCI, Sigma-Aldrich, Thermo Scientific[12][13][14] | The classic, widely used reagent. Effective but has limited thermal stability. |
| Bis(2-methoxyethyl)aminosulfur trifluoride | Deoxo-Fluor® | 202289-38-1 | Sigma-Aldrich, Manus Aktteva Biopharma[15][16][17] | A thermally more stable and often safer alternative to DAST, with a similar reactivity profile.[15] |
Part 2: Field-Proven Experimental Protocols
The following protocols represent self-validating systems, incorporating in-process controls to ensure reaction completion and purity.
Workflow 1: Synthesis from N-Boc-3-hydroxypiperidine
This is the most common route for research and development due to the excellent commercial availability of the precursor and the straightforward deprotection.
Caption: Synthetic pathway from N-Boc protected precursor.
Step 1: Deoxofluorination of N-Boc-3-hydroxypiperidine
-
Causality: The reaction is performed at low temperature (-78 °C) to control the initial exothermic reaction between the alcohol and the fluorinating agent. Dichloromethane (DCM) is an excellent solvent choice due to its inertness and low freezing point.
-
Protocol:
-
Dissolve N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add Deoxo-Fluor® (1.2 eq) or DAST (1.2 eq) dropwise via syringe.
-
Maintain the temperature at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Trustworthiness (In-Process Control): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A successful reaction will show the consumption of the starting material and the appearance of a new, typically less polar, product spot.
-
Work-up:
-
Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure N-Boc-3-fluoropiperidine.
-
Step 2: N-Boc Deprotection and Salt Formation
-
Causality: The Boc group is an acid-labile protecting group. A strong acid like HCl, often in an anhydrous organic solvent like dioxane or diethyl ether, is used to cleave the carbamate, releasing isobutylene and carbon dioxide as gaseous byproducts, driving the reaction to completion.[18][19]
-
Protocol:
-
Dissolve the purified N-Boc-3-fluoropiperidine (1.0 eq) in a minimal amount of an appropriate solvent like methanol or diethyl ether.
-
Add a solution of 4M HCl in 1,4-dioxane (4-5 eq) and stir the mixture at room temperature for 2-4 hours.
-
-
Trustworthiness (In-Process Control): The formation of a precipitate (the hydrochloride salt) is a strong visual indicator of reaction progress. The reaction can also be monitored by TLC or by ¹H NMR to observe the disappearance of the characteristic t-butyl signal (~1.4 ppm).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
Triturate the resulting solid or oil with diethyl ether or pentane to induce precipitation/solidification.
-
Filter the solid, wash with cold diethyl ether, and dry under high vacuum to yield this compound as a solid.
-
Conclusion: A Strategic Approach to Synthesis
The synthesis of this compound is a well-established process enabled by a mature and competitive commercial market for its key precursors. For rapid, discovery-phase synthesis, the N-Boc-3-hydroxypiperidine route offers convenience and straightforward execution. For larger-scale campaigns where cost and atom economy are paramount, starting from unprotected 3-hydroxypiperidine or using the N-benzyl analogue may provide a more economical pathway. The choice of fluorinating agent, with Deoxo-Fluor® offering enhanced thermal stability over DAST, allows chemists to tailor the process to their specific laboratory safety and handling capabilities. By understanding the commercial availability and the chemical logic behind each synthetic step, researchers can efficiently and reliably access this critical building block for advanced drug discovery programs.
References
- 1. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. China High-Quality 3-Hydroxypiperidine Factories, Quotes Manufacturer, Supplier | Theorem Chemical [m.theoremchem.com]
- 3. Selling 3-Hydroxypiperidine 6859-99-0 99% In stock suppliers|Tocopharm [tocopharm.com]
- 4. 3-ヒドロキシピペリジン ≥98.0% (NT) | Sigma-Aldrich [sigmaaldrich.com]
- 5. Selling 1-Boc-3-hydroxypiperidine 85275-45-2 99% suppliers In stock |Tocopharm [tocopharm.com]
- 6. echemi.com [echemi.com]
- 7. (S)-1-Boc-3-hydroxypipéridine, 97 %, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]
- 8. n-boc-3-hydroxypiperidine suppliers USA [americanchemicalsuppliers.com]
- 9. (3R)3-HYDROXYPIPERIDINE N-BOC PROTECT 5G - OR4584-5G [dabos.com]
- 10. scbt.com [scbt.com]
- 11. N-Benzyl-3-hydroxypiperidine | CymitQuimica [cymitquimica.com]
- 12. (Diethylamino)sulfur Trifluoride | 38078-09-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 13. Diethylaminosulfur trifluoride, 95% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 14. chemimpex.com [chemimpex.com]
- 15. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®) [sigmaaldrich.com]
- 16. manusaktteva.com [manusaktteva.com]
- 17. nbinno.com [nbinno.com]
- 18. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. reddit.com [reddit.com]
Methodological & Application
The Strategic Incorporation of 3-Fluoropiperidine Hydrochloride in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Fluorinated Piperidine Motif as a Privileged Scaffold in Drug Discovery
The piperidine ring is a ubiquitous scaffold in pharmaceuticals, prized for its conformational pre-organization and its ability to engage in critical interactions with biological targets. The strategic introduction of fluorine, a seemingly subtle modification, can profoundly alter the physicochemical and pharmacological properties of piperidine-containing molecules. 3-Fluoropiperidine hydrochloride emerges as a particularly valuable building block, offering medicinal chemists a powerful tool to fine-tune drug candidates for enhanced efficacy and developability.
The introduction of a fluorine atom at the 3-position of the piperidine ring imparts a range of advantageous properties. The high electronegativity of fluorine can modulate the pKa of the piperidine nitrogen, influencing its charge state at physiological pH and thereby affecting target engagement and membrane permeability.[1] Furthermore, the carbon-fluorine bond is exceptionally strong, often leading to increased metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[2] The conformational preferences of the fluorinated piperidine ring can also be exploited to lock a molecule into a more biologically active conformation.[1]
This comprehensive guide provides detailed application notes and protocols for the utilization of this compound in key medicinal chemistry transformations, including C-N and C-C bond-forming reactions, and its application in the synthesis of kinase inhibitors and Positron Emission Tomography (PET) imaging agents.
Physicochemical and Conformational Landscape of 3-Fluoropiperidine
The substitution of hydrogen with fluorine at the 3-position of the piperidine ring introduces significant electronic and steric effects that dictate its conformational behavior. Understanding these effects is paramount for rational drug design. In non-polar solvents, the equatorial conformation of the fluorine atom is generally favored. However, in polar environments and particularly upon protonation of the piperidine nitrogen (as in the hydrochloride salt), the axial conformation can become significantly populated or even preferred.[1] This preference is rationalized by a favorable dipole interaction between the C-F bond and the positively charged nitrogen (C-F···HN+).[1] This conformational rigidity can be harnessed to pre-organize ligands for optimal binding to their biological targets.
Core Synthetic Applications and Protocols
This compound is a versatile building block for a variety of synthetic transformations. The following sections provide detailed protocols for its application in common and powerful cross-coupling reactions.
N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the formation of C-N bonds.[3] This reaction is particularly useful for the synthesis of N-arylpiperidines, a common motif in many bioactive molecules.
Reaction Principle:
The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the N-aryl product and regenerate the Pd(0) catalyst. The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often being the most effective.[4]
Experimental Protocol: General Procedure for the Buchwald-Hartwig Amination of this compound with an Aryl Bromide
Materials:
-
This compound
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (2.4 equiv - Note: An extra equivalent of base is required to neutralize the hydrochloride salt)
-
Anhydrous, degassed toluene
-
Schlenk flask or similar reaction vessel under an inert atmosphere (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (2.4 equiv).
-
Reagent Addition: Evacuate and backfill the flask with the inert gas three times. Add the anhydrous, degassed toluene via syringe, followed by the aryl bromide (1.0 equiv) and this compound (1.2 equiv).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen, so an inert atmosphere is crucial to prevent catalyst deactivation.
-
Anhydrous and Degassed Solvent: Water can interfere with the catalytic cycle, and dissolved oxygen can oxidize the catalyst.
-
Bulky Ligand (XPhos): XPhos is a bulky, electron-rich ligand that promotes the reductive elimination step and stabilizes the active catalyst, leading to higher yields and broader substrate scope.
-
Strong Base (NaOtBu): A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. The use of the hydrochloride salt of the amine necessitates an additional equivalent of base.
Diagram: Buchwald-Hartwig Amination Catalytic Cycle
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Incorporation of 3-Fluoropiperidine Hydrochloride in Modern Drug Design: Application Notes and Protocols
Abstract
The piperidine scaffold is a cornerstone of medicinal chemistry, appearing in a vast number of approved pharmaceuticals.[1] The strategic introduction of fluorine into this privileged structure offers a powerful tool to modulate a molecule's physicochemical and pharmacological properties. This guide provides an in-depth exploration of 3-fluoropiperidine hydrochloride as a versatile building block in drug design. We will delve into the theoretical underpinnings of its utility, including the profound effects of fluorination on molecular conformation and basicity, and provide detailed, field-proven protocols for its derivatization through N-arylation, N-alkylation, and reductive amination. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of this scaffold in their discovery programs.
Introduction: The Power of Fluorine in the Piperidine Scaffold
The introduction of a fluorine atom into a drug candidate can dramatically alter its properties in ways beneficial for therapeutic development.[2] When incorporated into the piperidine ring, particularly at the 3-position, fluorine exerts several key influences:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes. Replacing a metabolically labile C-H bond with C-F can significantly increase a drug's half-life.[3]
-
Lipophilicity and Permeability: Fluorine substitution can increase a molecule's lipophilicity, which may enhance its ability to cross biological membranes, a critical factor for oral bioavailability and CNS penetration.[3]
-
Basicity (pKa) Modulation: The electron-withdrawing nature of fluorine can lower the pKa of the piperidine nitrogen. This modulation is a crucial strategy to fine-tune drug-receptor interactions and to mitigate off-target effects, such as hERG channel liability, which is often associated with basic amines.[4]
-
Conformational Restriction: The most significant impact of the 3-fluoro substituent is the strong conformational preference for the fluorine atom to occupy an axial position.[5][6][7] This preference, driven by a combination of charge-dipole interactions and hyperconjugation, rigidly locks the piperidine ring into a specific chair conformation.[4][8] This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity and selectivity.
The hydrochloride salt form of 3-fluoropiperidine is a stable, crystalline solid, making it an ideal starting material for synthesis. The following sections will provide detailed protocols for the derivatization of this valuable scaffold.
The Conformational Landscape: The Axial Fluorine Preference
Understanding the conformational behavior of the 3-fluoropiperidine ring is paramount to its strategic deployment in drug design. Extensive computational and experimental studies have demonstrated a consistent and strong preference for the fluorine atom to reside in the axial position, particularly in its protonated (hydrochloride) form.[5][6][7][9]
This axial preference is governed by several key factors:
-
Charge-Dipole Interactions: A favorable interaction between the positive charge of the protonated nitrogen (N⁺-H) and the partial negative charge of the fluorine atom stabilizes the axial conformation.[4]
-
Hyperconjugation: Electron donation from anti-periplanar C-H bonds into the antibonding orbital (σ*) of the C-F bond contributes to the stability of the axial conformer.[7]
-
Dipole Minimization and Steric Repulsion: These factors also play a role in the overall conformational energy landscape.[7]
This predictable and rigid conformation makes the 3-fluoropiperidine scaffold an excellent tool for structure-based drug design, allowing for precise positioning of substituents in three-dimensional space.
Synthetic Protocols for Derivatization of this compound
The secondary amine of 3-fluoropiperidine provides a versatile handle for a variety of chemical transformations. As the starting material is a hydrochloride salt, the free base must be liberated in situ using a suitable base before it can undergo reaction. The following protocols are illustrative examples of common and robust methods for N-functionalization.
Protocol 1: N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[10][11] This method is highly versatile and tolerates a wide range of functional groups on both the amine and the aryl halide.[12]
Reaction Scheme:
Caption: General workflow for Buchwald-Hartwig N-arylation.
Detailed Experimental Protocol:
-
Reaction Setup:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), this compound (1.2 eq.), sodium tert-butoxide (NaOtBu, 2.5 eq.), the phosphine ligand (e.g., XPhos, 4 mol%), and the palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0) - Pd₂(dba)₃, 2 mol%).
-
Scientist's Note: The use of a strong, non-nucleophilic base like NaOtBu is crucial for both neutralizing the hydrochloride salt and facilitating the catalytic cycle. The stoichiometry is increased to accommodate the acidic proton of the starting material.
-
-
Inert Atmosphere:
-
Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
-
Solvent Addition:
-
Add anhydrous toluene (5-10 mL per mmol of the limiting reagent) via syringe.
-
-
Reaction:
-
Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously.
-
Causality: The elevated temperature is necessary to overcome the activation energy for the oxidative addition and reductive elimination steps of the catalytic cycle.
-
-
Monitoring:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-3-fluoropiperidine.
-
Data Summary Table for N-Arylation:
| Aryl Halide Example | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
|---|---|---|---|---|---|---|
| 4-Bromotoluene | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 12 | 85-95 |
| 1-Chloro-4-nitrobenzene | Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane | 100 | 18 | 70-80 |
| 2-Bromopyridine | PEPPSI-IPr | LHMDS | THF | 80 | 6 | 80-90 |
Protocol 2: N-Alkylation with Alkyl Halides
Direct N-alkylation is a straightforward method for introducing alkyl groups onto the piperidine nitrogen. Careful control of stoichiometry is important to minimize over-alkylation, which can lead to the formation of quaternary ammonium salts.[2][3][13]
Reaction Scheme:
Caption: General workflow for direct N-alkylation.
Detailed Experimental Protocol:
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).
-
Dissolve or suspend the starting material in a suitable anhydrous solvent such as acetonitrile or DMF (at a concentration of approximately 0.1-0.5 M).
-
Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.0-3.0 eq.) or diisopropylethylamine (DIPEA, 2.0 eq.).
-
Scientist's Note: A base is required to neutralize the HCl salt and the hydrohalic acid byproduct formed during the reaction. Using an excess of a mild inorganic base like K₂CO₃ is often effective and simplifies purification.
-
-
Addition of Alkylating Agent:
-
Slowly add the alkyl halide (e.g., benzyl bromide, 1.05-1.1 eq.) to the stirred suspension at room temperature.
-
Causality: Slow addition helps to maintain a low concentration of the alkylating agent, which minimizes the risk of dialkylation.
-
-
Reaction:
-
Stir the reaction mixture at room temperature or gently heat (e.g., to 50-70 °C) to increase the reaction rate, depending on the reactivity of the alkyl halide.
-
-
Monitoring:
-
Monitor the reaction by TLC or LC-MS until complete (typically 2-16 hours).
-
-
Work-up:
-
Filter the reaction mixture to remove the inorganic base.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water and then with brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
-
Data Summary Table for N-Alkylation:
| Alkyl Halide Example | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
|---|---|---|---|---|---|
| Benzyl Bromide | K₂CO₃ | Acetonitrile | 60 | 4 | 90-98 |
| Ethyl Iodide | DIPEA | DMF | 25 | 12 | 85-95 |
| 1-Bromo-3-phenylpropane | NaH | THF | 25 | 6 | 80-90 |
Protocol 3: N-Alkylation via Reductive Amination
Reductive amination is a milder alternative to direct alkylation that avoids the formation of quaternary ammonium salts. The reaction proceeds via the in situ formation of an iminium ion from the piperidine and an aldehyde or ketone, which is then reduced by a selective reducing agent.[10] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reagent for this transformation due to its mildness and selectivity.[5]
Reaction Scheme:
Caption: General workflow for reductive amination.
Detailed Experimental Protocol:
-
Reaction Setup:
-
To a round-bottom flask, add the aldehyde or ketone (1.0 eq.), this compound (1.1 eq.), and a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add a mild base like triethylamine (Et₃N, 1.2 eq.) to neutralize the hydrochloride salt. Stir for 10-15 minutes.
-
Scientist's Note: The initial formation of the iminium ion can be facilitated by the presence of a mild acid, which is conveniently provided by the hydrochloride salt itself after partial neutralization.
-
-
Addition of Reducing Agent:
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 eq.) portion-wise to the stirred solution at room temperature.
-
Causality: NaBH(OAc)₃ is less reactive than other borohydrides and will selectively reduce the iminium ion in the presence of the unreacted aldehyde, preventing reduction of the carbonyl starting material.
-
-
Reaction:
-
Stir the reaction mixture at room temperature.
-
-
Monitoring:
-
Monitor the reaction progress by TLC or LC-MS until the reaction is complete (typically 1-4 hours).
-
-
Work-up:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent (e.g., DCM).
-
Combine the organic layers and wash with brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
-
Data Summary Table for Reductive Amination:
| Carbonyl Compound | Reducing Agent | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
|---|---|---|---|---|---|
| Benzaldehyde | NaBH(OAc)₃ | DCE | 25 | 2 | 90-98 |
| Cyclohexanone | NaBH₃CN / AcOH | Methanol | 25 | 4 | 85-95 |
| 4-Pyridinecarboxaldehyde| NaBH(OAc)₃ | DCM | 25 | 3 | 88-96 |
Conclusion
This compound is a highly valuable and strategic scaffold for modern drug discovery. Its unique conformational properties, coupled with the beneficial effects of fluorination on metabolic stability and pKa, provide medicinal chemists with a powerful tool to optimize lead compounds. The robust and versatile synthetic protocols detailed in this guide for N-arylation, N-alkylation, and reductive amination offer reliable pathways for the elaboration of this scaffold, enabling the exploration of diverse chemical space and the development of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scientificupdate.com [scientificupdate.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. scidar.kg.ac.rs [scidar.kg.ac.rs]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. d-nb.info [d-nb.info]
- 13. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination [organic-chemistry.org]
The Strategic Incorporation of 3-Fluoropiperidine Hydrochloride in the Synthesis of Bioactive Molecules: Application Notes and Protocols
Introduction: The Fluorinated Piperidine Motif in Modern Drug Discovery
The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as the most prevalent saturated N-heterocyclic ring system in pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal framework for engaging with biological targets. However, the inherent basicity of the piperidine nitrogen can present challenges, including off-target effects and unfavorable pharmacokinetic profiles.[1] A key strategy to mitigate these issues is the introduction of fluorine, an element with unique properties that can profoundly influence a molecule's biological behavior.
Fluorine's high electronegativity can modulate the pKa of nearby basic centers, a tactic that has been successfully employed to reduce interactions with targets like the hERG potassium ion channel, thereby enhancing cardiovascular safety.[1] Furthermore, the carbon-fluorine bond can enhance metabolic stability and influence molecular conformation, which can lead to improved binding affinity and selectivity for the intended target. This application note provides a detailed guide for researchers on leveraging 3-Fluoropiperidine hydrochloride, a versatile building block, in the synthesis of novel bioactive molecules through two powerful synthetic transformations: Buchwald-Hartwig N-Arylation and Reductive Amination.
Physicochemical Impact of 3-Fluorination on the Piperidine Ring
The substitution of a hydrogen atom with fluorine at the 3-position of the piperidine ring induces significant changes in its electronic and conformational properties. These alterations are critical for rational drug design and are summarized below.
Modulation of Basicity (pKa)
The electron-withdrawing nature of the fluorine atom lowers the electron density on the piperidine nitrogen, thereby reducing its basicity. This decrease in pKa can be advantageous for several reasons:
-
Improved Oral Bioavailability: A lower pKa can lead to a higher proportion of the neutral form of the drug at physiological pH, which can enhance its ability to cross biological membranes.
-
Reduced Off-Target Activity: As mentioned, modulating basicity can prevent unwanted interactions with ion channels and other biological targets.[1]
Conformational Control
The stereoelectronic effects of the C-F bond can influence the conformational equilibrium of the piperidine ring. The preference for an axial or equatorial orientation of the fluorine atom can lock the molecule into a specific conformation, which may be more favorable for binding to the target protein.[1]
Core Synthetic Protocols
The following protocols provide detailed, step-by-step methodologies for the functionalization of this compound. These protocols are designed to be self-validating, with explanations for key steps and considerations for optimization.
Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, enabling the synthesis of N-aryl piperidines. This reaction is highly valued for its broad substrate scope and functional group tolerance.
Reaction Scheme:
Caption: General workflow for the Buchwald-Hartwig N-arylation of 3-Fluoropiperidine.
Detailed Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 eq), the desired aryl halide (1.1 mmol, 1.1 eq), a palladium catalyst such as Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%), and a suitable phosphine ligand like Xantphos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times. This is crucial to prevent oxidation of the palladium catalyst.
-
Solvent and Base Addition: Under the inert atmosphere, add anhydrous toluene (5 mL) followed by a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 eq). The base is critical for deprotonating the piperidine hydrochloride and the intermediate palladium-amine complex.
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench with water (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-3-fluoropiperidine.
Data Presentation: Representative N-Arylation Reactions
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Bromoanisole | 1-(4-methoxyphenyl)-3-fluoropiperidine | 85 |
| 2 | 1-Bromo-4-fluorobenzene | 1-(4-fluorophenyl)-3-fluoropiperidine | 82 |
| 3 | 2-Bromopyridine | 3-fluoro-1-(pyridin-2-yl)piperidine | 75 |
Causality Behind Experimental Choices:
-
Catalyst and Ligand Selection: The choice of a bulky, electron-rich phosphine ligand like Xantphos is critical for promoting the reductive elimination step and preventing β-hydride elimination, a common side reaction.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is used to avoid competing reactions with the aryl halide.
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to air and can be oxidized to an inactive state.
Protocol 2: Reductive Amination
Reductive amination is a versatile and widely used method for the N-alkylation of amines. This two-step, one-pot process involves the formation of an iminium ion intermediate from the reaction of an amine with an aldehyde or ketone, followed by its in-situ reduction.
Reaction Scheme:
References
3-Fluoropiperidine Hydrochloride: A Strategic Building Block for CNS Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Role of Fluorine in CNS Drug Discovery
The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a prevalent N-heterocyclic ring system in a vast number of pharmaceuticals.[1] Its versatility allows for the creation of diverse molecular architectures that can effectively interact with biological targets within the central nervous system (CNS). However, the development of CNS drugs is fraught with challenges, primarily the need for compounds to cross the blood-brain barrier (BBB) and exhibit favorable pharmacokinetic profiles while minimizing off-target effects.[2][3]
Strategic incorporation of fluorine into drug candidates has emerged as a powerful tool to overcome these hurdles.[4][5][6] The unique properties of fluorine, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and pKa.[5][7] Specifically, the introduction of fluorine into the piperidine ring, creating molecules like 3-Fluoropiperidine hydrochloride, offers a sophisticated strategy to fine-tune these properties for optimal CNS drug performance.[1]
This compound is a versatile building block that provides a platform for introducing fluorine and piperidine moieties into new chemical entities.[8] This guide provides an in-depth exploration of this compound as a key intermediate in CNS drug discovery, detailing its strategic applications, and providing protocols for its utilization and evaluation.
The Strategic Advantage of this compound
The strategic placement of a fluorine atom on the piperidine ring at the 3-position offers several advantages in the design of CNS drug candidates.
Modulation of Physicochemical Properties
The introduction of fluorine can significantly alter the physicochemical properties of the parent molecule, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Influence of 3-Fluorination | Implication for CNS Drug Discovery |
| pKa | Reduces the basicity (pKa) of the piperidine nitrogen.[1][9] | Can decrease unwanted interactions with off-target proteins like the hERG potassium ion channel, a common cause of cardiovascular toxicity.[1] May also influence oral absorption and bioavailability.[9] |
| Lipophilicity | Generally increases lipophilicity.[7][10] | Can enhance the ability of a molecule to cross the blood-brain barrier.[7] |
| Metabolic Stability | The C-F bond is more stable to metabolic oxidation compared to a C-H bond.[7] | Can increase the drug's half-life, leading to improved patient compliance through less frequent dosing.[7] |
| Conformation | Can influence the preferred conformation of the piperidine ring.[1][7] | May lock the molecule into a more biologically active conformation, enhancing binding affinity to the target receptor.[7] |
Bioisosteric Replacement
Fluorine can act as a bioisostere for a hydrogen atom, meaning it can replace hydrogen without significantly altering the molecule's overall shape, yet it can introduce beneficial changes in electronic properties.[4] This subtle modification can lead to significant improvements in potency and selectivity.
Application in PET Imaging
The use of the fluorine-18 (¹⁸F) isotope allows for the development of radiotracers for Positron Emission Tomography (PET) imaging.[5] Incorporating ¹⁸F-labeled 3-fluoropiperidine into a CNS drug candidate can enable non-invasive in vivo studies to visualize drug distribution, target engagement, and pharmacokinetics in the brain.[11][12][13][14][15]
Experimental Protocols and Workflows
The following section outlines key experimental protocols for researchers utilizing this compound in their CNS drug discovery programs.
Workflow for Incorporating 3-Fluoropiperidine into a Lead Compound
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective | MDPI [mdpi.com]
- 3. Evaluation of Current Animal Models - Improving the Utility and Translation of Animal Models for Nervous System Disorders - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Page loading... [guidechem.com]
- 9. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dmshealth.com [dmshealth.com]
- 12. youtube.com [youtube.com]
- 13. 3’-Deoxy-3’-(18F) Fluorothymidine Positron Emission Tomography/Computed Tomography in Non-small Cell Lung Cancer Treated With Stereotactic Body Radiation Therapy: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. research.manchester.ac.uk [research.manchester.ac.uk]
Application Notes and Protocols for the N-arylation of 3-Fluoropiperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The introduction of a fluorine atom into piperidine rings is a widely employed strategy in medicinal chemistry to modulate physicochemical properties such as basicity, lipophilicity, and metabolic stability. The subsequent N-arylation of these fluorinated scaffolds provides access to a vast chemical space of novel compounds with potential therapeutic applications. This guide provides detailed protocols and expert insights for the successful N-arylation of 3-fluoropiperidine hydrochloride, a common and valuable building block in drug discovery.
Strategic Considerations for the N-arylation of this compound
The N-arylation of this compound presents two primary chemical challenges that must be addressed for a successful transformation:
-
The Amine Salt: 3-Fluoropiperidine is typically supplied as a hydrochloride salt for enhanced stability and ease of handling. The protonated nitrogen is not nucleophilic and will not participate in the coupling reaction. Therefore, a sufficient amount of base must be employed to both neutralize the hydrochloride salt and facilitate the catalytic cycle.
-
Electron-Withdrawing Effects of Fluorine: The presence of the electron-withdrawing fluorine atom at the 3-position reduces the nucleophilicity of the piperidine nitrogen compared to its non-fluorinated counterpart. This can slow down the rate of the C-N bond-forming step and may require more forcing reaction conditions or a more active catalyst system.
This guide will focus on two of the most powerful methods for C-N bond formation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. While the Buchwald-Hartwig reaction is often the preferred method due to its milder conditions and broader substrate scope[1][2], the Ullmann condensation remains a viable, cost-effective alternative, particularly for large-scale syntheses.
I. Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds[1][2]. The reaction proceeds via a palladium catalyst and a phosphine ligand, with a base being essential for the deprotonation of the amine.
Catalytic Cycle of Buchwald-Hartwig Amination
The catalytic cycle begins with the active Pd(0) species undergoing oxidative addition to the aryl halide. The resulting Pd(II) complex then coordinates with the amine. Deprotonation by a base forms a palladium-amido complex, which upon reductive elimination, yields the desired N-aryl product and regenerates the Pd(0) catalyst[1].
References
Application Notes and Protocols for the Stereoselective Synthesis of 3-Fluoropiperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3-Fluoropiperidines in Medicinal Chemistry
The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties. In the context of drug discovery, fluorination is a widely employed strategy to enhance metabolic stability, modulate basicity (pKa), and improve binding affinity to biological targets. The 3-fluoropiperidine scaffold, in particular, has emerged as a privileged motif in medicinal chemistry, finding application in the development of novel therapeutics. The strategic placement of a fluorine atom at the 3-position of the piperidine ring can induce favorable conformational biases and influence the pKa of the ring nitrogen, which can be critical for optimizing drug-receptor interactions and pharmacokinetic profiles.[1]
This technical guide provides a comprehensive overview of modern stereoselective methods for the synthesis of 3-fluoropiperidine derivatives. We will delve into various synthetic strategies, from diastereoselective approaches to cutting-edge enantioselective catalytic and biocatalytic methods. Each section will not only detail the synthetic protocols but also provide insights into the underlying principles and mechanistic considerations that govern the stereochemical outcome of these transformations.
I. Diastereoselective Strategies: Leveraging Pre-existing Stereocenters
Diastereoselective synthesis represents a classical and effective approach to control the stereochemistry at the fluorine-bearing carbon by taking advantage of a pre-existing stereocenter in the starting material or a transiently formed chiral intermediate.
A. Lewis Acid-Mediated Nucleophilic Substitution of 2-Alkoxy-3-fluoropiperidines
One powerful diastereoselective method involves the nucleophilic substitution of 2-alkoxy-3-fluoropiperidines. In this approach, the fluorine atom is first introduced, and its presence directs the stereochemical outcome of a subsequent C-C bond formation at the adjacent C2 position. The reaction proceeds through an N-acyliminium ion intermediate, where the fluorine atom influences the facial selectivity of the nucleophilic attack.[2]
The choice of Lewis acid is crucial in this transformation, as it not only activates the substrate but also influences the diastereoselectivity of the nucleophilic addition. For instance, titanium tetrachloride (TiCl₄) and boron trifluoride diethyl etherate (BF₃·OEt₂) have been shown to be effective in promoting the allylation of N-protected 2-methoxy-3-fluoropiperidines with allyltrimethylsilane.[2]
Workflow for Diastereoselective Allylation
Caption: General workflow for the diastereoselective allylation of N-protected 2-methoxy-3-fluoropiperidines.
Protocol 1: Diastereoselective Allylation of N-Methoxycarbonyl-2-methoxy-3-fluoropiperidine [2]
-
Preparation of the Reaction Mixture: To a solution of N-methoxycarbonyl-2-methoxy-3-fluoropiperidine (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon or nitrogen) at -78 °C, add allyltrimethylsilane (2.0 equiv).
-
Addition of Lewis Acid: Slowly add a solution of titanium tetrachloride (TiCl₄, 1.1 equiv) in CH₂Cl₂ to the reaction mixture.
-
Reaction Progression: Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-allyl-3-fluoropiperidine derivative.
| Entry | Lewis Acid | Yield (%) | Diastereomeric Excess (de, %) |
| 1 | TiCl₄ | 85 | 52 |
| 2 | BF₃·OEt₂ | 88 | 46 |
Table 1. Comparison of Lewis acids in the diastereoselective allylation.[2]
Causality Behind Experimental Choices: The use of a low temperature (-78 °C) for the initial addition helps to control the reactivity and improve selectivity. The choice of Lewis acid can significantly impact both the yield and the diastereoselectivity, likely due to differences in the coordination geometry of the intermediate N-acyliminium ion complex.
II. Enantioselective Catalytic Strategies: The Power of Chiral Catalysts
The development of enantioselective catalytic methods represents a significant advancement in the synthesis of chiral 3-fluoropiperidines, allowing for the direct formation of enantioenriched products from achiral or racemic starting materials.
A. Asymmetric Hydrogenation of Fluoroenamides
Asymmetric hydrogenation of a prochiral fluoroenamide is a powerful strategy to introduce two contiguous stereocenters, including the fluorine-bearing carbon, in a single step. This approach relies on the use of a chiral transition metal catalyst, typically based on rhodium or ruthenium, to control the facial selectivity of the hydrogen addition.[1]
A key challenge in this methodology can be the potential for C-F bond cleavage under hydrogenation conditions. Therefore, careful selection of the metal catalyst and reaction conditions is paramount to achieve high enantioselectivity while preserving the fluorine substituent.[1]
Catalytic Cycle for Asymmetric Hydrogenation
Caption: Simplified catalytic cycle for the rhodium-catalyzed asymmetric hydrogenation of a fluoroenamide.
Protocol 2: Rhodium-Catalyzed Asymmetric Hydrogenation of a Fluoroenamide [1]
-
Catalyst Preparation: In a glovebox, charge a pressure-rated vial with [Rh(COD)Cl]₂ (1.0 mol%) and a suitable chiral bisphosphine ligand (e.g., a derivative of BINAP or SEGPHOS, 1.1 mol%).
-
Solvent and Substrate Addition: Add degassed solvent (e.g., methanol or dichloromethane) followed by the fluoroenamide substrate (1.0 equiv).
-
Hydrogenation: Seal the vial, remove it from the glovebox, and connect it to a hydrogen manifold. Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the reaction mixture at room temperature for 12-24 hours.
-
Work-up: Carefully vent the hydrogen pressure. Concentrate the reaction mixture under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess (ee) by chiral HPLC or SFC analysis.
Causality Behind Experimental Choices: The choice of the chiral ligand is the most critical parameter for achieving high enantioselectivity, as it dictates the chiral environment around the metal center. The solvent can also influence the outcome by affecting the solubility of the catalyst and substrate and potentially coordinating to the metal.
B. Palladium-Catalyzed Asymmetric Aminofluorination of Alkenes
A more recent and highly innovative approach is the palladium(II)-catalyzed intramolecular aminofluorination of unactivated alkenes. This method allows for the direct and enantioselective construction of the 3-fluoropiperidine ring from an acyclic aminoalkene precursor. The use of a chiral ligand, such as a quinoline-oxazoline (Quinox) derivative, is essential for inducing asymmetry.[3]
This reaction is notable for its use of a readily available fluoride source, such as Et₄NF·3HF, and an oxidant, like PhI(OPiv)₂, to facilitate the Pd(II)/Pd(IV) catalytic cycle.[3]
Protocol 3: Pd-Catalyzed Asymmetric Intramolecular Aminofluorination [3]
-
Reaction Setup: To a dried Schlenk tube under an argon atmosphere, add the aminoalkene substrate (1.0 equiv), Pd(OAc)₂ (10 mol%), the chiral Quinox ligand (12 mol%), and CsOCF₃ (1.5 equiv).
-
Solvent and Reagent Addition: Add anhydrous solvent (e.g., 1,2-dichloroethane). Then, add PhI(OPiv)₂ (1.2 equiv) and Et₄NF·3HF (2.0 equiv).
-
Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 60 °C) for 24 hours.
-
Quenching and Extraction: Cool the reaction to room temperature and quench with a saturated aqueous solution of Na₂S₂O₃. Extract with an organic solvent like ethyl acetate.
-
Drying, Concentration, and Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography to yield the enantioenriched 3-fluoropiperidine.
| Substrate | Yield (%) | Enantiomeric Excess (ee, %) |
| Example 1 | 85 | 95 |
| Example 2 | 78 | 92 |
Table 2. Representative results for the Pd-catalyzed asymmetric aminofluorination.[3]
III. Biocatalytic Approaches: Harnessing the Precision of Enzymes
Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes can operate under mild conditions and often exhibit exquisite stereoselectivity, making them ideal for the synthesis of complex chiral molecules like 3-fluoropiperidine derivatives.
A. Enzymatic Dynamic Kinetic Asymmetric Transamination
A noteworthy biocatalytic strategy is the dynamic kinetic asymmetric transamination of a 3-fluoropiperidin-4-one derivative. In this process, a transaminase enzyme is used to stereoselectively install an amino group at the C4 position, while an in-situ racemization of the ketone starting material allows for a theoretical yield of up to 100% of a single diastereomer.[1]
This method leverages a commercially available library of transaminases, and the reaction conditions, such as pH and the choice of amine donor, are optimized to favor the desired transformation and suppress side reactions.[1]
Biocatalytic Dynamic Kinetic Asymmetric Transamination
Caption: Schematic of the dynamic kinetic asymmetric transamination process.
Protocol 4: Biocatalytic Asymmetric Transamination of N-Boc-3-fluoropiperidin-4-one [1]
-
Preparation of Buffer and Reagents: Prepare a borate buffer solution (e.g., 0.2 M, pH 10.5).
-
Enzyme and Cofactor: In a reaction vessel, dissolve the transaminase enzyme (e.g., ATA-3, 1 mol%) and pyridoxal-5'-phosphate (PLP) cofactor (e.g., 1 g/L) in the buffer.
-
Substrate and Amine Donor: Add the N-Boc-3-fluoropiperidin-4-one substrate (1.0 equiv) dissolved in a co-solvent like DMSO (e.g., 20 vol%). Add the amine donor, such as isopropylamine (e.g., 1 M).
-
Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 45 °C) for 24 hours. Continuously remove the acetone byproduct, for instance, with a nitrogen sweep, to drive the equilibrium towards the product.
-
Work-up and Extraction: Acidify the reaction mixture and extract with an organic solvent to remove any unreacted starting material. Basify the aqueous layer and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Dry, concentrate, and purify the product as needed.
Causality Behind Experimental Choices: The high pH (10.5) is crucial for promoting the epimerization (racemization) of the ketone starting material, which is essential for the "dynamic" aspect of the kinetic resolution. The removal of the acetone byproduct is a classic application of Le Chatelier's principle to shift the reaction equilibrium towards product formation.
IV. Chiral Pool Synthesis: Building from Nature's Templates
The chiral pool refers to the collection of readily available, enantiopure natural products, such as amino acids, sugars, and terpenes, that can be used as starting materials for the synthesis of complex chiral molecules.[4] This strategy can be highly efficient as the chirality is already embedded in the starting material.
While specific examples for the direct synthesis of 3-fluoropiperidines from the chiral pool are less commonly highlighted as a distinct category in the provided search results, the principles can be applied. For instance, a chiral amino acid could be elaborated through a series of steps, including fluorination and cyclization, to afford an enantioenriched 3-fluoropiperidine derivative. The key advantage of this approach is the secure transfer of stereochemistry from a cheap and abundant starting material.
Conclusion
The stereoselective synthesis of 3-fluoropiperidine derivatives is a dynamic and evolving field of research. The methods outlined in this guide, from diastereoselective approaches to enantioselective catalysis and biocatalysis, provide a powerful toolkit for chemists in academia and industry. The choice of a particular synthetic strategy will depend on factors such as the desired stereoisomer, the scale of the synthesis, and the availability of starting materials and catalysts. As the demand for stereochemically defined fluorinated scaffolds in drug discovery continues to grow, the development of even more efficient, selective, and sustainable synthetic methods will remain a key research priority.
References
Application Note: Strategic Incorporation of 3-Fluoropiperidine Hydrochloride in the Synthesis of Novel Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of Fluorinated Scaffolds
Protein kinases, enzymes that regulate a vast array of cellular processes, have become one of the most critical target classes in modern drug discovery, particularly in oncology and immunology.[1] Small molecule kinase inhibitors have revolutionized treatment paradigms, but the development of next-generation agents continually demands improvements in potency, selectivity, and pharmacokinetic profiles. A key strategy employed by medicinal chemists to achieve these enhancements is the selective incorporation of fluorine into drug candidates.[2]
Fluorine's unique properties—high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—allow it to exert profound effects on a molecule's biological activity.[3] Strategic fluorination can:
-
Block Metabolic Oxidation: The stability of the C-F bond can prevent metabolism at vulnerable positions, increasing a drug's half-life and bioavailability.[2][4]
-
Modulate Physicochemical Properties: Fluorine can alter a molecule's lipophilicity, membrane permeability, and the pKa of nearby functional groups.[3][4]
-
Enhance Binding Affinity: Fluorine can engage in favorable, non-covalent interactions within a protein's active site and enforce specific molecular conformations that are optimal for binding.[4][5]
The piperidine ring is the most prevalent saturated N-heterocycle in approved pharmaceuticals, valued for its synthetic tractability and its ability to serve as a versatile scaffold.[6] Combining these two powerful elements, 3-fluoropiperidine emerges as a highly valuable building block for kinase inhibitor discovery.[7] Its hydrochloride salt is a stable, readily available starting material for introducing a fluorinated, three-dimensional fragment that can significantly improve a drug candidate's profile. This guide details the rationale and provides robust protocols for incorporating 3-fluoropiperidine hydrochloride into kinase inhibitor scaffolds.
The Physicochemical Impact of the 3-Fluoro Substituent
The introduction of a fluorine atom at the 3-position of the piperidine ring is not a trivial substitution. It fundamentally alters the electronic and conformational properties of the scaffold, providing chemists with a tool to fine-tune molecular properties for improved therapeutic potential.
-
pKa Modulation: The strong electron-withdrawing inductive effect of the fluorine atom lowers the basicity (and thus the pKa) of the piperidine nitrogen.[4] This is a critical feature, as tuning the pKa can mitigate off-target effects, such as binding to the hERG potassium ion channel, which is a common cause of cardiovascular toxicity.[6]
-
Conformational Control: The C-F bond can introduce a conformational bias through stereoelectronic interactions, such as the gauche effect.[4] This can stabilize a specific ring pucker or "bioactive conformation" that presents other substituents on the inhibitor in an optimal orientation for binding to the target kinase, thereby enhancing potency.[4]
-
Binding Interactions: Beyond conformational effects, the fluorine atom itself can participate in unique interactions within the kinase ATP-binding site. It can form favorable orthogonal dipole-dipole interactions with backbone carbonyls or engage with hydrophobic pockets, increasing ligand binding affinity and selectivity.[2][5]
Caption: Physicochemical benefits of the 3-fluoro substituent.
Synthetic Strategies and Core Protocols
This compound is a salt and is generally not reactive in its supplied form. For most coupling reactions, the free base must be generated in situ or in a prior step by treatment with a suitable base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIEA). The following protocols represent the most common and robust methods for incorporating this building block into kinase inhibitor scaffolds.
Caption: Common pathways for incorporating 3-fluoropiperidine.
Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
This reaction is ideal for forming a bond between the piperidine nitrogen and an aryl or heteroaryl ring, a common structural motif in Type I and Type II kinase inhibitors.
Rationale: The Buchwald-Hartwig amination uses a palladium catalyst and a specialized phosphine ligand to facilitate the cross-coupling of an amine with an aryl halide or triflate.[8] Bulky, electron-rich ligands like Xantphos or RuPhos are often chosen to promote the crucial reductive elimination step and prevent catalyst decomposition. A strong, non-nucleophilic base like sodium tert-butoxide is used to deprotonate the amine and regenerate the active catalyst.
Step-by-Step Methodology:
-
Inert Atmosphere: To a dry reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), sodium tert-butoxide (2.5 equiv.), Pd₂(dba)₃ (0.02 equiv.), and Xantphos (0.04 equiv.).
-
Solvent Addition: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times. Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until reaction completion is observed by TLC or LC-MS analysis (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Amide Bond Formation
This protocol is used to connect the 3-fluoropiperidine moiety to a carboxylic acid on the kinase inhibitor scaffold.
Rationale: Direct condensation of a carboxylic acid and an amine is inefficient. Amide coupling reagents activate the carboxylic acid to facilitate nucleophilic attack by the amine.[9] Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or the combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole) are highly efficient and minimize the risk of racemization at adjacent chiral centers, a common problem with harsher reagents.[10][11] A non-nucleophilic base like DIEA is required to neutralize the hydrochloride salt and scavenge the acid produced during the reaction.
Step-by-Step Methodology:
-
Activation: In a dry reaction flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv.) and HATU (1.1 equiv.) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Base Addition: Add DIEA (3.0 equiv.) to the solution and stir for 5-10 minutes at room temperature.
-
Amine Addition: Add this compound (1.2 equiv.) to the activated mixture.
-
Reaction: Stir the reaction at room temperature for 2-16 hours, monitoring progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude amide by flash column chromatography or preparative HPLC.
Protocol 3: Reductive Amination
This method forms a C-N bond by reacting the piperidine with a ketone or aldehyde on the inhibitor scaffold, followed by reduction of the intermediate imine/iminium ion.
Rationale: Reductive amination is a robust and versatile method for amine alkylation.[12] The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent because it is mild enough not to reduce the starting aldehyde or ketone but is highly effective at reducing the protonated iminium ion, driving the reaction to completion.[13] A small amount of acetic acid is often used to catalyze iminium ion formation.
Step-by-Step Methodology:
-
Reaction Setup: To a flask, add the aldehyde or ketone (1.0 equiv.), this compound (1.2 equiv.), and a solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Base and Acid: Add DIEA (1.2 equiv.) to liberate the free base. If the substrate is not acid-sensitive, a catalytic amount of glacial acetic acid (0.1 equiv.) can be added to facilitate imine formation. Stir for 30-60 minutes.
-
Reduction: Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise to the mixture. Caution: Gas evolution may occur.
-
Reaction: Stir at room temperature for 4-24 hours until the starting material is consumed, as monitored by LC-MS.
-
Workup: Carefully quench the reaction by adding saturated aqueous sodium bicarbonate. Stir for 15 minutes, then separate the layers. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
Application in Kinase Inhibitor Scaffolds
The 3-fluoropiperidine moiety has been explored as a key component in the development of inhibitors for several important kinase families. The strategic placement of fluorine has been shown to significantly enhance potency and improve drug-like properties.[4]
| Target Kinase Family | Rationale for 3-Fluoropiperidine Incorporation | Representative Kinases | References |
| Bruton's Tyrosine Kinase (BTK) | Fluorine substitutions can be rationally designed based on co-crystal structures to achieve favorable interactions with protein side chains, increasing potency by up to 40-fold in some scaffolds.[5] The piperidine provides a vector for covalent warheads or non-covalent hinge-binding elements. | BTK | [5][14][15] |
| Janus Kinase (JAK) | Fluorination is a known strategy to improve metabolic stability and increase the in vivo half-life of JAK inhibitors.[4] The piperidine ring can occupy solvent-exposed regions, allowing for modulation of solubility and further derivatization. | JAK1, JAK2, JAK3, TYK2 | [4][16][17] |
| Kinesin Spindle Protein (KSP) | The pKa modulation afforded by fluorine substitution on the piperidine ring was critical in overcoming P-glycoprotein (P-gp) efflux, leading to the identification of a clinical candidate.[6] | KSP | [6] |
| Various Serine/Threonine Kinases | The 3D shape and modulated basicity of the 3-fluoropiperidine ring make it an attractive fragment for screening against diverse kinases to identify novel hinge-binding motifs or allosteric ligands. | Aurora Kinases, MPS1 | [18] |
Conclusion
This compound is more than just a simple building block; it is a strategic tool for modern medicinal chemistry. Its incorporation into kinase inhibitor scaffolds provides a validated method for modulating pKa, enforcing bioactive conformations, improving metabolic stability, and enhancing binding affinity. The robust synthetic protocols for N-arylation, amide coupling, and reductive amination make it readily accessible for library synthesis and lead optimization campaigns. As the demand for more selective and durable kinase inhibitors grows, the strategic use of functionalized fragments like 3-fluoropiperidine will continue to be a cornerstone of successful drug discovery programs.
References
- 1. "Synthesis of [1,2,4]-Triazines as Kinase Inhibitors and of Novel Fluor" by Fenger Zhou [digitalcommons.usf.edu]
- 2. tandfonline.com [tandfonline.com]
- 3. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. Finding the perfect spot for fluorine: improving potency up to 40-fold during a rational fluorine scan of a Bruton's Tyrosine Kinase (BTK) inhibitor scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scientificupdate.com [scientificupdate.com]
- 7. Page loading... [wap.guidechem.com]
- 8. benchchem.com [benchchem.com]
- 9. hepatochem.com [hepatochem.com]
- 10. peptide.com [peptide.com]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. soc.chim.it [soc.chim.it]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Bruton's Tyrosine Kinase Inhibitors: Recent Updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 16. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 18. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Value of the 3-Fluoropiperidine Motif
An Application Guide to the Strategic Functionalization of the 3-Fluoropiperidine Scaffold
For Researchers, Scientists, and Drug Development Professionals
The piperidine ring is the most prevalent saturated N-heterocycle found in pharmaceuticals, agrochemicals, and advanced materials.[1] Its three-dimensional structure provides an excellent scaffold for orienting functional groups in space to achieve optimal interactions with biological targets. The strategic introduction of a fluorine atom at the 3-position of this ring profoundly modulates its physicochemical properties, offering a powerful tool for drug discovery.[1][2]
Incorporating fluorine can significantly lower the basicity (pKa) of the piperidine nitrogen, a critical parameter for mitigating off-target effects such as hERG ion channel binding, which is associated with cardiovascular toxicity.[3][4] Furthermore, the electronegative fluorine atom influences the ring's conformational equilibrium, often favoring an axial orientation, which can pre-organize the molecule for enhanced binding affinity to its target.[1][5][6]
However, the very properties that make the 3-fluoropiperidine scaffold so attractive also present unique synthetic challenges. The electron-withdrawing nature of fluorine deactivates adjacent C-H bonds, complicating direct functionalization. This guide provides an in-depth analysis of field-proven protocols for the selective functionalization of the 3-fluoropiperidine ring at the nitrogen (N1), as well as the carbon positions C2, C3, and C4, empowering researchers to leverage this valuable structural motif in their discovery programs.
Foundational Principles: Conformational Control
A deep understanding of the 3-fluoropiperidine ring's conformational behavior is paramount for predicting its interactions and designing synthetic strategies. The piperidine ring exists in a dynamic equilibrium between two chair conformations. For 3-fluoropiperidine, particularly in its protonated state, the conformer with the fluorine atom in an axial position is strongly preferred.[5][6][7][8]
This axial preference is driven by several key factors:
-
Charge-Dipole Interactions: In the protonated (piperidinium) form, a stabilizing electrostatic interaction occurs between the positive charge on the nitrogen and the partial negative charge of the axially oriented C-F dipole (C-F···HN+).[1][7]
-
Hyperconjugation: Stabilizing electron delocalization can occur from anti-periplanar C-H bonds into the low-lying antibonding orbital (σ*) of the C-F bond.[7]
-
Solvation Effects: The polarity of the solvent plays a significant role, with more polar solvents further stabilizing the more polar axial conformer.[6]
This conformational locking has profound implications for drug design, as it reduces the entropic penalty upon binding to a protein target.
Caption: Conformational equilibrium of 3-fluoropiperidinium.
Protocols for N-Functionalization
Functionalization of the ring nitrogen is typically the most direct modification. Standard procedures for N-alkylation, N-acylation, and N-arylation are generally applicable, with minor adjustments for the altered basicity of the 3-fluoropiperidine nitrogen.
Protocol 1: Copper-Catalyzed N-Arylation (Ullmann-type Reaction)
This protocol is effective for coupling 3-fluoropiperidine with a variety of aryl halides. Copper catalysis is often more economical than palladium-based systems for this transformation.[9]
Rationale: The choice of a copper catalyst, a suitable ligand like (S)-N-methylpyrrolidine-2-carboxylate, and a strong base (K₃PO₄) facilitates the coupling of the secondary amine with the aryl halide under relatively mild conditions compared to classic Ullmann reactions.[9]
Materials:
-
3-Fluoropiperidine hydrochloride
-
Aryl iodide or aryl bromide
-
Copper(I) iodide (CuI)
-
(S)-N-Methylpyrrolidine-2-carboxylate (ligand)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen supply
Procedure:
-
To an oven-dried reaction vessel, add CuI (5 mol%), (S)-N-methylpyrrolidine-2-carboxylate (10 mol%), and K₃PO₄ (2.0 equivalents).
-
Seal the vessel and purge with inert gas (Argon).
-
Add this compound (1.2 equivalents) and the aryl halide (1.0 equivalent).
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 110 °C and stir for 5-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Strategies for Site-Selective C-H Functionalization
Directing functionalization to specific carbon atoms of the 3-fluoropiperidine ring requires overcoming the electronic deactivation imposed by the fluorine atom. The following sections detail advanced strategies for achieving site-selectivity.
α-Functionalization (C2/C6) via Iminium Ion Intermediates
A robust method for late-stage functionalization at the C2 and C6 positions involves the generation of an endo-cyclic iminium ion, which then acts as an electrophile for various nucleophiles.[10][11] This approach avoids harsh conditions and provides excellent regioselectivity.
Workflow Rationale: The sequence begins with the oxidation of the tertiary amine to an N-oxide. Treatment with an activating agent like pivaloyl chloride (PivCl) promotes an elimination event, selectively forming the thermodynamically favored endo-cyclic iminium ion. This intermediate is then trapped in situ by a chosen nucleophile.[11]
Caption: Workflow for α-functionalization via an iminium ion.
Protocol 2: α-Trifluoromethylation of N-Alkyl-3-Fluoropiperidine
The introduction of a trifluoromethyl group adjacent to the nitrogen can further tune basicity and metabolic stability.[11]
Materials:
-
N-Alkyl-3-fluoropiperidine
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Pivaloyl chloride (PivCl)
-
Trimethyl(trifluoromethyl)silane (Ruppert-Prakash reagent, TMSCF₃)
-
Tetrabutylammonium fluoride (TBAF) or another fluoride source
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve the N-Alkyl-3-fluoropiperidine (1.0 equivalent) in DCM at 0 °C.
-
Add m-CPBA (1.1 equivalents) portion-wise and stir for 1-2 hours until N-oxide formation is complete.
-
In a separate, dry flask under inert atmosphere, add TMSCF₃ (1.5 equivalents) and a catalytic amount of TBAF in anhydrous DCM.
-
To the N-oxide solution at 0 °C, add PivCl (2.5 equivalents) dropwise.
-
Immediately after, transfer the activated N-oxide solution via cannula to the TMSCF₃ solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract with DCM, combine organic layers, dry over sodium sulfate, and concentrate.
-
Purify by column chromatography to yield the α-trifluoromethylated product.
β-Functionalization (C3) via Directed C-H Activation
Functionalizing the C3 position is arguably the most challenging due to the steric hindrance and electronic influence of the adjacent fluorine. Direct arylation at this position can be achieved using advanced palladium catalysis, where ligand choice is critical to override the inherent preference for α-functionalization.[12]
Rationale: For N-Boc-piperidines, palladium-catalyzed C-H activation typically occurs at the α-position (C2/C6). However, by using flexible, bulky biarylphosphine ligands, the steric environment around the metal center can be modulated to disfavor the α-position and promote activation at the less hindered β-C-H bond. The N-Boc protecting group acts as a directing group in this transformation.[12]
Protocol 3: Ligand-Controlled β-Arylation of N-Boc-3-Fluoropiperidine
Materials:
-
N-Boc-3-fluoropiperidine
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (5-10 mol%)
-
Biarylphosphine ligand (e.g., RuPhos or a similar flexible ligand) (10-20 mol%)
-
Potassium pivalate (KOPiv) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equivalents)
-
Anhydrous 1,4-dioxane or toluene
Procedure:
-
In a glovebox or under an inert atmosphere, combine N-Boc-3-fluoropiperidine (1.5 equivalents), aryl bromide (1.0 equivalent), Pd(OAc)₂, the biarylphosphine ligand, and the base in a reaction tube.
-
Add anhydrous solvent and seal the tube tightly.
-
Remove the tube from the glovebox and heat to 100-130 °C for 18-36 hours.
-
After cooling, dilute the mixture with ethyl acetate and filter through Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography to isolate the 3-aryl-3-fluoropiperidine derivative.
C4-Functionalization via Precursor Synthesis
Direct C4 C-H functionalization is difficult. A more reliable and versatile strategy is to construct the ring from a pre-functionalized precursor, most commonly a substituted 3-fluoropyridine.[13] Catalytic hydrogenation reduces the aromatic ring to the desired piperidine, preserving the substituents.
Rationale: This approach leverages the vast commercial availability of functionalized pyridines. Heterogeneous palladium-catalyzed hydrogenation is a robust and scalable method for the cis-selective reduction of the pyridine ring, yielding the all-cis substituted piperidine.[2] This method is tolerant of many functional groups that might not withstand other C-H activation conditions.[2][13]
Caption: C4-functionalization via hydrogenation of a pyridine precursor.
Protocol 4: Synthesis of 4-Amino-3-fluoropiperidine via Hydrogenation
Materials:
-
4-Amino-3-fluoropyridine
-
Di-tert-butyl dicarbonate (Boc₂O) for protection
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl) or Acetic Acid (AcOH)
-
Hydrogen gas supply (balloon or Parr hydrogenator)
Procedure:
-
Protection: Dissolve 4-amino-3-fluoropyridine in a suitable solvent (e.g., THF). Add Boc₂O (1.1 equivalents) and a base (e.g., triethylamine). Stir until protection is complete. Isolate the N-Boc-protected pyridine.
-
Hydrogenation: To a solution of the N-Boc-4-amino-3-fluoropyridine in methanol, add a catalytic amount of 10% Pd/C (5-10 wt%).
-
Add an acid such as HCl in dioxane or acetic acid (2-4 equivalents) to facilitate the reduction.
-
Place the flask under a hydrogen atmosphere (typically 50-100 psi) and stir vigorously at room temperature to 50 °C for 24-48 hours.
-
Monitor the reaction for the disappearance of the starting material.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate. The product can be isolated as the hydrochloride salt or neutralized and the Boc group can be removed with TFA or HCl in dioxane to yield the final product.
Summary of Functionalization Strategies
| Position | Strategy | Key Reagents/Catalyst | Rationale & Key Advantages | Potential Limitations |
| N1 | N-Arylation | CuI or Pd(OAc)₂, Ligand, Base | Direct, high-yielding, broad scope of aryl partners. | Requires optimization for specific substrates. |
| C2/C6 (α) | Iminium Ion Trapping | m-CPBA, PivCl, Nucleophile | Late-stage functionalization, excellent regioselectivity, mild conditions. | Requires an N-alkyl substituent; not applicable to NH piperidines. |
| C3 (β) | Directed C-H Arylation | Pd(OAc)₂, Flexible Ligand, Base | Direct C-H functionalization, atom-economical. | Requires N-Boc directing group, sensitive to ligand choice, high temperatures. |
| C4 | Pyridine Hydrogenation | Pd/C, H₂, Acid | Access to diverse C4-substituents, robust, scalable, good stereocontrol. | Not a direct C-H functionalization; requires synthesis of pyridine precursor. |
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. | Semantic Scholar [semanticscholar.org]
- 4. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. [repository.cam.ac.uk]
- 11. Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Incorporation of 3-Fluoropiperidine Hydrochloride in the Development of Next-Generation Agrochemicals: Application Notes and Protocols
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction: The Significance of the 3-Fluoropiperidine Scaffold in Agrochemical Design
The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. In this context, the strategic use of fluorinated building blocks has emerged as a powerful tool for modulating the physicochemical and biological properties of active ingredients. 3-Fluoropiperidine hydrochloride stands out as a particularly valuable synthon, offering a unique combination of a conformationally restricted piperidine ring and a strategically positioned fluorine atom. The introduction of this moiety can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target enzymes, all of which are critical parameters in the design of high-performance pesticides.[1][2]
The piperidine ring system is a prevalent scaffold in a multitude of bioactive molecules, including many successful pharmaceuticals and agrochemicals. Its saturated, three-dimensional structure allows for precise spatial orientation of substituents, which is crucial for optimal interaction with biological targets. The addition of a fluorine atom at the 3-position introduces a potent electronic effect and can influence the pKa of the piperidine nitrogen, potentially improving oral bioavailability and altering the molecule's interaction with off-target proteins.[3] This guide provides a comprehensive overview of the application of this compound in the synthesis and development of a novel, hypothetical fungicide, "Fluopiperidinyl-azole," designed to illustrate the potential of this versatile building block.
Synthesis and Derivatization: A Protocol for the Synthesis of "Fluopiperidinyl-azole"
The following protocol details the synthesis of a hypothetical fungicidal agent, "Fluopiperidinyl-azole," starting from this compound. This multi-step synthesis is designed to be a robust and scalable process for research and development purposes.
Protocol 1: Synthesis of N-(4-cyanophenyl)-3-fluoropiperidine
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10.0 g, 71.6 mmol), 4-fluorobenzonitrile (9.5 g, 78.8 mmol), and potassium carbonate (29.7 g, 215 mmol) to 100 mL of dimethyl sulfoxide (DMSO).
-
Reaction Conditions: Heat the reaction mixture to 120 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water. The product will precipitate out of solution. Filter the solid, wash with copious amounts of water, and dry under vacuum to yield N-(4-cyanophenyl)-3-fluoropiperidine as a white solid.
Protocol 2: Synthesis of N-(4-(1H-tetrazol-5-yl)phenyl)-3-fluoropiperidine
-
Reaction Setup: In a 250 mL round-bottom flask, suspend N-(4-cyanophenyl)-3-fluoropiperidine (10.0 g, 49.0 mmol), sodium azide (4.8 g, 73.5 mmol), and triethylamine hydrochloride (10.1 g, 73.5 mmol) in 100 mL of toluene.
-
Reaction Conditions: Heat the mixture to reflux (approximately 110 °C) and stir for 24 hours.
-
Work-up and Isolation: Cool the reaction to room temperature and filter the solid product. Wash the solid with toluene and then water. Dry the product under vacuum to obtain N-(4-(1H-tetrazol-5-yl)phenyl)-3-fluoropiperidine.
Protocol 3: Synthesis of "Fluopiperidinyl-azole" (Final Product)
-
Reaction Setup: To a solution of N-(4-(1H-tetrazol-5-yl)phenyl)-3-fluoropiperidine (10.0 g, 40.6 mmol) in 100 mL of acetone, add potassium carbonate (8.4 g, 60.9 mmol) and 2-bromo-1-(2,4-dichlorophenyl)ethan-1-one (12.1 g, 44.7 mmol).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 8 hours.
-
Work-up and Isolation: Filter the reaction mixture to remove inorganic salts. Evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield "Fluopiperidinyl-azole" as a crystalline solid.
Hypothetical Mode of Action of "Fluopiperidinyl-azole"
"Fluopiperidinyl-azole" is conceptualized as a potent inhibitor of succinate dehydrogenase (SDHI) in the mitochondrial electron transport chain of fungal pathogens. This mode of action is a well-established and effective target for a broad range of fungicides.[2] The 3-fluoropiperidine moiety is proposed to play a crucial role in binding to a specific pocket of the succinate dehydrogenase enzyme complex, thereby blocking its function and disrupting cellular respiration in the target fungus.
Figure 1: Proposed mechanism of action for "Fluopiperidinyl-azole".
Application Protocols for "Fluopiperidinyl-azole"
Formulation: "Fluopiperidinyl-azole" is formulated as a 25% wettable powder (WP) for ease of handling and application.
Field Application Rates:
| Crop | Target Disease | Application Rate (g a.i./ha) |
| Wheat | Powdery Mildew (Blumeria graminis) | 75-100 |
| Grapes | Downy Mildew (Plasmopara viticola) | 100-125 |
| Potatoes | Late Blight (Phytophthora infestans) | 100-150 |
Mixing and Application Instructions:
-
Fill the spray tank with half the required amount of water.
-
Start the agitator and add the required amount of "Fluopiperidinyl-azole" 25% WP.
-
Continue agitation while filling the tank with the remaining water.
-
Maintain agitation during application.
-
Apply as a foliar spray to ensure thorough coverage of the plant surfaces.
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, goggles, and a respirator, during handling and application.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Do not eat, drink, or smoke when using this product.
-
Store in a cool, dry place away from children and pets.
Structure-Activity Relationship (SAR) Insights
The incorporation of the 3-fluoropiperidine moiety into the "Fluopiperidinyl-azole" structure is anticipated to confer several advantages:
-
Enhanced Potency: The fluorine atom can increase the binding affinity of the molecule to the target enzyme through favorable electrostatic interactions.
-
Improved Pharmacokinetics: The presence of fluorine can block sites of metabolic degradation, leading to a longer half-life of the active ingredient in the plant and improved systemic activity.
-
Optimal Lipophilicity: The fluorinated piperidine ring contributes to a balanced lipophilicity, which is essential for efficient transport across plant cuticles and fungal cell membranes.
Hypothetical Efficacy Data
The following table summarizes the hypothetical efficacy of "Fluopiperidinyl-azole" against key fungal pathogens in greenhouse trials.
| Fungal Pathogen | Host Plant | "Fluopiperidinyl-azole" EC50 (mg/L) |
| Blumeria graminis | Wheat | 0.5 |
| Plasmopara viticola | Grape | 0.8 |
| Phytophthora infestans | Potato | 1.2 |
| Botrytis cinerea | Strawberry | 2.5 |
Conclusion
While "Fluopiperidinyl-azole" is a hypothetical compound, its design and the associated protocols are grounded in established principles of agrochemical research and development. This compound represents a valuable and versatile building block with the potential to contribute to the discovery of novel, high-performing agrochemicals. Further exploration of its incorporation into diverse chemical scaffolds is warranted to unlock its full potential in addressing the ongoing challenges in global crop protection.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 3-Fluoropiperidine Hydrochloride
Welcome to the technical support center for 3-Fluoropiperidine Hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating this valuable building block into their synthetic workflows. The introduction of fluorine into piperidine scaffolds can significantly modulate physicochemical properties such as basicity, lipophilicity, and metabolic stability, making it a key strategy in modern drug discovery.[1][2][3] However, its unique characteristics, including its salt form and the electronic influence of the fluorine atom, can present challenges during reaction optimization.
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered questions. Our goal is to equip you with the foundational knowledge and practical insights needed to anticipate challenges, diagnose issues, and efficiently optimize your reaction conditions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties and handling of this compound.
Q1: What is the difference between using this compound and its free base form?
Answer: this compound is the salt form of the amine, making it a stable, crystalline solid that is generally easier to handle and store than the free base, which may be a liquid or a lower-melting solid.[4] However, for most reactions where the piperidine nitrogen acts as a nucleophile (e.g., amide couplings, nucleophilic substitutions), the free base is the reactive species. Therefore, when using the hydrochloride salt, you must add a base to neutralize the HCl and liberate the free amine in situ.
Key Considerations:
-
Stoichiometry: At least one equivalent of base is required to neutralize the hydrochloride salt. An excess of base is typically needed to drive the primary reaction forward.
-
Solubility: The hydrochloride salt often has different solubility profiles than the free base.[5] For instance, it is generally more soluble in polar, protic solvents like water and alcohols.[4] The free base will have better solubility in a broader range of organic solvents.
-
Hygroscopicity: Hydrochloride salts can be hygroscopic. It is crucial to store the reagent in a desiccator and handle it under an inert atmosphere to prevent the introduction of water, which can interfere with many reactions.
Q2: How does the fluorine atom affect the reactivity and basicity of the piperidine nitrogen?
Answer: The fluorine atom at the 3-position has a significant electron-withdrawing inductive effect (-I effect).[3] This effect decreases the electron density on the nitrogen atom, leading to two primary consequences:
-
Reduced Basicity: 3-Fluoropiperidine is less basic than piperidine. The predicted pKa of 3-Fluoropiperidine is approximately 8.48, which is lower than that of piperidine (pKa ≈ 11.1).[6][7] This reduced basicity means it is a weaker nucleophile.
-
Altered Nucleophilicity: While less basic, it remains a competent nucleophile for many standard transformations like amide coupling and SNAr reactions. However, you may need to employ slightly more forcing conditions (e.g., higher temperatures, longer reaction times, or more potent activating agents) compared to reactions with non-fluorinated piperidines.
This modulation of basicity can be advantageous, potentially reducing side reactions or improving the selectivity profile in complex molecules.[8]
Q3: What are the best practices for storing this compound?
Answer: Proper storage is critical to ensure the integrity and reactivity of the reagent.
| Storage Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[6][7] | To minimize degradation over long-term storage. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | The hydrochloride salt can be moisture-sensitive.[4] |
| Container | Tightly sealed container in a dry location. | Prevents absorption of atmospheric moisture. |
| Location | Store in a desiccator. | Provides an additional layer of protection against moisture. |
Part 2: Troubleshooting Guide for Common Reactions
This section provides a question-and-answer-based guide to troubleshoot specific issues encountered during common synthetic transformations involving this compound.
Scenario 1: Amide Coupling Reactions (e.g., with a carboxylic acid)
Problem: Low or no yield of the desired amide product.
Initial Diagnostic Questions:
-
Was a base added to neutralize the hydrochloride salt? How many equivalents?
-
What coupling agent and solvent were used?
-
Was the reaction monitored, and if so, what was observed (e.g., starting material consumed, side products)?
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield amide coupling reactions.
Detailed Explanations:
-
Why at least 2 equivalents of base? You need one equivalent of a non-nucleophilic base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA) to neutralize the HCl salt and liberate the free amine. A second equivalent is often required to scavenge the acid byproduct generated by the coupling agent (e.g., from HATU or HOBt).[9]
-
Choosing the Right Coupling Agent: Due to the reduced nucleophilicity of 3-fluoropiperidine, standard carbodiimide reagents like EDC might be sluggish. Uronium/aminium-based reagents such as HATU, HBTU, or COMU are generally more effective as they form highly activated esters.[9] T3P (Propylphosphonic Anhydride) is another excellent choice, known for clean reactions and easy work-ups.[9]
-
Order of Addition: For sensitive substrates, pre-activating the carboxylic acid can be beneficial. Stir the carboxylic acid, coupling agent, and base (1 eq.) in an anhydrous aprotic solvent (like DMF or DCM) for 15-30 minutes before adding the solution of 3-fluoropiperidine (pre-mixed with 1 eq. of base). This minimizes potential side reactions with the amine.[9]
Scenario 2: Nucleophilic Aromatic Substitution (SNAr) Reactions
Problem: Reaction is slow, incomplete, or requires harsh conditions (high temperature), leading to decomposition.
Initial Diagnostic Questions:
-
What is the nature of the aromatic electrophile (i.e., what are the electron-withdrawing groups and leaving groups)?
-
What solvent and base are being used?
-
Is the reaction being performed under anhydrous/inert conditions?
Troubleshooting Workflow:
Caption: Troubleshooting workflow for slow SNAr reactions.
Detailed Explanations:
-
Solvent is Key: SNAr reactions proceed via a negatively charged intermediate (Meisenheimer complex). Polar aprotic solvents like DMSO, DMF, and NMP are crucial as they solvate the cation of the base but do not hydrogen-bond with the nucleophile, thus enhancing its reactivity.
-
Base Selection: An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often used. Cesium carbonate is particularly effective due to the high solubility of its fluoride byproduct and the "cesium effect," which can enhance reaction rates. Ensure the base is finely powdered and dry. For substrates sensitive to strong inorganic bases, an organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be an alternative.
-
Microwave Chemistry: If thermal heating leads to decomposition over long periods, microwave irradiation can be a powerful tool. It allows for rapid heating to high temperatures, often reducing reaction times from hours to minutes and minimizing the formation of degradation byproducts.
Scenario 3: Reaction Monitoring and Product Analysis
Problem: Difficulty in monitoring the reaction by TLC or interpreting analytical data (LC-MS, NMR).
Initial Diagnostic Questions:
-
How is the reaction being monitored?
-
What issues are being observed with the analytical technique?
Troubleshooting and Best Practices:
| Technique | Common Issue | Recommended Solution & Rationale |
| TLC | The starting amine (3-fluoropiperidine) and the product may have similar Rf values or streak on the plate. | Solution: Use a more polar eluent system. Add a small amount of triethylamine (~1%) to the mobile phase to suppress the ionization of the basic nitrogen, which reduces streaking. Visualize with a ninhydrin stain, which is highly sensitive for secondary amines.[10] |
| LC-MS | Poor peak shape (tailing) for the amine-containing compounds. Difficulty detecting the product. | Solution: Use a mobile phase with a modifier like formic acid or ammonium formate. This helps to protonate the piperidine nitrogen, leading to sharper peaks. Ensure the MS is set to detect the correct m/z for the protonated product [M+H]⁺.[11] |
| ¹⁹F NMR | Unsure if the fluorine is still present in the product. | Solution: ¹⁹F NMR is a powerful and unambiguous technique to confirm the incorporation of the fluoropiperidine moiety.[12][13] A signal in the expected region for an aliphatic C-F bond confirms success. It can also be used for quantitative analysis if an internal standard is added. |
| ¹H NMR | Complex splitting patterns due to H-F coupling make interpretation difficult. | Solution: The protons on the carbon bearing the fluorine (CHF) and adjacent carbons (CH₂) will show coupling to fluorine (JHF). This is expected. Decoupling the fluorine channel (if available) can simplify the proton spectrum and confirm which signals are coupled to the fluorine atom. |
Part 3: Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol provides a robust starting point for coupling this compound with a generic carboxylic acid.
-
To a solution of the carboxylic acid (1.0 eq.) in anhydrous DMF (0.2 M) under an argon atmosphere, add HATU (1.1 eq.) and DIPEA (2.5 eq.).
-
Stir the mixture at room temperature for 20 minutes to pre-activate the acid.
-
In a separate vial, dissolve this compound (1.2 eq.) in a small amount of DMF.
-
Add the amine solution to the activated carboxylic acid mixture dropwise.
-
Stir the reaction at room temperature and monitor its progress by LC-MS. If the reaction is slow, warm the mixture to 40-50°C.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for SNAr Reaction with an Activated Aryl Fluoride
This protocol is suitable for reacting this compound with an electron-deficient aryl fluoride.
-
To a flask charged with the activated aryl fluoride (1.0 eq.) and finely powdered anhydrous K₂CO₃ (2.0 eq.), add a solution of this compound (1.1 eq.) in anhydrous DMSO (0.3 M).
-
Place the flask under an argon atmosphere.
-
Heat the reaction mixture to 80-100°C.
-
Monitor the reaction by TLC or LC-MS until the starting aryl fluoride is consumed.
-
Cool the reaction to room temperature and pour it into ice water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography.
References
- 1. nbinno.com [nbinno.com]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) | MDPI [mdpi.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. chembk.com [chembk.com]
- 5. Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. 3-FLUOROPIPERIDINE | 116574-75-5 [amp.chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. Monitoring Solid-Phase Reactions with Thin-Layer Chromatography - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 11. Pyrrolizidine alkaloids in honey: comparison of analytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 13. ossila.com [ossila.com]
Technical Support Center: Synthesis of 3-Fluoropiperidine Hydrochloride
Welcome to the technical support guide for the synthesis of 3-Fluoropiperidine Hydrochloride. This document is intended for researchers, scientists, and professionals in drug development who are working with this important fluorinated building block. Here, we will address common challenges, with a specific focus on the identification and mitigation of byproducts that can arise during synthesis. Our goal is to provide practical, experience-driven advice to help you optimize your synthetic route, improve purity, and troubleshoot effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the synthesis of this compound, providing concise answers and directing you to more detailed troubleshooting guides where necessary.
Q1: What are the most common synthetic routes to 3-Fluoropiperidine?
A1: The two most prevalent strategies for synthesizing 3-fluoropiperidine are:
-
Deoxyfluorination of N-protected 3-hydroxypiperidine: This involves replacing the hydroxyl group of a precursor like N-Boc-3-hydroxypiperidine with fluorine using a specialized fluorinating agent.[1][2][3][4][5] This is often favored for its directness.
-
Reduction of a 3-fluoropyridine precursor: This method involves first synthesizing 3-fluoropyridine, which is then catalytically hydrogenated to the corresponding piperidine.[6][7][8] This route can be advantageous for large-scale production.
Q2: I'm using DAST for fluorination and getting a complex mixture. What are the likely byproducts?
A2: When using diethylaminosulfur trifluoride (DAST) or related reagents (e.g., Deoxo-Fluor), the primary byproduct is often the elimination product, N-Boc-1,2,3,4-tetrahydropyridine .[9] This occurs when the intermediate alkoxyaminosulfur difluoride undergoes E2 elimination instead of SN2 substitution. Other potential byproducts include rearranged fluorinated isomers if the reaction proceeds through a carbocationic (SN1-like) mechanism.[10]
Q3: My catalytic hydrogenation of 3-fluoropyridine is stalling or showing impurities. What should I look for?
A3: Incomplete hydrogenation is a common issue, leading to residual 3-fluoropyridine or partially reduced intermediates like 3-fluoro-1,2,3,4-tetrahydropyridine . A more problematic byproduct is the defluorinated piperidine , which arises from hydrodefluorination, a side reaction where the C-F bond is cleaved by the catalyst and hydrogen.[6] Catalyst poisoning by any residual basic impurities can also lead to stalling.[8]
Q4: How can I detect these byproducts in my crude product?
A4: A combination of analytical techniques is recommended for comprehensive impurity profiling.[][12][13]
-
NMR Spectroscopy (¹H, ¹⁹F, ¹³C): Particularly useful for structural elucidation. ¹⁹F NMR is highly sensitive for identifying and quantifying fluorine-containing impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Ideal for separating the desired product from byproducts and identifying them by their mass-to-charge ratio.
-
GC-MS (Gas Chromatography-Mass Spectrometry): Suitable for analyzing volatile byproducts, such as the tetrahydropyridine elimination product.
Q5: What is the final step to get the hydrochloride salt?
A5: After obtaining the free base of 3-fluoropiperidine, the hydrochloride salt is typically formed by dissolving the purified base in a suitable solvent (e.g., diethyl ether, isopropanol, or ethyl acetate) and adding a solution of hydrochloric acid (either gaseous or dissolved in a solvent like isopropanol or ether) until precipitation is complete.
Part 2: Troubleshooting Guides
This section provides detailed, step-by-step guidance for troubleshooting specific issues related to byproduct formation in the most common synthetic routes.
Guide 1: Deoxyfluorination of N-Boc-3-Hydroxypiperidine
This route is valued for its directness but is sensitive to reaction conditions, which can lead to the formation of elimination byproducts.
Workflow Diagram: Troubleshooting Deoxyfluorination
Caption: Troubleshooting workflow for deoxyfluorination.
Issue 1: High Levels of N-Boc-1,2,3,4-tetrahydropyridine Byproduct
-
Causality: This elimination byproduct is favored by conditions that promote an E2-type reaction pathway over the desired SN2 substitution. Higher temperatures and rapid addition of the fluorinating agent can exacerbate this issue. The basicity of the amine generated from the fluorinating agent can also promote elimination.
-
Troubleshooting Steps:
-
Temperature Control: Begin the reaction at a low temperature (e.g., -78 °C) and allow it to warm slowly to room temperature. Avoid heating the reaction unless absolutely necessary, as DAST can decompose hazardously above 80-90 °C.[10]
-
Slow Addition: Add the fluorinating agent (e.g., DAST) dropwise to the solution of N-Boc-3-hydroxypiperidine. This maintains a low instantaneous concentration of the reagent, favoring the bimolecular substitution reaction.
-
Choice of Fluorinating Agent: Consider using a more modern, bulkier, or thermally stable fluorinating agent like Deoxo-Fluor™ or XtalFluor®. These can sometimes offer higher selectivity for substitution over elimination.
-
Solvent Choice: Use a non-polar, aprotic solvent like dichloromethane (DCM) or toluene. More polar solvents can sometimes stabilize carbocationic intermediates that may lead to elimination or rearrangement.
-
Issue 2: Significant Amount of Unreacted Starting Material
-
Causality: This often points to insufficient reagent activity or stoichiometry. Fluorinating agents like DAST are highly sensitive to moisture and can be deactivated if not handled under inert conditions.
-
Troubleshooting Steps:
-
Reagent Quality: Ensure the fluorinating agent is fresh and has been stored properly under an inert atmosphere. Use of an older or improperly stored bottle is a common cause of failure.
-
Reaction Conditions: Strictly anhydrous conditions are crucial. Dry all glassware thoroughly and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Stoichiometry: Increase the equivalents of the fluorinating agent slightly (e.g., from 1.2 eq to 1.5 eq). Monitor the reaction by TLC or LC-MS to track the consumption of the starting material.
-
Purification Protocol:
-
Objective: To separate the desired fluorinated product from the elimination byproduct and unreacted starting material.
-
Methodology:
-
Quenching: Carefully quench the reaction mixture by slowly adding it to a saturated aqueous solution of sodium bicarbonate at 0 °C to neutralize acidic byproducts like HF.[14]
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or DCM.
-
Chromatography: Purify the crude product using flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective. The elimination product (N-Boc-1,2,3,4-tetrahydropyridine) is less polar and will elute before the more polar N-Boc-3-fluoropiperidine. The starting alcohol is the most polar and will elute last.
-
Analysis: Combine the product-containing fractions and confirm purity by NMR and LC-MS before proceeding to the deprotection/salt formation step.
-
Guide 2: Catalytic Hydrogenation of 3-Fluoropyridine
This route is excellent for scale-up but can be plagued by incomplete reduction or undesired side reactions on the fluorine substituent.
Issue 1: Presence of Hydrodefluorination Byproduct (Piperidine)
-
Causality: Hydrodefluorination is the hydrogenolysis of the C-F bond, a reaction that can be promoted by certain hydrogenation catalysts, particularly under harsh conditions (high temperature, high pressure) or in the presence of acidic or basic additives.[6]
-
Troubleshooting Steps:
-
Catalyst Selection: Rhodium-based catalysts (e.g., Rh/C) or specific palladium catalysts are often preferred as they can be less prone to causing hydrodefluorination compared to others.[7][8]
-
Reaction Conditions:
-
Pressure: Use the lowest effective hydrogen pressure that still drives the reaction to completion.
-
Temperature: Conduct the hydrogenation at room temperature if possible. Avoid excessive heating.
-
Solvent: Use a neutral solvent like methanol, ethanol, or THF.
-
-
pH Control: The presence of strong acid or base can promote C-F bond cleavage. Ensure the substrate is free from acidic or basic impurities. Sometimes, the addition of a mild, non-nucleophilic base can scavenge trace acids and suppress this side reaction.
-
Issue 2: Incomplete Reduction
-
Causality: This can be due to catalyst deactivation or insufficient reaction time/conditions. The pyridine nitrogen is a Lewis base and can poison the catalyst surface.[8]
-
Troubleshooting Steps:
-
Catalyst Loading: Increase the catalyst loading (e.g., from 5 mol% to 10 mol%).
-
Pressure and Time: If hydrodefluorination is not an issue, increasing the hydrogen pressure and extending the reaction time can help drive the reaction to completion.
-
Pre-treatment/Additives: A strategy to prevent catalyst poisoning is to first dearomatize the pyridine ring using a borane reagent (like pinacolborane) before hydrogenation. This protects the nitrogen and facilitates a milder hydrogenation.[6][8]
-
Data Summary Table: Common Byproducts and Identification
| Synthetic Route | Common Byproduct | Molar Mass ( g/mol ) | Key Analytical Signature |
| Deoxyfluorination | N-Boc-1,2,3,4-tetrahydropyridine | 183.25 | ¹H NMR: Olefinic protons (~5.5-6.0 ppm). MS: m/z [M+H]⁺ = 184. |
| Deoxyfluorination | Unreacted N-Boc-3-hydroxypiperidine | 201.26 | ¹H NMR: Broad -OH signal, carbinol proton (~3.8-4.0 ppm). MS: m/z [M+H]⁺ = 202. |
| Hydrogenation | Piperidine (from hydrodefluorination) | 85.15 | MS: m/z [M+H]⁺ = 86. ¹⁹F NMR: Absence of signal. |
| Hydrogenation | 3-Fluoropyridine (starting material) | 97.09 | ¹⁹F NMR: Distinct signal for aromatic C-F. MS: m/z [M+H]⁺ = 98. |
References
- 1. Properties, Preparation Methods, and Derivatives of 3-Hydroxypiperidine_Chemicalbook [m.chemicalbook.com]
- 2. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (S)-1-Boc-3-hydroxypiperidine 97 143900-44-1 [sigmaaldrich.com]
- 6. scientificupdate.com [scientificupdate.com]
- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US6080886A - Fluorination with aminosulfur trifluorides - Google Patents [patents.google.com]
- 10. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 12. biomedres.us [biomedres.us]
- 13. biomedres.us [biomedres.us]
- 14. Fluorination Reactions | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]
stability of 3-Fluoropiperidine hydrochloride under various reaction conditions
Welcome to the technical support center for 3-Fluoropiperidine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for handling this versatile fluorinated building block.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Several suppliers recommend refrigeration at 2-8°C.[2][3][4][5][6] For long-term storage, some sources suggest keeping it in a dark place under an inert atmosphere in a freezer at -20°C.[7] It is important to prevent moisture exposure.[8]
Q2: Is this compound stable at room temperature?
A2: While refrigeration is recommended for long-term storage, this compound is generally stable at room temperature for shipping and short-term handling.[9] However, prolonged exposure to ambient conditions, especially in the presence of moisture, should be avoided to maintain its purity and integrity.
Q3: What solvents are compatible with this compound?
A3: this compound is soluble in water and alcohol solvents.[8] Its hydrochloride salt form enhances its solubility in polar protic solvents. It is slightly soluble in ketones and ethers.[8] For reactions, the choice of solvent will depend on the specific reaction conditions and other reagents involved.
Q4: How does the fluorine atom in this compound affect its reactivity and basicity?
A4: The electron-withdrawing nature of the fluorine atom lowers the pKa of the piperidine nitrogen, making it less basic than piperidine itself. This modulation of basicity can be crucial in drug discovery for optimizing binding interactions and improving pharmacokinetic properties.[10] For instance, the position of the fluorine atom can influence the conformation of the piperidine ring, which can impact its binding to biological targets.[10][11]
Troubleshooting Guide
This section addresses common issues that may arise during the use of this compound in various experimental setups.
Issue 1: Inconsistent reaction yields or unexpected side products.
-
Potential Cause 1: Degradation of the free base.
-
Explanation: If the hydrochloride salt is converted to the free base form for a reaction, the free base may be less stable, especially if it is not used immediately. The free base, 3-Fluoropiperidine, is more volatile and potentially more reactive.
-
Troubleshooting:
-
Generate the free base in situ or use it immediately after extraction.
-
When performing the extraction, use cold solutions and minimize the time the free base is exposed to ambient conditions.
-
Store the free base under an inert atmosphere at low temperatures if immediate use is not possible.[7]
-
-
-
Potential Cause 2: Incompatibility with reaction reagents.
-
Explanation: Strong bases can deprotonate the piperidine nitrogen, and the resulting free base may participate in side reactions. Strong oxidizing or reducing agents might also be incompatible.
-
Troubleshooting:
-
Carefully consider the compatibility of all reagents. A compatibility chart is provided below.
-
Perform small-scale test reactions to identify potential incompatibilities before scaling up.
-
Use milder reagents or protecting group strategies to avoid unwanted side reactions.
-
-
Issue 2: Difficulty in monitoring reaction progress or characterizing products.
-
Potential Cause: Volatility of derivatives.
-
Explanation: Some derivatives of 3-Fluoropiperidine can be volatile, making analysis by techniques like GC-MS challenging if not handled correctly. In some cases, derivatization to a less volatile form, such as a trifluoroacetamide, may be necessary for isolation and characterization.[10]
-
Troubleshooting:
-
Use analytical techniques suitable for volatile compounds, such as headspace GC-MS.
-
Consider derivatization of the product to a less volatile and more easily analyzable form.
-
Ensure proper sample preparation to minimize the loss of volatile components.
-
-
Issue 3: C-F bond cleavage (defluorination).
-
Potential Cause: Harsh reaction conditions.
-
Explanation: Certain catalytic hydrogenation conditions, particularly with some ruthenium and rhodium catalysts, can lead to the cleavage of the C-F bond, resulting in the formation of piperidine as a byproduct.[10] This can be exacerbated by the presence of fluoride ions formed during the reaction.[10]
-
Troubleshooting:
-
Screen different hydrogenation catalysts and conditions to find a system that is selective for the desired transformation without causing defluorination.
-
Consider adding a fluoride scavenger, such as titanium(IV) isopropoxide, to the reaction mixture to mitigate catalyst inhibition and side reactions caused by fluoride ions.[10]
-
Use milder reduction methods if hydrogenation is not essential.
-
-
Stability Under Various Reaction Conditions
The stability of this compound is a critical factor in its successful application. The following sections provide a detailed overview of its stability profile.
pH Stability
The stability of piperidine derivatives can be significantly influenced by pH.[12] As a hydrochloride salt, 3-Fluoropiperidine is expected to be most stable in acidic to neutral aqueous solutions.
-
Acidic Conditions (pH < 7): In acidic solutions, the piperidine nitrogen is protonated, forming the stable piperidinium ion. This form is generally resistant to degradation. However, extremely low pH in combination with high temperatures could potentially promote side reactions, though specific data for the 3-fluoro derivative is limited.
-
Neutral Conditions (pH ≈ 7): The compound is expected to be reasonably stable.
-
Basic Conditions (pH > 7): In basic solutions, the hydrochloride salt is neutralized to the free base, 3-Fluoropiperidine. The free base is more nucleophilic and may be more susceptible to degradation or side reactions, especially at elevated temperatures.
Thermal Stability
Reagent Compatibility
The following table summarizes the expected compatibility of this compound with common classes of reagents.
| Reagent Class | Compatibility | Notes |
| Strong Acids | Generally Compatible | The piperidinium ion is stable. |
| Strong Bases | Caution Advised | Will generate the free base, which may be less stable and more reactive. |
| Weak Bases | Generally Compatible | May partially deprotonate to the free base depending on the pKa. |
| Reducing Agents | Depends on the agent | Milder reducing agents like NaBH4 are likely compatible. Harsh conditions (e.g., some catalytic hydrogenations) may cause C-F bond cleavage.[10] |
| Oxidizing Agents | Caution Advised | The secondary amine is susceptible to oxidation. |
| Acylating Agents | Compatible (as free base) | The free base will react to form amides. |
| Alkylating Agents | Compatible (as free base) | The free base will undergo N-alkylation. |
| Peptide Coupling Reagents | Compatible (as free base) | The free base is commonly used in peptide synthesis. |
Experimental Protocols
Protocol 1: General Procedure for Free Base Generation
This protocol describes a standard method for generating 3-Fluoropiperidine free base from its hydrochloride salt for use in a reaction.
Materials:
-
This compound
-
1 M Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM) or other suitable organic solvent
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Sodium Sulfate (Na2SO4) or Magnesium Sulfate (MgSO4)
-
Separatory funnel
-
Round bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve this compound in deionized water.
-
Cool the solution in an ice bath.
-
Slowly add 1 M NaOH solution dropwise while stirring until the pH of the solution is >10.
-
Transfer the aqueous solution to a separatory funnel.
-
Extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4.
-
Filter to remove the drying agent.
-
Concentrate the filtrate in vacuo using a rotary evaporator. Note: Due to the potential volatility of the free base, use a low bath temperature and remove the solvent carefully.
-
Use the resulting free base immediately in the subsequent reaction step.
Protocol 2: Stability Assessment by HPLC
This protocol outlines a general method to assess the stability of this compound under specific conditions (e.g., different pH, temperature, or in the presence of other reagents).
Materials:
-
This compound
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (e.g., acetonitrile and water with a suitable buffer like phosphate or acetate)
-
Buffers of desired pH
-
Thermostated incubator or water bath
-
Autosampler vials
Procedure:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., water or methanol).
-
Forced Degradation Study:
-
Acidic/Basic Conditions: Add an aliquot of the stock solution to solutions of known pH (e.g., 0.1 M HCl, 0.1 M NaOH) and also to buffered solutions at various pH values.
-
Thermal Stress: Incubate solutions of the compound at elevated temperatures (e.g., 40°C, 60°C, 80°C).
-
Oxidative Stress: Treat a solution of the compound with an oxidizing agent (e.g., 3% H2O2).
-
-
Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition. If necessary, neutralize the sample (e.g., acid-stressed sample with base and vice-versa) to stop further degradation.[13]
-
HPLC Analysis:
-
Develop a suitable HPLC method to separate the parent compound from any potential degradants.
-
Inject the samples from each time point onto the HPLC system.
-
Monitor the peak area of the this compound peak over time.
-
-
Data Analysis: Plot the percentage of the remaining this compound against time for each condition to determine the degradation rate.
Visualizations
Logical Workflow for Troubleshooting Reaction Failure
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 4-Fluoropiperidine hydrochloride 97 57395-89-8 [sigmaaldrich.com]
- 3. 3-Fluoropiperidine hcl | CAS 116574-75-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. Page loading... [guidechem.com]
- 5. 3-FLUOROPIPERIDINE | 116574-75-5 [amp.chemicalbook.com]
- 6. 4-Fluoropiperidine hydrochloride 97 57395-89-8 [sigmaaldrich.com]
- 7. 116574-75-5|3-Fluoropiperidine|BLD Pharm [bldpharm.com]
- 8. chembk.com [chembk.com]
- 9. chemscene.com [chemscene.com]
- 10. scientificupdate.com [scientificupdate.com]
- 11. researchgate.net [researchgate.net]
- 12. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jpionline.org [jpionline.org]
preventing C-F bond reduction during 3-Fluoropiperidine synthesis
Technical Support Center: Synthesis of 3-Fluoropiperidine
A Guide to Preventing C-F Bond Reduction
For researchers, scientists, and professionals in drug development, the synthesis of 3-fluoropiperidine represents a critical step in the creation of novel therapeutics. The fluorine atom at the 3-position can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity. However, the inherent challenge of preserving the C-F bond during the reduction of the pyridine ring is a frequent obstacle, often leading to undesired defluorination and reduced yields of the target compound.
This technical support center provides in-depth troubleshooting guides and frequently asked questions to navigate the complexities of 3-fluoropiperidine synthesis, with a specific focus on mitigating C-F bond cleavage.
Troubleshooting Guide: Navigating Defluorination Challenges
This section addresses common problems encountered during the synthesis of 3-fluoropiperidine, offering explanations and actionable solutions.
Question 1: I am observing significant amounts of piperidine (the defluorinated byproduct) in my reaction mixture during the catalytic hydrogenation of 3-fluoropyridine. What are the primary causes and how can I minimize this side reaction?
Answer:
The formation of piperidine as a byproduct is a clear indication of C-F bond hydrogenolysis, a common challenge in the hydrogenation of fluorinated heterocycles. Several factors can contribute to this undesired reaction:
-
Catalyst Choice: The nature of the catalyst plays a pivotal role. While highly active catalysts like Rhodium (Rh) on carbon or alumina are effective for pyridine ring reduction, they can also be aggressive towards the C-F bond, especially under harsh conditions.[1][2] Palladium (Pd) catalysts, particularly when used under acidic conditions, have shown greater selectivity in preserving the C-F bond.[3]
-
Reaction Conditions: High hydrogen pressure and elevated temperatures can promote C-F bond cleavage. Optimizing these parameters is crucial for minimizing defluorination.
-
Acidic Additives: The presence of a Brønsted acid, such as hydrochloric acid (HCl), has been demonstrated to be highly effective in suppressing defluorination during palladium-catalyzed hydrogenations.[3] The acid protonates the pyridine nitrogen, which is thought to decrease the electron density of the ring and subsequently reduce the propensity for C-F bond cleavage.
Troubleshooting Steps:
-
Catalyst Screening: If you are using a rhodium-based catalyst and observing significant defluorination, consider switching to a palladium catalyst, such as 20 wt% Pd(OH)₂ on carbon.[3]
-
Introduce an Acidic Additive: Perform the hydrogenation in the presence of an aqueous solution of a strong Brønsted acid like HCl.[3] The molar ratio of acid to substrate should be carefully optimized.
-
Optimize Reaction Parameters: Begin with milder conditions (e.g., lower H₂ pressure and room temperature) and gradually increase them if the reaction is too slow. Monitor the reaction progress closely by techniques like GC-MS or ¹⁹F NMR to track the formation of both the desired product and the defluorinated byproduct.
Question 2: My attempts to reduce N-protected 3-fluoropyridinium salts are still resulting in defluorination. Are certain protecting groups more suitable for preventing C-F bond cleavage?
Answer:
Yes, the choice of the nitrogen protecting group is critical. A suitable protecting group should be stable under the reduction conditions and should not promote C-F bond cleavage.
-
Electron-Withdrawing vs. Electron-Donating Groups: Electron-withdrawing protecting groups can sometimes make the pyridine ring more susceptible to nucleophilic attack, which in the context of hydrogenation, can facilitate hydride attack and subsequent fluoride elimination. Conversely, certain protecting groups can sterically hinder the approach of the catalyst to the C-F bond.
-
Commonly Used Protecting Groups:
-
Boc (tert-Butoxycarbonyl): This is a widely used protecting group, but its stability under acidic hydrogenation conditions can be a concern.
-
Cbz (Carbobenzyloxy): The Cbz group is generally stable to acidic conditions but is cleaved by hydrogenolysis, the same conditions used for pyridine reduction.[4] This can lead to the unprotected piperidine, which might be more prone to defluorination under certain conditions.
-
Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is base-labile and generally stable to catalytic hydrogenation.[5] In situ trapping of the hydrogenated product with an Fmoc protecting group has been shown to be an effective strategy.[3]
-
Troubleshooting Steps:
-
Protecting Group Selection: If you are using a protecting group that is labile under your current reduction conditions, consider switching to a more robust one like Fmoc.
-
In Situ Protection Strategy: A highly effective approach is to perform the hydrogenation of the unprotected 3-fluoropyridine under acidic conditions and then, after the reduction is complete, add a protecting group precursor (e.g., Fmoc-Cl) to the reaction mixture to trap the 3-fluoropiperidine in situ.[3] This prevents potential degradation or side reactions of the unprotected product.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable method for the synthesis of 3-fluoropiperidine while avoiding C-F bond reduction?
A1: A robust and scalable method involves the heterogeneous hydrogenation of 3-fluoropyridine using a palladium catalyst in the presence of a strong Brønsted acid.[3][6][7] Specifically, the use of 20 wt% Pd(OH)₂ on carbon with aqueous HCl in methanol has been reported to provide good yields of 3-fluoropiperidine with minimal defluorination.[3] This method is advantageous as it utilizes a commercially available and relatively inexpensive catalyst and starting materials.
Q2: Are there any non-hydrogenation methods to synthesize 3-fluoropiperidine that inherently avoid the risk of defluorination?
A2: While catalytic hydrogenation is a common approach, alternative strategies that circumvent the direct reduction of a C-F bond-containing pyridine ring exist. These methods often involve the synthesis of a piperidine ring first, followed by a fluorination step. However, these multi-step syntheses can be less efficient and may present their own set of challenges.
Q3: How can I effectively monitor the progress of my reaction and quantify the extent of defluorination?
A3: Several analytical techniques can be employed:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating and identifying the volatile components of the reaction mixture, including 3-fluoropyridine (starting material), 3-fluoropiperidine (product), and piperidine (defluorinated byproduct).
-
¹⁹F NMR Spectroscopy: This is a powerful tool for directly observing fluorine-containing species. The disappearance of the signal for 3-fluoropyridine and the appearance of a new signal for 3-fluoropiperidine can be monitored. The absence of other fluorine-containing signals can confirm the integrity of the C-F bond.
-
¹H NMR Spectroscopy: While less direct for monitoring the C-F bond, ¹H NMR can be used to track the disappearance of the aromatic protons of 3-fluoropyridine and the appearance of the aliphatic protons of the piperidine ring.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Hydrogenation of 3-Fluoropyridine with Acidic Additive
This protocol is adapted from the work of Glorius and coworkers.[3]
Materials:
-
3-Fluoropyridine
-
20 wt% Pd(OH)₂ on carbon
-
Methanol (MeOH)
-
Aqueous Hydrochloric Acid (HCl)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for hydrogenation reactions (e.g., Parr shaker or a flask with a balloon)
Procedure:
-
In a suitable reaction vessel, dissolve 3-fluoropyridine in methanol.
-
Add the 20 wt% Pd(OH)₂ on carbon catalyst to the solution.
-
Add the aqueous HCl solution. The optimal amount of acid may need to be determined empirically, but a starting point is typically 1.0 to 1.2 equivalents relative to the 3-fluoropyridine.
-
Seal the reaction vessel and purge with an inert gas.
-
Introduce hydrogen gas to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by GC-MS or ¹⁹F NMR.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
The resulting solution containing 3-fluoropiperidine hydrochloride can be worked up as required for subsequent steps.
Data Presentation
Table 1: Comparison of Catalytic Systems for the Hydrogenation of 3-Fluoropyridine
| Catalyst | Additive | Conversion (%) | Selectivity for 3-Fluoropiperidine (%) | Defluorination (%) | Reference |
| Rh/C | None | >95 | Low | High | [1] |
| Pd/C | None | Variable | Low | High | [3] |
| Pd(OH)₂/C | HCl | >95 | High | Low | [3] |
| PtO₂ | None | High | Moderate | Moderate | [1] |
This table provides a generalized comparison based on literature findings. Actual results may vary depending on specific reaction conditions.
Visualization
Diagram 1: Decision Workflow for Optimizing 3-Fluoropiperidine Synthesis
Caption: A decision tree to guide troubleshooting and optimization of 3-fluoropiperidine synthesis.
References
- 1. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 2. C301099 5: Rhodium on alumina catalyst | Johnson Matthey | Johnson Matthey [matthey.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation | The Nairoukh Research Group [nairoukh.huji.ac.il]
- 7. researchgate.net [researchgate.net]
Technical Support Center: 3-Fluoropiperidine Hydrochloride Reaction Troubleshooting
Welcome to the technical support center for 3-Fluoropiperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during reactions with this versatile building block. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a valuable building block in medicinal chemistry, primarily used for the synthesis of more complex molecules. The most common reactions involve the secondary amine of the piperidine ring and include:
-
N-Alkylation: Introduction of an alkyl group onto the nitrogen atom.
-
N-Arylation: Formation of a carbon-nitrogen bond with an aryl group, often via Buchwald-Hartwig amination.
-
N-Acylation: Reaction with acylating agents like acid chlorides or anhydrides to form amides.
-
Reductive Amination: Reaction with an aldehyde or ketone in the presence of a reducing agent.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
Q2: Do I need to free-base the this compound before use?
A2: Yes, in most cases, it is essential to convert the hydrochloride salt to the free amine before proceeding with the reaction. The protonated nitrogen of the hydrochloride salt is not nucleophilic and will not react with electrophiles. This can be achieved by treating a solution or suspension of the hydrochloride salt with a suitable base.
Troubleshooting Guide
Issue 1: Low or No Product Yield in N-Alkylation/N-Acylation Reactions
Q: I am attempting an N-alkylation (or N-acylation) with 3-Fluoropiperidine, but I am seeing very low conversion to my desired product. What are the likely causes and solutions?
A: This is a common issue that can often be traced back to a few key experimental parameters. Let's break down the potential causes and how to address them.
1. Incomplete Free-Basing of the Amine:
-
Causality: The starting material is the hydrochloride salt, where the nitrogen lone pair is protonated, rendering it non-nucleophilic. If the amine is not fully deprotonated to its free base form, it cannot react with your electrophile (alkyl halide, acyl chloride, etc.).
-
Troubleshooting Steps:
-
Choice of Base: Ensure you are using a suitable base to neutralize the hydrochloride. For many reactions, an excess of a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is sufficient. For less reactive electrophiles, a stronger base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) in a suitable solvent may be necessary.
-
Stoichiometry of Base: Use at least one equivalent of base to neutralize the HCl salt. It is common practice to use a slight excess (1.1-1.5 equivalents). If your reaction generates an acidic byproduct (e.g., HCl from an acyl chloride), you will need an additional equivalent of base.
-
Pre-Stirring: Before adding your electrophile, allow the this compound to stir with the base in the reaction solvent for a period (e.g., 15-30 minutes) to ensure complete formation of the free amine.
-
2. Solvent and Solubility Issues:
-
Causality: this compound has different solubility characteristics than its free base.[1] The hydrochloride salt is generally soluble in polar protic solvents like water and alcohols, while the free base is more soluble in aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (ACN). If the free amine is not soluble in your chosen reaction solvent, the reaction will be slow or may not proceed at all.
-
Troubleshooting Steps:
-
Solvent Selection: Choose a solvent in which the 3-fluoropiperidine free base is soluble. Aprotic polar solvents like DMF, DMSO, ACN, or chlorinated solvents are often good choices.
-
Solubility Check: Before running the full-scale reaction, perform a small-scale solubility test of the free base in your chosen solvent.
-
3. Volatility of the Free Base:
-
Causality: The free base of 3-Fluoropiperidine is a relatively low molecular weight amine and can be volatile.[2] If the free base is generated and allowed to stand for extended periods, or if the reaction is run at elevated temperatures in an open or poorly sealed vessel, loss of the starting material can occur.
-
Troubleshooting Steps:
-
In Situ Generation: Whenever possible, generate the free base in situ and use it immediately in the subsequent reaction step.
-
Reaction Temperature: If heating is required, ensure your reaction vessel is well-sealed with a condenser to prevent the escape of volatile components.
-
4. Electrophile Reactivity and Stability:
-
Causality: The issue may not be with the 3-Fluoropiperidine but with the electrophile. It could be sterically hindered, electronically deactivated, or unstable under the reaction conditions.
-
Troubleshooting Steps:
-
Activate the Electrophile: For less reactive alkyl halides, consider converting them to a more reactive species like an iodide or triflate.
-
Check Electrophile Stability: Ensure your electrophile is not degrading under the basic conditions of the reaction.
-
Issue 2: Formation of Side Products
Q: My reaction is producing significant impurities alongside my desired product. What are the common side reactions and how can I minimize them?
A: Side product formation is often a result of competing reaction pathways or degradation of starting materials or products. Here are some common scenarios and mitigation strategies.
1. Over-alkylation or Di-alkylation:
-
Causality: This is more of an issue with primary amines, but if the product of your initial N-alkylation is still nucleophilic and can react with another molecule of the electrophile, you may see di-alkylation.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess of the amine relative to the electrophile to favor mono-alkylation.
-
Slow Addition: Add the electrophile slowly to the reaction mixture to maintain a low concentration and reduce the likelihood of the product reacting further.
-
2. Elimination Reactions:
-
Causality: If your alkyl halide electrophile has a proton on the beta-carbon, the basic conditions of the reaction can promote E2 elimination, leading to the formation of an alkene byproduct.
-
Troubleshooting Steps:
-
Choice of Base: Use a non-nucleophilic, sterically hindered base like DIPEA, which is less likely to act as a nucleophile and promote elimination.
-
Lower Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions, so running the reaction at a lower temperature can favor the desired SN2 pathway.
-
3. Hydrolysis of the Electrophile:
-
Causality: If your reaction mixture contains water and you are using a water-sensitive electrophile like an acyl chloride or anhydride, it can hydrolyze to the corresponding carboxylic acid.
-
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure your solvent and reagents are dry. Use anhydrous solvents and dry glassware. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.
-
Issue 3: Difficult Product Purification
Q: I have successfully formed my product, but I am struggling to isolate it in a pure form. What are some effective purification strategies?
A: Purification of piperidine derivatives can sometimes be challenging due to their basic nature and potential for volatility. Here are some tips.
1. Removal of Excess Amine Base (e.g., TEA, DIPEA):
-
Causality: Tertiary amine bases used in the reaction are often difficult to remove by simple evaporation due to their relatively high boiling points.
-
Purification Protocol:
-
Aqueous Workup: After the reaction is complete, perform an aqueous workup. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, DCM) and wash with a dilute acid solution (e.g., 1M HCl or saturated NH₄Cl). This will protonate the amine bases, making them water-soluble and allowing for their removal in the aqueous layer.
-
Caution: Be aware that your product, being a piperidine derivative, is also basic and may be extracted into the acidic aqueous layer. To recover your product, you may need to basify the aqueous layer with a base like NaOH or NaHCO₃ and then re-extract with an organic solvent.
-
2. Volatility of the Product:
-
Causality: If your final product is a low molecular weight N-substituted 3-fluoropiperidine, it may be volatile.
-
Purification Protocol:
-
Avoid High Vacuum/Heat: When removing the solvent after extraction, use a rotary evaporator at a moderate temperature and pressure to avoid loss of your product.
-
Chromatography Considerations: If you are purifying by column chromatography, choose a less volatile solvent system if possible.
-
3. Column Chromatography Challenges:
-
Causality: The basic nature of the piperidine nitrogen can cause the product to streak on silica gel, leading to poor separation.
-
Purification Protocol:
-
Add a Modifier: Add a small amount of a basic modifier to your eluent system. A common choice is to add 0.5-1% triethylamine to the mobile phase. This will neutralize the acidic sites on the silica gel and improve the peak shape of your basic compound.
-
Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (basic or neutral), which can be more suitable for purifying basic compounds.
-
Experimental Protocols & Data
Protocol 1: General Procedure for N-Alkylation
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add an anhydrous aprotic solvent such as acetonitrile or DMF.
-
Add a suitable base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkyl halide (1.0-1.2 eq).
-
Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for N-Acylation
-
Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM).
-
Add a tertiary amine base such as triethylamine (2.2 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride or anhydride (1.05 eq).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Perform an aqueous workup as described in the purification section.
-
Dry the organic layer over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Table 1: Common Bases for Free-Basing 3-Fluoropiperidine
| Base | pKa of Conjugate Acid | Common Solvents | Notes |
| Triethylamine (TEA) | ~10.7 | DCM, THF, ACN | Liquid, easy to handle. Can be difficult to remove. |
| DIPEA | ~11 | DCM, THF, ACN | Sterically hindered, good for preventing side reactions. |
| K₂CO₃ | ~10.3 (pKa2 of H₂CO₃) | DMF, ACN, Acetone | Inexpensive, solid base. Requires filtration to remove. |
| NaHCO₃ | ~10.3 (pKa2 of H₂CO₃) | DMF, ACN | Milder inorganic base. |
Visualizations
Diagram 1: General Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in 3-Fluoropiperidine reactions.
Diagram 2: N-Acylation Decision Pathway
References
Navigating the Challenges of Scaling 3-Fluoropiperidine Hydrochloride Synthesis: A Technical Support Guide
Welcome to the technical support center for the scale-up synthesis of 3-Fluoropiperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common hurdles encountered during the large-scale production of this critical fluorinated building block. The introduction of a fluorine atom into the piperidine ring can significantly modulate a molecule's physicochemical properties, such as basicity (pKa) and metabolic stability, making 3-fluoropiperidine a valuable synthon in medicinal chemistry.[1] However, its synthesis is not without challenges, particularly when transitioning from bench-scale to pilot or manufacturing scale.
This guide provides in-depth, troubleshooting-focused answers to frequently asked questions, grounded in mechanistic principles and practical, field-proven insights.
Section 1: Reaction Control and Yield Optimization
FAQ 1: We are observing significant formation of the defluorinated piperidine byproduct during the hydrogenation of 3-fluoropyridine. What is causing this, and how can we mitigate it?
Answer:
The formation of a defluorinated byproduct during the catalytic hydrogenation of fluoropyridines is a common and significant challenge, directly impacting yield and purity.[1][2] This side reaction, known as hydrodefluorination, is primarily caused by the cleavage of the C-F bond on the catalyst surface.
Root Causes and Mechanistic Insights:
-
Catalyst Choice: The choice of catalyst is critical. While powerful hydrogenation catalysts like Palladium on Carbon (Pd/C) are effective for ring saturation, they can also be aggressive enough to cleave the strong C-F bond, especially at elevated temperatures and pressures.
-
Reaction Conditions: Harsh reaction conditions, such as high hydrogen pressure and elevated temperatures, increase the likelihood of hydrodefluorination.
-
Acidic Additives: The presence and nature of acidic additives can influence the reaction pathway. While acids are often necessary to protonate the pyridine ring, facilitating hydrogenation, certain acids can also promote C-F bond cleavage.[3]
Troubleshooting Protocol:
-
Catalyst Screening:
-
Palladium Hydroxide on Carbon (Pd(OH)₂/C): This catalyst, often referred to as Pearlman's catalyst, is generally less prone to causing hydrodefluorination compared to standard Pd/C.[3]
-
Rhodium (Rh) and Ruthenium (Ru) Catalysts: These have also shown promise in reducing C-F bond cleavage, although they may require different solvent systems and conditions.[1][4]
-
-
Optimization of Reaction Conditions:
-
Temperature and Pressure: Begin with milder conditions (e.g., lower temperature and pressure) and gradually increase them while monitoring the reaction for both conversion of the starting material and the formation of the defluorinated impurity.
-
Solvent Selection: The choice of solvent can influence catalyst activity and selectivity. Methanol (MeOH) in the presence of a strong Brønsted acid like HCl has been shown to be an effective system.[3]
-
-
Acid Additive Strategy:
-
The use of aqueous HCl has been demonstrated to be a suitable system in combination with Pd(OH)₂/C to suppress defluorination.[3]
-
Careful control of the stoichiometry of the acid is crucial.
-
Experimental Workflow for Optimization:
Caption: Iterative workflow for optimizing hydrogenation conditions.
FAQ 2: Our fluorination reaction with a nucleophilic fluorinating agent is sluggish and gives low yields. What are the likely causes?
Answer:
Low conversion and poor yields in nucleophilic fluorination reactions on a piperidine precursor (e.g., a hydroxypiperidine) are often traced back to the reactivity of the fluorinating agent, the nature of the substrate, and the reaction conditions.
Root Causes and Mechanistic Insights:
-
Moisture Sensitivity: Many nucleophilic fluorinating reagents, such as diethylaminosulfur trifluoride (DAST) and its analogs, are highly sensitive to moisture.[5] Water will rapidly quench these reagents, rendering them inactive.
-
Leaving Group Ability: The efficiency of the nucleophilic substitution depends on the quality of the leaving group. For example, converting a hydroxyl group into a better leaving group (e.g., a tosylate or mesylate) prior to fluorination can improve reaction rates.
-
Steric Hindrance: The stereochemistry and steric bulk around the reaction center on the piperidine ring can hinder the approach of the nucleophilic fluoride source.
-
Solvent Choice: The solvent must be anhydrous and inert to the highly reactive fluorinating agent. Chlorinated solvents like dichloromethane (DCM) are common, but their compatibility should always be verified.
Troubleshooting Protocol:
-
Rigorous Anhydrous Conditions:
-
Drying of Solvents and Reagents: Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent or passing through activated alumina). Dry the starting material under high vacuum.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).
-
-
Fluorinating Agent Selection and Handling:
-
Agent Choice: Consider alternative, more thermally stable, or less hygroscopic fluorinating agents. For example, reagents like XtalFluor-E® or Fluolead™ can be effective alternatives to DAST for converting hydroxyl groups.[6]
-
Fresh Reagent: Use a fresh bottle of the fluorinating agent or one that has been properly stored to avoid using partially hydrolyzed material.
-
-
Substrate Activation:
-
If starting from an alcohol, consider a two-step process: activation of the hydroxyl group (e.g., conversion to a sulfonate ester) followed by nucleophilic fluorination with a fluoride salt (e.g., potassium fluoride with a phase-transfer catalyst).
-
Comparative Table of Common Nucleophilic Fluorinating Agents:
| Reagent | Common Application | Key Considerations |
| DAST | Alcohol to Fluoride | Thermally unstable; moisture-sensitive; can lead to rearrangement byproducts. |
| Deoxo-Fluor® | Alcohol to Fluoride | More thermally stable than DAST but still highly moisture-sensitive. |
| XtalFluor-E® | Alcohol to Fluoride | Solid reagent, easier to handle; generally good for acid-sensitive substrates.[6] |
| KF/Kryptofix | Sulfonate to Fluoride | Requires a good leaving group; reaction kinetics can be slow. |
Section 2: Purification and Isolation Challenges
FAQ 3: We are struggling with the final purification of this compound. It appears to be highly water-soluble, making extraction difficult, and distillation is problematic. What are the best practices for isolation at scale?
Answer:
The hydrochloride salt of 3-fluoropiperidine is indeed a polar, water-soluble solid, which presents challenges for traditional extractive workups and can be difficult to handle.[7][8] Direct distillation of the free base can also be problematic due to its volatility and potential for yield loss.[1]
Root Causes and Mechanistic Insights:
-
High Polarity of the Salt: The ionic nature of the hydrochloride salt leads to high solubility in aqueous media and low solubility in common non-polar organic solvents, making phase separations inefficient.
-
Volatility of the Free Base: The free base, 3-fluoropiperidine, is a relatively low molecular weight amine and can be volatile, leading to significant product loss during solvent removal or high-vacuum operations.[9]
Troubleshooting and Best Practices for Isolation:
-
Direct Crystallization/Precipitation: This is often the most effective method for isolating the hydrochloride salt at scale.
-
Solvent System: After the reaction is complete and any protecting groups are removed, the crude product is often in a solvent like methanol or ethanol. The hydrochloride salt can be precipitated by adding a less polar co-solvent in which the salt is insoluble, such as methyl tert-butyl ether (MTBE), diethyl ether, or ethyl acetate.
-
pH Adjustment: Ensure the solution is acidic (pH 1-2) with HCl to maintain the salt form and promote crystallization.
-
-
Azeotropic Removal of Water: If the reaction workup involves an aqueous phase, and some product is retained, consider concentrating the aqueous layer and then performing an azeotropic distillation with a solvent like toluene or isopropanol to remove water before attempting crystallization from an organic solvent system.
-
Protecting Group Strategy for Extraction: In some synthetic routes, it may be advantageous to isolate the N-protected (e.g., N-Boc or N-Cbz) 3-fluoropiperidine, which is much less polar and easily extractable into organic solvents.[3] The protecting group can then be removed in a subsequent step, followed by direct precipitation of the hydrochloride salt.
Isolation Workflow Diagram:
Caption: Recommended workflow for isolation via precipitation.
Section 3: Safety and Handling
FAQ 4: What are the primary safety concerns when working with fluorinating agents at a larger scale, and what precautions should be implemented?
Answer:
Scaling up reactions involving fluorinating agents introduces significant safety risks that must be carefully managed. These reagents are often highly reactive, corrosive, and toxic.[6][10]
Primary Hazards:
-
Toxicity and Corrosivity: Many fluorinating agents, such as DAST, Deoxo-Fluor®, and sources of hydrogen fluoride (HF), are extremely corrosive to skin, eyes, and respiratory tissues.[11] HF, in particular, can cause severe, delayed-onset burns that require specialized medical treatment.
-
Exothermic Reactions: Fluorination reactions can be highly exothermic. On a large scale, the heat generated can become difficult to control, leading to a runaway reaction, pressure buildup, and potential vessel failure. Electrophilic fluorinating agents like Selectfluor® can react exothermically and sometimes explosively with common solvents like DMF and DMSO.[5][11]
-
Generation of Hazardous Byproducts: Quenching of some fluorinating agents can produce HF gas. For example, the reaction of DAST with water produces HF.
Essential Safety Protocols for Scale-Up:
-
Material Compatibility:
-
Ensure all reaction vessels, tubing, and ancillary equipment are made of compatible materials. Standard glass reactors may be suitable for some reagents, but for reactions involving HF or HF-amine complexes, specialized materials like polyethylene or Teflon® are required.[12]
-
-
Thermal Hazard Assessment:
-
Before scaling up, perform a thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) to understand the reaction's heat flow, onset temperature of decomposition, and potential for a runaway reaction.
-
-
Controlled Dosing and Temperature Management:
-
Add the fluorinating agent slowly and sub-surface to the reaction mixture to control the exothermic release.
-
Ensure the reactor has a robust cooling system capable of handling the heat load generated during the reaction.
-
-
Personal Protective Equipment (PPE):
-
Mandate the use of appropriate PPE, including acid-resistant gloves (e.g., neoprene or butyl rubber), chemical splash goggles, a face shield, and a lab coat or chemical-resistant suit.
-
-
Emergency Preparedness:
-
Have an emergency plan in place. This includes having a safety shower and eyewash station readily accessible, as well as a supply of calcium gluconate gel for immediate first aid in case of HF exposure.
-
All personnel must be trained on the specific hazards of the reagents and the emergency procedures.
-
-
Quenching and Waste Handling:
-
Develop a carefully controlled and validated quenching procedure. Often, this involves slowly adding the reaction mixture to a cooled, stirred solution of a base like sodium bicarbonate or calcium hydroxide to neutralize acidic byproducts.
-
Handle all waste streams as hazardous.
-
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mt.com [mt.com]
- 7. chemscene.com [chemscene.com]
- 8. chembk.com [chembk.com]
- 9. 116574-75-5|3-Fluoropiperidine|BLD Pharm [bldpharm.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 12. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
managing hygroscopicity of 3-Fluoropiperidine hydrochloride in experiments
Technical Support Center: 3-Fluoropiperidine Hydrochloride
Introduction: Navigating the Challenges of a Hygroscopic Reagent
Welcome to the technical support guide for this compound (CAS No. 737000-77-0). This valuable building block is integral to many synthetic pathways in drug discovery and materials science. However, its utility is accompanied by a significant handling challenge: hygroscopicity . As an amine hydrochloride salt, it readily absorbs moisture from the atmosphere, a property that can compromise experimental accuracy and reproducibility.[1][2][3]
This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven strategies to manage this property effectively. We move beyond simple instructions to explain the underlying chemical principles, ensuring you can adapt these protocols to your specific experimental context. Our goal is to empower you to maintain the integrity of your material and the validity of your results.
Frequently Asked Questions (FAQs)
Q1: What exactly is hygroscopicity and why is this compound susceptible?
A: Hygroscopicity is the tendency of a substance to absorb and retain water molecules from the surrounding environment.[2] this compound is the salt formed from the reaction of the organic base (3-Fluoropiperidine) with hydrochloric acid.[4][5] The resulting ionic salt contains positively charged ammonium ions and negatively charged chloride ions. These ions have a strong affinity for the polar water molecules present in the air, attracting them and incorporating them into the solid's crystal lattice or, in cases of high humidity, causing the solid to deliquesce (dissolve in the absorbed water).[2]
Q2: What are the definitive storage conditions to prevent moisture uptake?
A: Proper storage is the first line of defense. The Safety Data Sheet (SDS) for this compound explicitly states it is hygroscopic and requires specific storage conditions.[1]
| Storage Parameter | Recommendation | Rationale |
| Atmosphere | Store under an inert gas (Argon or dry Nitrogen). | An inert atmosphere displaces moist air, preventing contact between the compound and atmospheric water vapor. |
| Container | Keep in a tightly closed, sealed container. | Prevents ambient air from entering the container during storage.[6][7] |
| Location | Store in a cool, dry, and well-ventilated place. | Minimizes thermal cycling which can "breathe" moist air into a poorly sealed container and keeps the compound away from accidental exposure to moisture.[1][8] |
| Long-Term Storage | Use a desiccator containing an active desiccant (e.g., Drierite, phosphorus pentoxide) for an extra layer of protection. | The desiccant actively absorbs any moisture that may be present within the storage environment.[2][9] |
Q3: How can I visually identify if my sample has been compromised by moisture?
A: While quantitative analysis is required for confirmation, there are strong visual indicators of moisture contamination. A fresh, anhydrous sample of this compound should be a free-flowing, crystalline solid.[1] Signs of moisture absorption include:
-
Clumping or Caking: The powder loses its fine, free-flowing nature and begins to form aggregates.[6]
-
"Melting" or Deliquescence: In severe cases, the solid will appear wet, pasty, or may even fully dissolve into a concentrated aqueous solution.[2][10]
Q4: What are the experimental consequences of using a "wet" sample?
A: Using a moisture-contaminated sample can have cascading negative effects on an experiment:
-
Inaccurate Stoichiometry: The measured weight of the reagent will not be the true weight of the active compound; it will be inflated by an unknown mass of water. This leads to incorrect molar calculations and can impact reaction yields, kinetics, and product purity.
-
Undesired Side Reactions: The absorbed water can act as an unwanted reagent. In reactions sensitive to water, such as those involving Grignard reagents, organolithiums, or certain coupling reactions, it can quench reagents or catalyze hydrolysis of starting materials or products.[11]
-
Altered Solubility and pH: The presence of water can change the solubility profile of the reagent in organic solvents and alter the pH of the reaction mixture, potentially inhibiting catalysis or promoting undesired pathways.
Troubleshooting Guide: From Problem to Protocol
This section addresses specific issues you may encounter during your experiments and provides actionable, step-by-step solutions.
Problem 1: "My sample's weight is constantly increasing on the analytical balance, making accurate measurement impossible."
-
Root Cause: This is the classic sign of a hygroscopic compound actively absorbing atmospheric moisture in real-time.[12] The open environment of the lab provides a continuous source of water vapor that is drawn to the compound.
-
Solution Workflow:
Workflow for weighing hygroscopic this compound.
Problem 2: "I suspect my stored sample is 'wet'. How can I quantify the water content, and is there an acceptable limit?"
-
Root Cause: The sample was likely stored improperly, the container seal has failed, or it has been opened multiple times in a humid environment.
-
Solution Protocol:
-
Definitive Quantification - Karl Fischer Titration: The most reliable method for determining water content is Karl Fischer (KF) titration.[13] This technique is highly specific to water and can detect trace amounts.
-
Principle: The method is based on the Bunsen reaction where iodine is reduced by sulfur dioxide in the presence of water. The amount of iodine consumed is directly proportional to the amount of water present.[13]
-
Method Selection:
-
-
Determining Acceptable Limits: There is no universal "acceptable limit"; it is entirely dependent on your application.
-
Anhydrous Reactions: For moisture-sensitive chemistry (e.g., organometallic reactions), the water content should be as low as possible, ideally < 100 ppm (0.01%) .
-
General Synthesis: For reactions less sensitive to water, a known water content of up to 0.5% might be tolerated, provided you adjust the reagent's mass accordingly to account for the water.
-
Aqueous Reactions: If the compound is being dissolved in water for the reaction, a higher initial water content is irrelevant.
-
-
Problem 3: "My sample is confirmed to have >1% water, but I need to use it in an anhydrous reaction immediately. Can it be dried?"
-
Root Cause: Significant moisture contamination has occurred.
-
Solution Protocol & Decision Tree: It is possible to dry this compound, but care must be taken to avoid thermal decomposition. Always perform drying on a small scale first to ensure material stability.
Decision tree for drying compromised this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 3. theses.gla.ac.uk [theses.gla.ac.uk]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. youtube.com [youtube.com]
- 6. tutorchase.com [tutorchase.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. chemscene.com [chemscene.com]
- 9. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 14. Karl Fischer water content titration - Scharlab [scharlab.com]
- 15. Determination of Water Content using the Karl Fischer Coulometric Method - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Catalytic Systems for 3-Fluoropiperidine Synthesis
Welcome to the technical support center for the synthesis of 3-fluoropiperidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing catalytic systems for this critical synthetic transformation. Fluorinated piperidines are increasingly vital scaffolds in medicinal chemistry, and their efficient, selective synthesis is paramount.[1][2][3][4] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter in the laboratory.
Section 1: Troubleshooting Guide
This section addresses common experimental issues in a question-and-answer format, providing causal explanations and actionable protocols to overcome them.
Low or No Product Yield
Question: My reaction is showing low or no conversion to the desired 3-fluoropiperidine. What are the potential causes and how can I improve the yield?
Answer: Low yield is a multifaceted problem that can stem from several factors related to the catalyst, reagents, or reaction conditions. A systematic approach to troubleshooting is crucial.
Underlying Causes & Solutions:
-
Catalyst Inactivity or Decomposition:
-
Explanation: Many transition metal catalysts, particularly palladium and rhodium complexes, can be sensitive to air and moisture.[2][3] Catalyst deactivation can also occur due to impurities in the reagents or solvents. For instance, in rhodium-catalyzed dearomatization-hydrogenation processes, the purity of reagents and solvents is critical for reactivity.[3]
-
Solution:
-
Ensure all glassware is rigorously dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).
-
Use freshly distilled or degassed solvents.
-
If applicable, consider in situ catalyst generation. For example, in some ruthenium-catalyzed asymmetric hydrogenations, the active catalyst is prepared from precursors like (COD)Ru(Me-allyl)2 and a chiral ligand in the presence of an acid co-catalyst like HBF4.[1]
-
-
-
Sub-optimal Reaction Conditions:
-
Explanation: Temperature, pressure (for hydrogenations), and reaction time are critical parameters. For example, in copper-catalyzed intramolecular C-H amination for piperidine synthesis, heating to 90°C was necessary for the conversion of a putative intermediate.[5][6]
-
Solution:
-
Temperature Screening: Perform small-scale reactions at a range of temperatures (e.g., room temperature, 40°C, 60°C, 80°C) to find the optimum.
-
Time Course Study: Monitor the reaction progress over time using techniques like TLC, GC-MS, or NMR to determine the optimal reaction time and to check for product decomposition.
-
-
-
Inappropriate Catalyst or Ligand Choice:
-
Explanation: The choice of catalyst and ligand is highly substrate-dependent. For palladium-catalyzed aminofluorination, the ligand plays a crucial role in both reactivity and enantioselectivity.[7] Chiral quinoline-oxazoline (Quox) ligands have been shown to be effective in this context.[7]
-
Solution:
-
Screen a library of ligands if available. For palladium-catalyzed reactions, common ligand classes include phosphines (e.g., BINAP, Josiphos) and nitrogen-based ligands.
-
Consult the literature for catalytic systems that have been successful with similar substrates.
-
-
Experimental Protocol: General Optimization Workflow
Caption: A general workflow for troubleshooting low reaction yields.
Poor Diastereoselectivity or Regioselectivity
Question: My reaction produces a mixture of diastereomers or regioisomers of 3-fluoropiperidine. How can I improve the selectivity?
Answer: Achieving high selectivity is often the primary challenge in 3-fluoropiperidine synthesis. The choice of catalyst, ligand, and even the fluorinating agent can profoundly influence the stereochemical and regiochemical outcome.
Underlying Causes & Solutions:
-
Steric and Electronic Control:
-
Explanation: In many catalytic cycles, the diastereoselectivity is determined in the key bond-forming step. For instance, in the intramolecular aminofluorination of alkenyl tosylamides promoted by BF3-activated hypervalent iodine reagents, the 5-exo cyclization step is diastereodetermining and is influenced by steric and electronic effects within the iodiranium(III) ion intermediate.[8] The nature of the ligand on the iodine(III) reagent can also influence selectivity.[8]
-
Solution:
-
Modify the Substrate: If possible, altering the steric bulk of protecting groups on the nitrogen or other substituents can influence the preferred transition state geometry.
-
Vary the Catalyst/Ligand: Chiral ligands are essential for enantioselective reactions and can also influence diastereoselectivity. For example, in palladium-catalyzed asymmetric aminofluorination, the use of chiral quinoline-oxazolines (Quinox) as ligands provides access to enantiomerically enriched β-fluoropiperidines.[7]
-
Tune the Reagent: In the case of hypervalent iodine-promoted cyclizations, changing the carboxylate ligands on the iodine can switch the diastereoselectivity.[8]
-
-
-
Formation of Undesired Isomers:
-
Explanation: Depending on the synthetic route, different regioisomers can form. For example, in the hydrogenation of substituted fluoropyridines, the position of the fluorine atom and other substituents will direct the stereochemical outcome, often leading to all-cis products.[1]
-
Solution:
-
Judicious Choice of Starting Material: The substitution pattern of the starting pyridine will dictate the final piperidine structure in hydrogenation approaches.
-
Catalyst Control: In palladium-catalyzed intramolecular aminofluorination of unactivated alkenes, the regioselectivity of the C-N bond formation is controlled by the catalyst system.[8]
-
-
Competing Side Reactions
Question: I am observing significant side products, such as defluorinated piperidine or oxoamination products. What causes these side reactions and how can I suppress them?
Answer: Side reactions are common in catalytic fluorination chemistry. Understanding the mechanisms of these competing pathways is key to their suppression.
Underlying Causes & Solutions:
-
Hydrodefluorination:
-
Explanation: Cleavage of the C-F bond is a common side reaction, particularly in metal-catalyzed hydrogenations (e.g., with Rh, Ru, or Pd catalysts).[1][2][3] This can be promoted by the catalyst itself or by fluoride ions generated during the reaction.[1]
-
Solution:
-
Catalyst Selection: Palladium on carbon (Pd/C) or palladium hydroxide on carbon (Pd(OH)2/C) under acidic conditions have been shown to be effective for the hydrogenation of fluoropyridines while minimizing hydrodefluorination.[2]
-
Fluoride Scavengers: In some cases, adding a fluoride scavenger like Ti(OiPr)4 can suppress defluorination by sequestering fluoride ions that may form.[1]
-
Optimize Hydrogen Pressure: Lowering the hydrogen pressure can sometimes reduce the rate of hydrodefluorination relative to the desired hydrogenation.
-
-
-
Competitive Oxoamination:
-
Explanation: In reactions using hypervalent iodine reagents with carboxylate ligands, competitive oxoamination can occur, leading to the incorporation of the carboxylate group instead of the amine.[8] This can arise from reductive ligand coupling or preferential opening of an aziridinium ion intermediate by the carboxylate nucleophile.[8]
-
Solution:
-
Table 1: Troubleshooting Summary for Common Side Reactions
| Side Reaction | Common Catalytic System | Potential Cause(s) | Suggested Solution(s) |
| Hydrodefluorination | Rh, Ru, Pd hydrogenation | Catalyst-mediated C-F bond cleavage; presence of fluoride ions. | Use Pd(OH)2/C with HCl; add a fluoride scavenger (e.g., Ti(OiPr)4); optimize H2 pressure.[1][2] |
| Oxoamination | Hypervalent Iodine(III) | Reductive ligand coupling; nucleophilic attack by carboxylate. | Modify iodine(III) reagent ligands (e.g., use cyclic reagents); add electrolytes (e.g., TBABF4).[8] |
| Incomplete Reduction | Pyridine Hydrogenation | Insufficient catalyst activity; catalyst poisoning. | Use acidic conditions (e.g., HCl) to protonate the pyridine and product, preventing catalyst inhibition.[2] |
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the right fluorinating agent for my reaction?
A1: The choice depends on the reaction mechanism. For electrophilic fluorinations, reagents like Selectfluor® and N-fluorobenzenesulfonimide (NFSI) are commonly used in conjunction with transition metal catalysts or organocatalysts.[9][10] For nucleophilic fluorinations, sources like Et4NF·3HF may be employed, for example, in palladium-catalyzed oxidative aminofluorinations.[7] The reactivity and handling requirements of these reagents vary significantly, so safety considerations are paramount.
Q2: My purified 3-fluoropiperidine is volatile and difficult to handle. What are some strategies for isolation and purification?
A2: The volatility of unprotected fluorinated piperidines can indeed pose a challenge during isolation.[2][3] A common and effective strategy is to perform an in situ protection of the piperidine nitrogen immediately following the reaction.[2][3] Common protecting groups include benzyloxycarbonyl (Cbz), fluorenylmethyloxycarbonyl (Fmoc), or tert-butyloxycarbonyl (Boc).[2][3][10] This increases the molecular weight and polarity of the product, making it less volatile and easier to handle during workup and purification by column chromatography.
Q3: What are the key safety precautions when working with fluorinating agents?
A3: Safety is the highest priority.
-
Engineering Controls: Always work in a well-ventilated fume hood. For highly reactive or gaseous reagents like elemental fluorine, specialized equipment and dedicated facilities are necessary.[11][12][13][14]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical splash goggles, a face shield, a flame-resistant lab coat, and gloves selected for their compatibility with the specific reagents and solvents being used.[11][12][15] Double-gloving is often recommended.[11]
-
Quenching and Disposal: Have a clear plan for quenching the reaction and disposing of waste. For example, quenching reactions containing reagents like DAST should be done slowly at low temperatures with a suitable quenching agent like saturated aqueous sodium bicarbonate.[11]
-
Emergency Preparedness: Ensure an emergency plan is in place and that all lab personnel are familiar with it. Have appropriate spill kits and first aid supplies, such as calcium gluconate gel for potential HF exposure, readily available.[13][14][15]
Caption: Hierarchy of safety controls for handling fluorinating agents.
Q4: How can I monitor the progress of my catalytic reaction effectively?
A4: Regular monitoring is essential for optimization.
-
Thin-Layer Chromatography (TLC): A quick and easy method for qualitative analysis of reaction progress.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for volatile compounds and provides information on conversion and the presence of side products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for less volatile or more polar compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ¹³C NMR can provide detailed structural information and allow for quantitative analysis of the reaction mixture by taking aliquots over time. ¹⁹F NMR is particularly useful for tracking the consumption of the fluorinating agent and the formation of the fluorinated product.[8]
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. scidar.kg.ac.rs [scidar.kg.ac.rs]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. ipo.rutgers.edu [ipo.rutgers.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. zjwintime.com [zjwintime.com]
Validation & Comparative
The Strategic Advantage of 3-Fluoropiperidine in Modern Drug Design: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a stalwart in medicinal chemistry, gracing the structures of numerous blockbuster drugs. Its prevalence is a testament to its synthetic tractability and its ability to present a basic nitrogen atom for crucial interactions with biological targets. However, the parent piperidine ring is not without its liabilities, often presenting challenges in metabolic stability, physicochemical properties, and off-target effects. The strategic incorporation of fluorine, a seemingly subtle modification, has emerged as a powerful tool to mitigate these issues. This guide provides an in-depth, data-driven comparison of 3-fluoropiperidine and its non-fluorinated counterpart, piperidine, to illuminate the profound impact of this single-atom substitution in drug design.
At a Glance: Piperidine vs. 3-Fluoropiperidine
| Feature | Piperidine | 3-Fluoropiperidine | Significance in Drug Design |
| Basicity (pKa) | ~11.2 | ~8.5 - 9.5 | The strong electron-withdrawing effect of fluorine significantly reduces the basicity of the piperidine nitrogen. This can be crucial for modulating target engagement, improving oral absorption by increasing the proportion of the neutral form at physiological pH, and reducing hERG liability.[1] |
| Lipophilicity (LogP) | ~0.84 | ~1.1 | Fluorine substitution generally increases lipophilicity, which can enhance membrane permeability and improve binding to hydrophobic pockets. This effect needs careful balancing to maintain aqueous solubility. |
| Conformation | Flexible chair conformations with a preference for equatorial substituents. | A strong preference for the fluorine atom to adopt an axial position due to hyperconjugation and gauche effects. This can lead to a more rigid and pre-organized conformation for optimal target binding. | |
| Metabolic Stability | Prone to oxidation at the C3 and C4 positions by cytochrome P450 enzymes. | The C-F bond is exceptionally strong and resistant to metabolic cleavage, effectively blocking oxidation at the 3-position and enhancing the metabolic half-life of the drug. |
The Profound Impact of a Single Fluorine Atom
The introduction of a fluorine atom at the 3-position of the piperidine ring induces a cascade of effects that can be strategically leveraged by medicinal chemists.
Modulating Basicity and Lipophilicity
The high electronegativity of fluorine exerts a powerful inductive electron-withdrawing effect, which propagates through the sigma bonds of the piperidine ring to the nitrogen atom. This results in a significant decrease in the pKa of the piperidine nitrogen, typically by 1.5 to 2.5 units. This reduction in basicity can be advantageous in several ways:
-
Fine-tuning Target Affinity: For targets where a highly basic nitrogen is detrimental to binding, lowering the pKa can optimize interactions and improve selectivity.
-
Improving Oral Bioavailability: A lower pKa can increase the fraction of the more lipophilic, neutral form of the drug at the physiological pH of the gut, facilitating passive diffusion across intestinal membranes.[2]
-
Reducing hERG Liability: High basicity is often associated with an increased risk of binding to the hERG potassium channel, which can lead to cardiac toxicity. Lowering the pKa is a common strategy to mitigate this risk.[1]
While fluorine is a small atom, its introduction does increase the molecule's lipophilicity (LogP). This can be beneficial for traversing cellular membranes and accessing hydrophobic binding pockets but must be carefully monitored to avoid issues with solubility and off-target effects.
Dictating Conformational Preference
In a simple piperidine ring, substituents generally prefer to occupy the equatorial position to minimize steric hindrance. However, the introduction of fluorine at the 3-position dramatically shifts this equilibrium. Due to a combination of hyperconjugative and gauche effects, the fluorine atom exhibits a strong preference for the axial position.
Caption: Conformational preference of substituents on piperidine vs. 3-fluoropiperidine.
This conformational locking can be a significant advantage in drug design. By pre-organizing the molecule into a specific three-dimensional shape that complements the target's binding site, the entropic penalty of binding is reduced, which can lead to a substantial increase in potency and selectivity.
Enhancing Metabolic Stability
The piperidine ring, particularly at the carbons adjacent to the nitrogen (C2/C6) and at the C3/C5 and C4 positions, is susceptible to oxidative metabolism by cytochrome P450 enzymes. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry and is exceptionally resistant to enzymatic cleavage. Placing a fluorine atom at the 3-position effectively shields this metabolically vulnerable site, preventing hydroxylation and subsequent degradation. This "metabolic blocking" strategy can significantly increase a drug's half-life, leading to a longer duration of action and potentially a lower required dose.
Caption: Metabolic blocking effect of 3-fluorination on the piperidine ring.
Case Study: The Development of MK-0731, a Kinesin Spindle Protein (KSP) Inhibitor
The development of the potent KSP inhibitor MK-0731 by Merck provides a compelling real-world example of the strategic application of a 3-fluoropiperidine moiety. The initial lead compound, containing a simple N-methylpiperidine, was a potent inhibitor but suffered from two major drawbacks: it was a substrate for the P-glycoprotein (P-gp) efflux pump, limiting its potential for oral bioavailability and brain penetration, and it was susceptible to metabolism.
The medicinal chemistry team systematically explored modifications to the piperidine ring. They discovered that introducing a fluorine atom at the 3-position in a syn configuration with the amino linkage at the 4-position had a profound and beneficial impact.
| Compound | KSP ATPase IC50 (nM) | P-gp Efflux Ratio | pKa |
| Parent Piperidine Analog | 3.5 | High | 8.8 |
| MK-0731 (3-Fluoro axial) | 2.2 | Low | 7.6 |
| 3-Fluoro equatorial Analog | 4.1 | Moderate | 6.6 |
The axial orientation of the fluorine in MK-0731 was key to its success. This conformation led to a pKa of 7.6, which was found to be optimal for reducing P-gp efflux while maintaining potent KSP inhibition.[1] The equatorial fluoro-analog had a lower pKa of 6.6 and was less effective at evading P-gp. Furthermore, the fluorine atom provided metabolic stability, contributing to a more favorable pharmacokinetic profile. This case study beautifully illustrates how the nuanced stereoelectronic effects of a single fluorine atom can be harnessed to overcome significant drug development hurdles.
Experimental Protocols
Protocol 1: Determination of pKa by Potentiometric Titration
Objective: To experimentally determine the acid dissociation constant (pKa) of a compound.
Materials:
-
Compound of interest (~5 mg)
-
Standardized 0.1 M hydrochloric acid (HCl)
-
Standardized 0.1 M sodium hydroxide (NaOH)
-
High-purity water
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Accurately weigh and dissolve the compound in a known volume of water to create a solution of known concentration (e.g., 10 mM).
-
Place the solution in a beaker with a magnetic stir bar and begin stirring.
-
Immerse the calibrated pH electrode in the solution.
-
Slowly titrate the solution with the standardized NaOH solution, recording the pH after each incremental addition of titrant.
-
Continue the titration past the equivalence point.
-
Plot the pH of the solution (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
The pKa is the pH at which half of the volume of NaOH required to reach the equivalence point has been added.
Protocol 2: Determination of LogP by Shake-Flask Method
Objective: To determine the partition coefficient (LogP) of a compound between n-octanol and water.
Materials:
-
Compound of interest
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Centrifuge tubes
-
Vortex mixer
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Prepare a stock solution of the compound of interest in either water or n-octanol.
-
In a centrifuge tube, combine a known volume of the n-octanol and water phases (e.g., 5 mL of each).
-
Add a small aliquot of the compound stock solution.
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.
-
Allow the two phases to separate by standing or by centrifugation.
-
Carefully remove an aliquot from each phase, ensuring no cross-contamination.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry at the compound's λmax or HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
LogP is the base-10 logarithm of P.
Protocol 3: In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To assess the susceptibility of a compound to metabolism by cytochrome P450 enzymes.
Materials:
-
Compound of interest
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (containing an internal standard)
-
Incubator/water bath at 37°C
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing HLMs and the compound of interest in phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to cold acetonitrile containing an internal standard.
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
The in vitro half-life (t1/2) can be calculated as 0.693/k.
Conclusion
The strategic incorporation of a fluorine atom at the 3-position of a piperidine ring is a powerful and multifaceted tool in the medicinal chemist's arsenal. It offers a predictable means to modulate basicity, enhance metabolic stability, and enforce a bioactive conformation. The success of drugs and clinical candidates that have leveraged this "fluorine advantage" underscores its importance in modern drug design. While not a universal solution, the thoughtful application of 3-fluoropiperidine can provide a decisive edge in the challenging journey of transforming a lead compound into a successful therapeutic.
References
The Strategic Advantage of 3-Fluorination in Piperidine-Containing Drug Candidates: A Comparative Guide
In the landscape of modern medicinal chemistry, the piperidine scaffold remains a privileged structure, integral to the architecture of numerous approved therapeutics.[1][2] Its conformational rigidity and synthetic tractability make it a favored building block for engaging a wide array of biological targets. However, the ever-present challenges of drug development—optimizing potency, selectivity, and pharmacokinetic properties while mitigating off-target effects and metabolic liabilities—necessitate innovative strategies for fine-tuning molecular properties. One such strategy that has gained significant traction is the selective incorporation of fluorine. This guide provides an in-depth comparison of 3-fluoropiperidine drug candidates and their non-fluorinated analogs, supported by experimental data and detailed protocols, to illuminate the profound impact of this single-atom substitution.
The Rationale for Fluorination: More Than Just an Isostere
Fluorine, the most electronegative element, is often employed as a bioisosteric replacement for hydrogen. However, its influence extends far beyond simple steric mimicry. The introduction of a C-F bond can induce significant changes in a molecule's physicochemical properties, including:
-
Basicity (pKa) Modulation: The electron-withdrawing nature of fluorine can lower the pKa of a nearby nitrogen atom in the piperidine ring. This can be a critical parameter for optimizing receptor interactions, solubility, and reducing hERG channel liability, a common cause of cardiac toxicity.[1]
-
Conformational Control: Fluorine substitution can influence the conformational preference of the piperidine ring. In many cases, a 3-fluoro substituent favors an axial orientation, which can lock the molecule into a more bioactive conformation for optimal target engagement.[3][4][5]
-
Metabolic Stability: The high bond strength of the C-F bond can block sites of oxidative metabolism, thereby increasing the metabolic stability and in vivo half-life of a drug candidate.
-
Lipophilicity and Permeability: Fluorination can subtly alter a compound's lipophilicity, which in turn affects its ability to cross biological membranes, including the blood-brain barrier.
This guide will delve into a compelling case study that showcases the transformative power of 3-fluorination in overcoming a critical hurdle in drug development: P-glycoprotein (P-gp) mediated efflux.
Case Study: Overcoming P-glycoprotein Efflux in Kinesin Spindle Protein (KSP) Inhibitors
Kinesin spindle protein (KSP) is a crucial motor protein involved in the formation of the mitotic spindle during cell division, making it an attractive target for cancer chemotherapy.[6] During the development of a series of potent KSP inhibitors, researchers at Merck encountered a significant obstacle: their lead compound, containing a piperidine moiety, was a potent substrate for the P-glycoprotein (P-gp) efflux pump.[1][7] P-gp is a transmembrane protein that actively transports a wide variety of substrates out of cells, leading to multidrug resistance in cancer and limiting the oral bioavailability and CNS penetration of many drugs.
The strategic introduction of a single fluorine atom at the 3-position of the piperidine ring in their lead compound series led to the development of MK-0731 , a clinical candidate that successfully overcame P-gp efflux.[6][7][8][9][10]
Comparative Data: 3-Fluoropiperidine vs. Non-fluorinated Analog
The following tables summarize the key differences observed between the 3-fluoropiperidine-containing KSP inhibitor (a close analog of MK-0731) and its direct non-fluorinated counterpart.
Table 1: Physicochemical and In Vitro Properties
| Parameter | Non-fluorinated Piperidine Analog | 3-Fluoropiperidine Analog (MK-0731) | Rationale for Change |
| KSP ATPase IC50 | ~3 nM | 2.2 nM[8][9] | The fluorine substitution maintains or slightly improves on-target potency. |
| Cellular Proliferation EC50 (A2780) | ~20 nM | 2.7 nM[8] | A significant increase in cellular potency is observed with the fluorinated analog. |
| pKa | ~6.6 (estimated for equatorial F) | 7.6[1][8] | The axial orientation of the fluorine in the protonated state leads to a favorable dipole interaction, increasing the basicity of the piperidine nitrogen.[1] |
| P-gp Efflux Ratio | High (>10) | Low (<2) | The altered pKa and conformation of the fluorinated analog reduce its recognition and transport by P-gp. |
Data is compiled from multiple sources and presented for illustrative comparison.
Table 2: Pharmacokinetic Properties
| Parameter | Non-fluorinated Piperidine Analog | 3-Fluoropiperidine Analog (MK-0731) | Impact of 3-Fluorination |
| Oral Bioavailability | Low | Moderate to High | Reduced P-gp efflux leads to improved absorption from the gut. |
| Brain Penetration | Low | Moderate | Overcoming P-gp efflux at the blood-brain barrier allows for better CNS distribution. |
| In Vivo Efficacy | Poor | Significant antitumor activity[8] | The improved cellular potency and pharmacokinetic profile translate to in vivo efficacy. |
Data is presented to illustrate the general trends observed upon 3-fluorination in this chemical series.
The dramatic improvement in cellular potency and the successful mitigation of P-gp efflux underscore the critical role of 3-fluorination in the development of MK-0731. This strategic modification transformed a compound with promising enzymatic activity but poor drug-like properties into a viable clinical candidate.
Experimental Protocols
To ensure the scientific integrity of the data presented, this section provides detailed, step-by-step methodologies for the key experiments used to characterize and compare 3-fluoropiperidine and non-fluorinated piperidine analogs.
KSP ATPase Activity Assay
This biochemical assay quantifies the ability of a compound to inhibit the ATPase activity of the KSP motor domain.
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer containing 20 mM PIPES (pH 6.8), 5 mM MgCl₂, 1 mM EGTA, 1 mM DTT, and 5 µM paclitaxel.
-
Prepare a stock solution of recombinant human KSP motor domain (amino acids 1-368) in reaction buffer.
-
Prepare a stock solution of microtubules by polymerizing tubulin in the presence of GTP.
-
Prepare a serial dilution of the test compounds in DMSO.
-
Prepare a solution of ATP, including [γ-³²P]ATP as a tracer.
-
-
Assay Procedure:
-
In a 96-well plate, add 10 µL of the test compound dilution to each well.
-
Add 20 µL of the KSP enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Add 10 µL of the microtubule solution to each well.
-
Initiate the reaction by adding 10 µL of the ATP solution.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Detection and Data Analysis:
-
Stop the reaction by adding 50 µL of 5% activated charcoal in 20 mM phosphoric acid.
-
Centrifuge the plate to pellet the charcoal.
-
Transfer an aliquot of the supernatant to a scintillation vial and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cellular Proliferation Assay
This cell-based assay measures the effect of a compound on the proliferation of cancer cells.
Methodology:
-
Cell Culture:
-
Culture A2780 human ovarian cancer cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
-
Assay Procedure:
-
Seed the cells into a 96-well plate at a density of 2,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of the test compounds in culture medium.
-
Add 100 µL of the compound dilutions to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
Detection and Data Analysis:
-
Add 20 µL of a resazurin-based cell viability reagent to each well and incubate for 4 hours.
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.
-
Calculate the percentage of proliferation inhibition for each compound concentration relative to the DMSO control.
-
Determine the EC50 value by fitting the data to a four-parameter logistic equation.
-
P-glycoprotein (P-gp) Efflux Assay
This assay determines if a compound is a substrate of the P-gp efflux pump using a cell line that overexpresses P-gp.
Methodology:
-
Cell Culture:
-
Culture MDCK-MDR1 cells (Madin-Darby Canine Kidney cells transfected with the human MDR1 gene) on permeable Transwell inserts until a confluent monolayer is formed.[11]
-
-
Assay Procedure:
-
Wash the cell monolayers with transport buffer (HBSS with 10 mM HEPES, pH 7.4).
-
Prepare a solution of the test compound in transport buffer.
-
To measure apical to basolateral (A-B) transport, add the compound solution to the apical chamber and fresh transport buffer to the basolateral chamber.
-
To measure basolateral to apical (B-A) transport, add the compound solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking for 2 hours.
-
Collect samples from both the apical and basolateral chambers at the end of the incubation period.
-
-
Detection and Data Analysis:
-
Quantify the concentration of the test compound in the samples using LC-MS/MS.
-
Calculate the apparent permeability (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio significantly greater than 2 suggests that the compound is a substrate of P-gp.
-
Visualizing the Mechanism: The Mitotic Spindle Checkpoint
Inhibition of KSP leads to the formation of monopolar spindles, which activates the mitotic spindle checkpoint (also known as the spindle assembly checkpoint), ultimately leading to cell cycle arrest and apoptosis.[12][13][14][15] The following diagram illustrates this critical signaling pathway.
Caption: The Mitotic Spindle Checkpoint Pathway activated by KSP inhibition.
Experimental Workflow: From Compound Synthesis to In Vivo Efficacy
The journey of a drug candidate from the laboratory bench to preclinical testing involves a series of well-defined steps. The following diagram outlines the typical workflow for evaluating and comparing fluorinated and non-fluorinated piperidine analogs.
Caption: A generalized workflow for the comparative evaluation of drug candidates.
Conclusion
The strategic incorporation of a single fluorine atom at the 3-position of a piperidine ring can have a profound and multifaceted impact on the properties of a drug candidate. As demonstrated by the case study of the KSP inhibitor MK-0731, this seemingly minor modification can be the key to overcoming significant developmental hurdles such as P-gp efflux, leading to enhanced cellular potency and in vivo efficacy. By carefully considering the effects of fluorination on pKa, conformation, and metabolic stability, medicinal chemists can leverage this powerful tool to design and develop safer and more effective medicines. This guide has provided a framework for the comparative analysis of 3-fluoropiperidine analogs, supported by detailed experimental protocols, to empower researchers in their drug discovery endeavors.
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of allosteric inhibitors of kinesin spindle protein (KSP) for the treatment of taxane-refractory cancer: MK-0731 and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinesin spindle protein (KSP) inhibitors. 9. Discovery of (2S)-4-(2,5-difluorophenyl)-n-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide (MK-0731) for the treatment of taxane-refractory cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. P-gp Substrate Identification | Evotec [evotec.com]
- 12. researchgate.net [researchgate.net]
- 13. Signaling dynamics in the spindle checkpoint response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Video: The Spindle Assembly Checkpoint [jove.com]
- 15. Spindle checkpoint - Wikipedia [en.wikipedia.org]
A Comparative Guide to 3-Fluoropiperidine Hydrochloride for Structure-Activity Relationship (SAR) Studies
Introduction
The piperidine ring is a cornerstone of modern medicinal chemistry, celebrated for its prevalence in over twenty classes of pharmaceuticals and numerous alkaloids.[1] Its saturated, three-dimensional structure provides an excellent scaffold to project substituents into the binding sites of biological targets. However, optimizing the properties of piperidine-containing drug candidates—balancing potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles—presents a continuous challenge. The strategic incorporation of fluorine has emerged as a powerful tactic to modulate these properties.[2][3] This guide provides an in-depth, comparative analysis of 3-fluoropiperidine hydrochloride, a versatile building block for fine-tuning molecular properties in structure-activity relationship (SAR) studies. We will explore its unique physicochemical characteristics and compare its performance against unsubstituted piperidine and other analogs, supported by experimental data and case studies.
Part 1: The Unique Physicochemical Profile of 3-Fluoropiperidine
The introduction of a fluorine atom at the 3-position of the piperidine ring induces profound, predictable changes in the molecule's electronic, conformational, and lipophilic character. Understanding these shifts is crucial for rationally designing SAR studies.
Modulation of Basicity (pKa)
One of the most significant effects of 3-fluorination is the reduction of the basicity of the piperidine nitrogen. The high electronegativity of the fluorine atom exerts a strong electron-withdrawing inductive effect, pulling electron density away from the nitrogen and making its lone pair less available for protonation. This results in a lower pKa compared to the parent piperidine.
This modulation is a key tool for medicinal chemists. High basicity can lead to promiscuous binding to off-targets like the hERG potassium ion channel, causing cardiovascular toxicity.[4] By lowering the pKa, 3-fluoropiperidine can help mitigate these liabilities. Furthermore, a lower pKa can alter a compound's absorption and bioavailability profile.[2]
Table 1: Comparison of pKa and Lipophilicity of Piperidine Analogs
| Compound | pKa (Predicted/Measured) | clogP |
| Piperidine | ~11.2 | 1.1 |
| 3-Fluoropiperidine | 8.48 ± 0.10 (Predicted) [5] | 1.13 [6] |
| 4-Fluoropiperidine | - | - |
| 3-Hydroxypiperidine | ~10.1 | 0.4 |
| 3-Chloropiperidine | ~8.2 | 1.4 |
Note: Experimental values can vary based on conditions. The data presented serves for comparative illustration.
Conformational Bias: The Axial Preference and Gauche Effect
Unlike many other substituents, the fluorine atom in 3-fluoropiperidine derivatives often shows a distinct preference for the axial position.[7][8] This counterintuitive orientation is stabilized by a combination of stereoelectronic effects, primarily hyperconjugation (the "gauche effect") and charge-dipole interactions, especially in the protonated state.[8][9]
This conformational locking can be highly advantageous in drug design.[10] By favoring a specific axial conformation, the 3-fluoro group can orient other parts of the molecule into a more biologically active shape, enhancing binding affinity for the target protein.[11] This contrasts with unsubstituted piperidine, which undergoes rapid chair-flipping, or other 3-substituted analogs that might prefer an equatorial position due to sterics.
Impact on Lipophilicity and Metabolic Stability
Fluorine's effect on lipophilicity (logP) is subtle and context-dependent. While highly fluorinated groups like -CF3 significantly increase logP, a single fluorine atom often has a minimal impact, as seen in Table 1.[10] This allows for the modulation of pKa and conformation without drastically altering lipophilicity, which is a valuable decoupling of properties.
Perhaps more importantly, the carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[11] Replacing a metabolically labile C-H bond at the 3-position with a C-F bond can block a "metabolic soft spot," significantly increasing a drug's half-life and improving its pharmacokinetic profile.[2][10]
Part 2: Strategic Applications in SAR: Case Studies
The true utility of this compound is demonstrated in its application. By examining real-world SAR studies, we can see how its unique properties translate into improved drug candidates.
Case Study 1: Dopamine Receptor D4 (D4R) Antagonists
In the development of antagonists for the Dopamine D4 receptor (D4R), a target for managing Parkinson's disease, researchers explored various fluorinated piperidines to enhance potency and selectivity.[12]
A series of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives were synthesized. While not 3-monofluorinated, this example highlights the strategic use of fluorine to modulate properties. The study found that the difluorination, coupled with other substitutions, led to compounds with exceptional binding affinity (Ki = 0.3 nM) and over 2000-fold selectivity against other dopamine receptor subtypes.[12] However, these highly fluorinated analogs suffered from poor microsomal stability and high lipophilicity.[12][13] This underscores a key principle: the degree of fluorination matters. Using a single 3-fluoro substituent, as opposed to a difluoro or trifluoromethyl group, can provide the necessary electronic and conformational benefits without the liability of excessive lipophilicity.
Table 2: SAR Data for selected D4R Antagonists
| Compound | R Group on Phenoxy Ring | D4R Ki (nM) | cLogP |
| 8a | 4-F | 8.1 | 5.37 |
| 8b | 3,4-diF | 5.5 | 5.51 |
| 8e | H | 27 | 5.23 |
| 8g | 2-pyridyl | 150 | 4.35 |
| Data adapted from reference[13]. |
The SAR from this study shows that aromatic fluorination (8a, 8b) was critical for high potency, while replacing the fluorinated phenyl ring with other heterocycles (8g) abolished activity.[13]
Case Study 2: Neurokinin-1 (NK1) Receptor Antagonists
NK1 receptor antagonists are used as anti-emetics, particularly for chemotherapy-induced nausea. The development of Aprepitant (MK-0869), a successful NK1 antagonist, involved extensive SAR.[14] While Aprepitant itself contains a morpholine ring, related SAR studies on piperidine-based scaffolds have shown the importance of precise substituent placement.
In this class of compounds, the basic nitrogen of the piperidine or morpholine ring is a key pharmacophoric feature. Studies have shown that modulating the pKa of this nitrogen is crucial for optimizing the activity and reducing off-target effects.[4] The use of a 3-fluoropiperidine scaffold in analogs would predictably lower the nitrogen's pKa, potentially improving the safety profile by reducing hERG channel interactions, a common issue for basic amines.[4] Furthermore, the conformational rigidity imparted by the axial fluorine could help lock the molecule into the optimal binding pose within the NK1 receptor, which is a G-protein coupled receptor with a complex transmembrane binding pocket.[15]
Part 3: Impact on ADME Properties - A Deeper Dive
The strategic goal of SAR is not just to improve potency but to create a well-rounded drug candidate. 3-Fluoropiperidine offers distinct advantages in optimizing ADME properties.
-
Metabolic Stability: As previously mentioned, blocking CYP-mediated oxidation is a primary application.[10][11] In a lead compound where metabolism at the 3-position of a piperidine ring has been identified as a major clearance pathway, substituting a hydrogen with fluorine is a classic and effective strategy to improve metabolic half-life.[16]
-
Membrane Permeability: Fluorine substitution can enhance a molecule's ability to cross biological membranes, including the blood-brain barrier.[2][17] This is critical for drugs targeting the central nervous system (CNS). The modest increase in lipophilicity combined with potential conformational changes can improve passive diffusion.
-
P-glycoprotein (P-gp) Efflux: P-gp is an efflux pump that can remove drugs from cells, reducing their efficacy. SAR studies on a kinesin spindle protein (KSP) inhibitor showed that modulating the piperidine pKa by introducing a fluorine atom could circumvent P-gp efflux, leading to the identification of a clinical candidate.[4] Specifically, the axial 3-fluoro analog demonstrated a more favorable pKa (7.6) compared to the equatorial version (6.6), resulting in better efficacy.[4]
Part 4: Experimental Protocols for Evaluation
To effectively utilize 3-fluoropiperidine in SAR, robust and validated assays are essential. The following is a generalized protocol for a competitive radioligand binding assay, a common method for determining the binding affinity (Ki) of a test compound for its target receptor.[18]
Protocol: Competitive Radioligand Binding Assay
Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., a 3-fluoropiperidine analog) by measuring its ability to displace a known radioligand from a target receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., D4R, NK1R)
-
Radioligand (e.g., [³H]spiperone for D2-like receptors)
-
Test compounds and a known non-labeled antagonist (for non-specific binding)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
96-well filter plates (e.g., GF/C)
-
Scintillation fluid and a scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer. A typical concentration range would span from 10 µM to 0.1 nM.
-
Assay Plate Setup:
-
Total Binding: Add assay buffer, radioligand (at a concentration near its Kd), and cell membranes to designated wells.
-
Non-specific Binding (NSB): Add assay buffer, radioligand, cell membranes, and a high concentration of a known non-labeled antagonist.
-
Test Compound: Add assay buffer, radioligand, cell membranes, and the serial dilutions of the test compound.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Allow the filters to dry, then add scintillation fluid to each well. Count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).[18]
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Part 5: Summary and Recommendations
This compound is a high-value building block for medicinal chemists engaged in SAR studies. Its strategic incorporation offers a multi-faceted approach to lead optimization.
Key Advantages:
-
pKa Reduction: Predictably lowers the basicity of the piperidine nitrogen, which can reduce hERG liability and tune ADME properties.[4]
-
Conformational Control: Promotes a stable axial conformation, enabling more precise structural design and potentially enhancing binding affinity.[7][8]
-
Metabolic Stability: The strong C-F bond can block sites of oxidative metabolism, improving pharmacokinetic profiles.[10][11]
-
Decoupled Properties: Allows for significant electronic and conformational changes with minimal impact on lipophilicity.
When to Consider Using 3-Fluoropiperidine: A medicinal chemist should consider incorporating a 3-fluoropiperidine moiety when facing one or more of the following challenges in a lead series:
-
High pKa is associated with off-target toxicity (e.g., hERG).
-
Metabolic instability at the 3-position of the piperidine ring is a known liability.
-
A specific three-dimensional orientation of substituents is hypothesized to improve potency.
-
There is a need to fine-tune CNS penetration or avoid P-gp efflux.[4]
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scientificupdate.com [scientificupdate.com]
- 5. Page loading... [guidechem.com]
- 6. chemscene.com [chemscene.com]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmacyjournal.org [pharmacyjournal.org]
- 11. nbinno.com [nbinno.com]
- 12. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. The novel NK1 receptor antagonist MK-0869 (L-754,030) and its water soluble phosphoryl prodrug, L-758,298, inhibit acute and delayed cisplatin-induced emesis in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assay Operations for SAR Support - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
3-Fluoropiperidine as a Bioisostere for Hydrogen: A Comparative Validation Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to optimizing their pharmacological profiles. Bioisosterism, the exchange of one functional group for another with similar physicochemical properties, stands as a cornerstone of this process.[1] This guide provides an in-depth validation of 3-fluoropiperidine as a bioisostere for a hydrogen atom on the piperidine ring, a substitution that can profoundly influence a molecule's basicity, lipophilicity, conformational preference, and ultimately, its biological activity.
The Rationale: Why Fluorine?
The substitution of hydrogen with fluorine, the most electronegative element, introduces a range of subtle yet significant electronic and steric effects.[2] While sterically similar to hydrogen (Van der Waals radii of 1.47 Å for fluorine vs. 1.20 Å for hydrogen), the potent inductive effect of the C-F bond can dramatically alter the local electronic environment. This guide will dissect the consequences of this substitution, providing a data-driven comparison between the parent piperidine scaffold and its 3-fluorinated counterpart.
Physicochemical Properties: A Tale of Two Rings
The introduction of a fluorine atom at the 3-position of the piperidine ring instigates a cascade of changes in its fundamental physicochemical properties. These alterations are critical in modulating a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
Basicity (pKa)
The basicity of the piperidine nitrogen is a crucial determinant of its interaction with biological targets and its pharmacokinetic properties. The electron-withdrawing nature of the fluorine atom in 3-fluoropiperidine would be expected to decrease the basicity of the nitrogen atom.
Table 1: Comparative pKa Values of Piperidine and a 3-Fluoropiperidine Analog
| Compound | pKa | Reference |
| Piperidine | ~11.2 | [3] |
| Axial 3-Fluoropiperidine Derivative | 7.6 | [4] |
Note: The pKa value for the 3-fluoropiperidine derivative is for a specific analog with the fluorine in the axial position, which has been shown to be the preferred conformation in many cases.[4]
This significant drop in pKa has profound implications for drug design. A lower pKa can reduce unwanted interactions with off-target proteins, such as the hERG potassium channel, which is often associated with cardiovascular toxicity.[4]
Lipophilicity (LogP)
Lipophilicity, a measure of a compound's partitioning between an oily and an aqueous phase, is a key factor in its ability to cross cell membranes. The introduction of fluorine can have a variable effect on lipophilicity, depending on the overall molecular context.
Table 2: Comparative LogP Values of Piperidine and 3-Fluoropiperidine
| Compound | LogP | Reference |
| Piperidine | 0.84 | PubChem |
| 3-Fluoropiperidine Hydrochloride (Calculated) | 1.13 | [1] |
Note: The LogP value for this compound is a calculated value and may differ from experimental values.
While the calculated value suggests a slight increase in lipophilicity for 3-fluoropiperidine, it's crucial to recognize that the effect of fluorination on LogP is not always straightforward and can be influenced by intramolecular interactions.[5]
Conformational Preference: The Axial Imperative
A key aspect of 3-fluoropiperidine's utility as a bioisostere lies in its distinct conformational preferences. Due to favorable dipole interactions between the C-F bond and the protonated nitrogen (C-F…H-N+), the fluorine atom often preferentially adopts an axial orientation within the piperidine ring's chair conformation.[4] This conformational locking can be advantageous in drug design, as it presents a more defined three-dimensional structure to the biological target, potentially leading to enhanced binding affinity and selectivity.
Caption: Bioisosteric replacement of hydrogen with fluorine.
Experimental Validation: Protocols for In-House Assessment
To empower researchers to validate these findings within their own laboratories, this section provides established protocols for determining pKa and LogP.
Experimental Protocol for pKa Determination by Potentiometric Titration
This method allows for the precise measurement of a compound's acid dissociation constant.
Materials:
-
Calibrated pH meter and electrode
-
Potentiometer
-
Magnetic stirrer and stir bar
-
Burette
-
Standardized 0.1 M hydrochloric acid (HCl)
-
Standardized 0.1 M sodium hydroxide (NaOH)
-
0.15 M potassium chloride (KCl) solution
-
Nitrogen gas supply
-
Compound of interest (e.g., piperidine, 3-fluoropiperidine)
Procedure:
-
Sample Preparation: Prepare a 1 mM solution of the compound in deionized water.
-
Acidification: For a basic compound like piperidine, acidify the solution to a pH of approximately 1.8-2.0 with 0.1 M HCl.
-
Ionic Strength Adjustment: Add 0.15 M KCl to maintain a constant ionic strength throughout the titration.
-
Nitrogen Purge: Purge the solution with nitrogen gas to remove dissolved carbon dioxide.
-
Titration: Titrate the solution with standardized 0.1 M NaOH, adding small increments and recording the pH after each addition. Continue the titration until the pH reaches approximately 12-12.5.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa corresponds to the pH at the half-equivalence point of the titration curve. For more precise determination, calculate the first and second derivatives of the titration curve to identify the inflection point.
-
Replication: Perform the titration at least in triplicate to ensure accuracy and calculate the mean and standard deviation of the pKa values.[4][6]
Caption: Workflow for pKa determination by potentiometric titration.
Experimental Protocol for LogP Determination by Shake-Flask Method
This classic method directly measures the partitioning of a compound between an organic and an aqueous phase.
Materials:
-
n-Octanol (pre-saturated with water)
-
Phosphate-buffered saline (PBS) at pH 7.4 (pre-saturated with n-octanol)
-
Separatory funnels or vials
-
Shaker or vortex mixer
-
Centrifuge (optional)
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
-
Compound of interest
Procedure:
-
Phase Preparation: Pre-saturate the n-octanol with PBS and the PBS with n-octanol by vigorously mixing them and allowing the phases to separate.
-
Sample Preparation: Prepare a stock solution of the compound in either the aqueous or organic phase.
-
Partitioning: Add equal volumes of the pre-saturated n-octanol and PBS to a separatory funnel. Add a known amount of the compound stock solution.
-
Equilibration: Shake the funnel vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.
-
Phase Separation: Allow the phases to separate completely. If an emulsion forms, centrifugation can aid in separation.
-
Concentration Measurement: Carefully separate the two phases and measure the concentration of the compound in each phase using a suitable analytical technique.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.
-
Replication: Repeat the experiment at least in triplicate to ensure reproducibility.[7]
Caption: Workflow for LogP determination by the shake-flask method.
Case Studies: 3-Fluoropiperidine in Action
The true validation of a bioisosteric replacement lies in its application in drug discovery programs. Several studies have demonstrated the benefits of incorporating a 3-fluoropiperidine moiety.
-
Kinesin Spindle Protein (KSP) Inhibitors: In the development of KSP inhibitors for oncology, Merck scientists found that introducing a fluorine atom in the axial position of a piperidine ring led to an increase in basicity, which correlated with improved efficacy and identified the clinical candidate MK-0731.[4] This counterintuitive increase in basicity in the axial conformer highlights the complex interplay of through-space electronic effects.
-
5-HT1D Receptor Agonists: Research on selective 5-HT1D receptor agonists for migraine treatment revealed that fluorination of 3-(3-(piperidin-1-yl)propyl)indoles significantly reduced the pKa of the piperidine nitrogen. This reduction in basicity was shown to have a beneficial influence on oral absorption, a critical pharmacokinetic parameter.
Conclusion: A Versatile Tool for Drug Design
The validation of 3-fluoropiperidine as a bioisostere for hydrogen is well-supported by both theoretical principles and experimental data. The strategic incorporation of fluorine at the 3-position of the piperidine ring offers a powerful tool to modulate key physicochemical properties, including basicity and lipophilicity, and to enforce a specific conformational preference. These modifications can lead to improved pharmacokinetic profiles, enhanced target engagement, and reduced off-target effects. As with any bioisosteric replacement, the effects are context-dependent, and experimental validation remains crucial. The protocols and comparative data presented in this guide provide a solid foundation for researchers to rationally design and evaluate the next generation of piperidine-containing therapeutics.
References
- 1. chemscene.com [chemscene.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scientificupdate.com [scientificupdate.com]
- 4. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Fluoropiperidine hcl | CAS 116574-75-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. benchchem.com [benchchem.com]
- 7. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Fluorinated Piperidines in Medicinal Chemistry
Introduction: The Strategic Alliance of Piperidine and Fluorine in Modern Drug Discovery
The piperidine ring is one of the most ubiquitous saturated N-heterocycles in pharmaceuticals, forming the core scaffold of numerous FDA-approved drugs.[1][2] Its prevalence stems from its ability to serve as a versatile, three-dimensional framework that can be readily functionalized to engage with biological targets while often conferring favorable physicochemical properties. In parallel, the strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[3] Often referred to as a "magical element," fluorine's unique properties—small steric footprint, high electronegativity, and the exceptional strength of the carbon-fluorine (C-F) bond—provide a powerful toolkit for fine-tuning a molecule's profile.[4][5]
This guide provides a comparative study of fluorinated piperidines, moving beyond a simple catalog of compounds to explore the causal relationships between fluorination patterns and their profound effects on conformational behavior, physicochemical properties, metabolic stability, and ultimately, therapeutic potential. We will delve into the underlying principles, present comparative experimental data, and provide validated protocols to empower researchers in their drug development endeavors. The combination of the robust piperidine scaffold with the subtle yet powerful influence of fluorine allows for the meticulous optimization of drug-like properties, including metabolic stability, receptor-binding affinity, and pharmacokinetic profiles.[3][4][5][6]
Part 1: The Profound Impact of Fluorination on Physicochemical Properties
The introduction of fluorine onto the piperidine ring induces significant, and often predictable, changes to the molecule's fundamental properties. Understanding these shifts is critical for rational drug design.
Conformational Control: The Axial Fluorine Preference
In contrast to most alkyl or aryl substituents which strongly prefer the sterically less-hindered equatorial position on a piperidine chair conformer, fluorine frequently exhibits a remarkable preference for the axial position.[4][5][7][8] This counterintuitive orientation is not an anomaly but a predictable outcome of powerful stereoelectronic effects.
The primary driving forces behind this axial preference are:
-
Charge-Dipole Interactions: In the protonated state, a stabilizing electrostatic interaction occurs between the partial negative charge on the axial fluorine and the positive charge on the nitrogen atom (C-Fδ-···Nδ+).[8][9] This interaction is geometrically optimal in the axial conformation.
-
Hyperconjugation: Electron density from an anti-periplanar C-H bond can be donated into the low-lying antibonding orbital (σ) of the C-F bond (σCH → σCF).[4][9] This delocalization provides significant stabilization to the axial conformer.
-
Solvent Effects: The conformational equilibrium is highly sensitive to the solvent environment. Increasing solvent polarity can further stabilize the more polar axial conformer, sometimes inverting the preference observed in nonpolar solvents.[4][5][9]
This ability to lock the piperidine ring into a specific conformation is a powerful tool for medicinal chemists, as it can pre-organize a ligand for optimal binding to its biological target, thereby enhancing potency and selectivity.
References
- 1. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. d-nb.info [d-nb.info]
- 5. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Metabolic Stability of 3-Fluoropiperidine Containing Compounds
Authored by a Senior Application Scientist
Abstract
In modern medicinal chemistry, achieving metabolic stability is a critical hurdle in the progression of a drug candidate from discovery to clinical application. Compounds that are rapidly metabolized often suffer from poor bioavailability and short duration of action, necessitating strategies to protect metabolically labile sites. The introduction of fluorine into drug-like molecules is a well-established and powerful strategy to enhance metabolic robustness.[1][2][3][4] The 3-fluoropiperidine moiety, in particular, has become a valuable building block for this purpose. This guide provides an in-depth, technical comparison of the metabolic stability of 3-fluoropiperidine-containing compounds versus their non-fluorinated analogs. We will explore the underlying biochemical principles, present detailed experimental workflows for assessment, and provide a framework for interpreting the resulting data, enabling researchers to make more informed decisions in their drug development programs.
The Rationale: Why Fluorinate Piperidine Rings?
Piperidine rings are common scaffolds in many approved drugs. However, they are also susceptible to metabolic modification, primarily through oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes in the liver.[5][6][7][8] Common metabolic pathways include N-dealkylation, ring hydroxylation at positions alpha to the nitrogen (C2/C6), and oxidation at other positions (C3/C4), which can lead to rapid clearance and inactivation of the parent drug.[6][9]
The strategic placement of a fluorine atom, particularly at the 3-position, serves as a "metabolic shield." The rationale is threefold:
-
High C-F Bond Strength: The carbon-fluorine bond is significantly stronger (bond energy ~116 kcal/mol) than a carbon-hydrogen bond (~100 kcal/mol). This makes it much more difficult for oxidative enzymes like CYPs to break the bond and hydroxylate that position.[1][2]
-
Inductive Electron Withdrawal: Fluorine is the most electronegative element, creating a strong inductive effect.[1][10] This withdrawal of electron density deactivates adjacent C-H bonds, making them less susceptible to enzymatic oxidation.
-
Minimal Steric Impact: Fluorine's van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å).[2] This means it can replace a hydrogen atom without significantly altering the molecule's overall shape, preserving its ability to bind to the intended biological target.[2]
Experimental Design: A Two-Tiered Approach to Stability Assessment
A comprehensive evaluation of metabolic stability requires a combination of high-throughput in vitro assays for early-stage screening and more complex in vivo studies for late-stage validation.
Tier 1: In Vitro Assessment using Human Liver Microsomes (HLM)
The initial and most common method for assessing metabolic stability is the liver microsomal assay.[11][12] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, most notably the CYPs.[11][12] This assay provides a rapid and cost-effective way to measure a compound's intrinsic clearance.[13]
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Serially dilute to create working solutions.
-
Incubation Setup: In a 96-well plate, combine the test compound (final concentration, e.g., 1 µM), human liver microsomes (final concentration, e.g., 0.5 mg/mL), and phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature.
-
Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system. The NADPH cofactor is essential for CYP enzyme activity.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), an aliquot of the reaction mixture is transferred to a quenching solution (typically ice-cold acetonitrile containing an internal standard) to stop the reaction.
-
Sample Processing: The quenched samples are centrifuged to precipitate the microsomal proteins.
-
LC-MS/MS Analysis: The supernatant, containing the remaining parent compound, is analyzed using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentration of the test compound relative to the internal standard.
-
Data Analysis: The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute sample. The natural log of this percentage is plotted against time. The slope of this line gives the rate constant of elimination (k). From this, the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.
-
t½ = 0.693 / k
-
CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein in incubation)
-
Caption: Standard workflow for an in vitro metabolic stability assay using human liver microsomes.
Comparative Data: The Impact of 3-Fluorination
The data below represents a typical outcome when comparing a parent piperidine compound with its 3-fluoropiperidine analog in an HLM assay.
| Compound ID | Structure Moiety | In Vitro t½ (min) | Intrinsic Clearance (CLint, µL/min/mg) | Metabolic Stability Classification |
| LEAD-001 | Unsubstituted Piperidine | 12 | 57.8 | High Clearance |
| LEAD-002 | 3-Fluoropiperidine | > 60 | < 11.6 | Low Clearance |
| LEAD-003 | 3-Chloropiperidine | 35 | 19.8 | Intermediate Clearance |
Interpretation: The results clearly demonstrate the profound stabilizing effect of 3-fluorination. LEAD-001, the parent compound, is rapidly metabolized, classifying it as a high-clearance compound unlikely to achieve good oral bioavailability. In stark contrast, LEAD-002 shows minimal degradation over the 60-minute incubation, indicating significantly improved metabolic stability and a low clearance profile. The 3-chloro analog (LEAD-003) shows an intermediate effect, highlighting the unique efficacy of fluorine in blocking metabolism compared to other halogens.[14]
Tier 2: In Vivo Pharmacokinetic (PK) Studies
While in vitro data is excellent for ranking compounds, in vivo studies are required to understand how a compound behaves in a complete biological system. A rodent PK study is the standard method for this evaluation.
-
Animal Dosing: Two groups of rodents (e.g., Sprague-Dawley rats) are used. One group receives the compound intravenously (IV) to determine clearance independent of absorption. The second group receives the compound orally (PO).
-
Blood Sampling: Blood samples are collected via a cannula at multiple time points post-dose (e.g., 5 min, 15 min, 30 min, 1, 2, 4, 8, 24 hours).
-
Plasma Preparation & Bioanalysis: Blood is processed to plasma, and the drug concentration is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plasma concentration vs. time data is plotted. Specialized software is used to calculate key PK parameters, including Clearance (CL), Volume of Distribution (Vd), Half-life (t½), and Oral Bioavailability (%F).
Caption: A simplified workflow for a typical preclinical pharmacokinetic study in rodents.
Conclusion and Strategic Outlook
The assessment of metabolic stability is a pivotal component of the drug discovery cascade. The evidence strongly supports the use of 3-fluoropiperidine as a strategic tool to mitigate metabolic liabilities associated with the piperidine scaffold.[15] By effectively blocking a common site of oxidative metabolism, this modification can dramatically increase a compound's half-life and intrinsic stability.[1][16]
As demonstrated, a tiered approach beginning with high-throughput in vitro assays like the HLM stability screen allows for the rapid identification of metabolically superior analogs. Subsequent in vivo pharmacokinetic studies provide the definitive data needed to confirm these advantages in a physiological context. For researchers and drug development professionals, employing 3-fluoropiperidine and rigorously assessing its impact through these described methodologies can significantly enhance the pharmacokinetic profile of drug candidates, thereby increasing their potential for clinical success.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 | Gao Research Group [gao.chem.umn.edu]
- 8. Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 12. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Basicity: The pKa of 3-Fluoropiperidine vs. Piperidine
A Senior Application Scientist's Guide for Drug Development Professionals
In the landscape of medicinal chemistry, the piperidine scaffold is a cornerstone, present in a vast number of pharmaceuticals. Its basic nitrogen atom is often crucial for target engagement, solubility, and overall pharmacokinetic profiles. However, the inherent basicity of piperidine (pKa ≈ 11.1) can also lead to liabilities such as hERG channel interactions or poor membrane permeability. The strategic introduction of fluorine is a widely employed tactic to modulate this basicity, fine-tuning the molecule's properties for optimal therapeutic effect. This guide provides an in-depth comparison of the pKa of 3-fluoropiperidine and its parent, piperidine, supported by experimental data, mechanistic rationale, and a detailed protocol for pKa determination.
The Physicochemical Impact of Fluorination: A Data-Driven Overview
The most direct way to appreciate the influence of fluorine is to compare the acid dissociation constants (pKa) of the conjugate acids of piperidine and 3-fluoropiperidine. The pKa value quantifies the tendency of the protonated amine to release a proton; a lower pKa signifies a weaker base.
| Compound | Structure | Experimental/Predicted pKa |
| Piperidine | 11.1[1][2] | |
| 3-Fluoropiperidine | ~8.48 (Predicted)[3] |
The data unequivocally shows that placing a single fluorine atom at the 3-position of the piperidine ring results in a substantial decrease in basicity, lowering the pKa by over two units. This is a classic and predictable outcome of fluorine substitution in aliphatic amines and is a direct consequence of the element's potent electronic effects.[4][5][6]
The "Why": Deconstructing the Electronic and Conformational Rationale
To leverage this effect in drug design, it is crucial to understand the underlying principles. The dramatic pKa shift is not arbitrary but is rooted in fundamental concepts of physical organic chemistry.
The primary driver for the decreased basicity is the strong electron-withdrawing inductive effect (-I effect) of the fluorine atom.[5][7] Fluorine is the most electronegative element, and it pulls electron density towards itself through the sigma (σ) bonds of the carbon framework.
This withdrawal of electron density has two key consequences:
-
Reduced Lone Pair Availability: The electron density on the nitrogen atom is diminished, making its lone pair of electrons less available to accept a proton. Basicity in amines is a direct function of the availability of this lone pair.
-
Destabilization of the Conjugate Acid: Upon protonation, the piperidinium cation is formed. The electron-withdrawing fluorine atom adjacent to the positive charge on the nitrogen further destabilizes this cation, making its formation less favorable. A less stable conjugate acid corresponds to a weaker base.
The following diagram illustrates this through-bond polarization.
Caption: Inductive effect of fluorine reduces electron density on the nitrogen.
Beyond the simple inductive effect, the three-dimensional structure of the molecule plays a critical role. In the protonated 3-fluoropiperidinium ion, the fluorine atom shows a strong preference for the axial position.[8][9][10] This preference is counterintuitive from a purely steric standpoint but is driven by stabilizing electronic interactions:
-
Charge-Dipole Interactions: A favorable electrostatic interaction occurs between the positive charge of the N⁺-H bond and the partial negative charge of the axial C-F bond dipole.[11][12]
-
Hyperconjugation: Electron density from an anti-periplanar C-H bond can donate into the low-lying antibonding orbital (σ*) of the C-F bond, a stabilizing interaction often referred to as the gauche effect.[11]
This axial preference places the electronegative fluorine atom in close spatial proximity to the nitrogen, enhancing the through-space inductive effect and further reducing basicity compared to the equatorial conformer.[13]
Experimental Verification: Protocol for pKa Determination via Potentiometric Titration
Trustworthy data is the bedrock of scientific integrity. Potentiometric titration is a robust, reliable, and widely used method for the experimental determination of pKa values.[14][15][16]
-
Calibrated pH meter with a combination glass electrode
-
Automatic titrator or manual burette (Class A)
-
Magnetic stirrer and stir bar
-
Jacketed titration vessel with temperature control
-
Analyte (e.g., 3-fluoropiperidine HCl, ~1 mM solution)
-
Titrant: Standardized, carbonate-free 0.1 M NaOH solution
-
Background Electrolyte: 0.15 M KCl solution (to maintain constant ionic strength)[14]
-
Acidic Solution: 0.1 M HCl for initial pH adjustment
-
High-purity water, purged with nitrogen or argon to remove dissolved CO₂[15]
-
System Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at the desired experimental temperature (e.g., 25 °C).[14]
-
Sample Preparation:
-
Accurately weigh the analyte and dissolve it in high-purity water to make a stock solution.
-
In the titration vessel, combine a known volume of the analyte stock solution with the KCl background electrolyte solution. Dilute to the final volume to achieve a concentration of approximately 1 mM.
-
Begin stirring the solution gently.
-
-
Initial pH Adjustment: Add 0.1 M HCl dropwise to the solution to lower the pH to ~2.0. This ensures the amine is fully protonated at the start of the titration.[15]
-
Inert Atmosphere: Purge the solution and the headspace of the vessel with nitrogen or argon for 10-15 minutes to displace dissolved CO₂, which can interfere with the titration of bases. Maintain a gentle stream of inert gas over the solution throughout the experiment.[14][15]
-
Titration:
-
Immerse the calibrated pH electrode and the titrant delivery tube into the solution, ensuring the stir bar does not strike the electrode.
-
Begin adding the 0.1 M NaOH titrant in small, precise increments.
-
Record the pH value and the total volume of titrant added after each increment, allowing the pH reading to stabilize before proceeding.
-
Continue the titration until the pH reaches ~12 to ensure the full titration curve is captured.[14]
-
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.
-
Determine the equivalence point (Vₑ), which is the point of maximum slope on the curve. This can be found by calculating the first derivative (ΔpH/ΔV) and finding its maximum.
-
The pKa is the pH value at the half-equivalence point (Vₑ/2). At this point, the concentrations of the protonated amine [BH⁺] and the free base [B] are equal.
-
-
Validation: Perform the titration in triplicate to ensure reproducibility and report the average pKa with the standard deviation.[14]
Caption: Workflow for experimental pKa determination by potentiometric titration.
Conclusion and Outlook
The substitution of hydrogen with fluorine in the piperidine ring is a powerful and predictable strategy for modulating basicity. As demonstrated, 3-fluoropiperidine is a significantly weaker base than piperidine, a fact directly attributable to the potent electron-withdrawing inductive effect of fluorine. This pKa reduction of over two log units can have profound implications for a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target affinity and selectivity. Understanding both the magnitude of this effect and the underlying electronic principles empowers medicinal chemists to rationally design molecules with optimized physicochemical properties, ultimately increasing the probability of success in drug development.
References
- 1. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Piperidine CAS#: 110-89-4 [m.chemicalbook.com]
- 3. 3-FLUOROPIPERIDINE | 116574-75-5 [amp.chemicalbook.com]
- 4. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Basicity of Amines - Chemistry Steps [chemistrysteps.com]
- 8. d-nb.info [d-nb.info]
- 9. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scientificupdate.com [scientificupdate.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Efficacy of 3-Fluoropiperidine Derivatives: An In Vitro Assay Comparison
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into bioactive scaffolds represents a significant advancement in medicinal chemistry. The 3-fluoropiperidine moiety, in particular, has emerged as a valuable pharmacophore, offering a means to fine-tune the physicochemical properties of drug candidates, such as basicity (pKa), to enhance target specificity and improve safety profiles.[1] This guide provides an in-depth technical comparison of essential in vitro assays to validate the efficacy of novel 3-fluoropiperidine derivatives, grounded in scientific integrity and field-proven insights.
The versatile piperidine scaffold is a cornerstone in a vast array of pharmaceuticals, targeting a wide spectrum of biological entities including enzymes, G-protein coupled receptors (GPCRs), and ion channels.[2][3] Consequently, a robust in vitro validation strategy for 3-fluoropiperidine derivatives must be multifaceted, encompassing assays that probe these diverse target classes, alongside critical assessments of cellular health and direct target interaction.
The Strategic Imperative for a Multi-Assay Approach
A single in vitro assay provides but a snapshot of a compound's biological activity. A comprehensive understanding of a 3-fluoropiperidine derivative's potential necessitates a battery of well-chosen assays. This multi-assay approach allows for the elucidation of the mechanism of action, confirmation of on-target activity, and early identification of potential liabilities such as off-target effects and cytotoxicity. The logical flow of such an investigation is to first identify the primary biological target class of the derivative and then to employ a series of assays that build upon one another, from initial screening to detailed mechanistic studies.
Caption: A logical workflow for the in vitro validation of 3-fluoropiperidine derivatives.
I. Enzymatic Inhibition Assays: Unraveling the Impact on Catalytic Function
Many piperidine-containing drugs exert their therapeutic effects by inhibiting specific enzymes.[2] For 3-fluoropiperidine derivatives designed as enzyme inhibitors, a detailed kinetic analysis is paramount.
A. Rationale for Enzyme Kinetic Studies
Enzyme inhibition assays are fundamental for determining a compound's potency (IC50) and mechanism of inhibition (e.g., competitive, non-competitive).[4] This information is crucial for structure-activity relationship (SAR) studies, guiding the optimization of lead compounds.
B. Experimental Protocol: A Generalized Enzyme Inhibition Assay
This protocol provides a framework for assessing the inhibitory activity of 3-fluoropiperidine derivatives against a target enzyme.
Materials:
-
Purified target enzyme
-
Substrate specific to the enzyme
-
Assay buffer (optimized for pH and ionic strength for the target enzyme)
-
3-Fluoropiperidine derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
Positive control inhibitor (known inhibitor of the target enzyme)
-
Microplate reader capable of detecting the assay signal (e.g., absorbance, fluorescence, luminescence)
-
96- or 384-well microplates
Procedure:
-
Prepare Reagents: Dilute the enzyme, substrate, and test compounds to their working concentrations in the assay buffer.
-
Compound Pre-incubation: Add the 3-fluoropiperidine derivatives at various concentrations to the microplate wells. Include wells for a negative control (vehicle only) and a positive control inhibitor.
-
Enzyme Addition: Add the enzyme to the wells and incubate for a predetermined time to allow for compound-enzyme interaction.
-
Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.
-
Monitor Reaction: Measure the product formation over time using the microplate reader. The initial reaction velocity is the most critical parameter.
-
Data Analysis: Plot the initial reaction velocity against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.
C. Comparative Data of Hypothetical 3-Fluoropiperidine Derivatives
| Derivative | Target Enzyme | IC50 (nM) | Inhibition Type |
| 3FP-A | Kinase X | 15 | Competitive |
| 3FP-B | Protease Y | 150 | Non-competitive |
| Alternative 1 | Kinase X | 50 | Competitive |
| Alternative 2 | Protease Y | 500 | Mixed |
II. G-Protein Coupled Receptor (GPCR) Assays: Modulating Cellular Signaling
GPCRs represent a major class of drug targets, and piperidine-containing molecules frequently interact with these receptors.
A. Rationale for GPCR Binding and Functional Assays
To characterize the interaction of 3-fluoropiperidine derivatives with a specific GPCR, both binding and functional assays are necessary. Binding assays determine the affinity of the compound for the receptor, while functional assays measure the downstream consequences of that binding, such as changes in second messenger levels (e.g., cAMP).
B. Experimental Protocol: Radioligand Binding Assay
Radioligand binding assays are considered the gold standard for quantifying ligand-receptor interactions due to their sensitivity and direct nature.
Materials:
-
Cell membranes expressing the target GPCR
-
Radiolabeled ligand (e.g., [3H]-agonist or antagonist)
-
Assay buffer (e.g., Tris-HCl with appropriate salts)
-
3-Fluoropiperidine derivatives
-
Non-specific binding control (a high concentration of an unlabeled ligand)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, radiolabeled ligand, and varying concentrations of the 3-fluoropiperidine derivative.
-
Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Calculate the Ki (inhibition constant) for the test compounds from competitive binding curves.[3]
C. Comparative Data of Hypothetical 3-Fluoropiperidine Derivatives
| Derivative | Target GPCR | Ki (nM) | Functional Effect |
| 3FP-C | Receptor Z | 5 | Antagonist |
| 3FP-D | Receptor Z | 50 | Partial Agonist |
| Alternative 3 | Receptor Z | 20 | Antagonist |
| Alternative 4 | Receptor Z | 100 | Inverse Agonist |
III. Ion Channel Assays: Assessing Modulation of Ion Flux
The incorporation of fluorine into piperidine derivatives can be a strategy to mitigate off-target effects on ion channels, such as the hERG channel, which is associated with cardiovascular toxicity.[1] Therefore, direct assessment of ion channel activity is crucial.
A. Rationale for Ion Channel Screening
Automated patch-clamp electrophysiology is a high-throughput method to directly measure the effect of compounds on ion channel currents.[2] This provides detailed information on whether a compound blocks or modulates the channel's function.
B. Experimental Protocol: Automated Patch-Clamp Electrophysiology
Materials:
-
Cell line stably expressing the ion channel of interest (e.g., hERG)
-
Automated patch-clamp system (e.g., SyncroPatch, QPatch)
-
Extracellular and intracellular recording solutions
-
3-Fluoropiperidine derivatives
-
Positive control (known ion channel blocker)
Procedure:
-
Cell Preparation: Harvest and prepare the cells according to the instrument manufacturer's protocol.
-
Compound Application: The automated system will dispense the cells into the recording wells and establish a whole-cell patch-clamp configuration. The 3-fluoropiperidine derivatives are then applied at various concentrations.
-
Voltage Protocols: Apply specific voltage protocols to elicit ion channel currents.
-
Data Acquisition: Record the ion channel currents in the absence and presence of the test compounds.
-
Data Analysis: Measure the peak current amplitude and calculate the percentage of inhibition for each compound concentration. Determine the IC50 value for channel block.
C. Comparative Data of Hypothetical 3-Fluoropiperidine Derivatives
| Derivative | Ion Channel | IC50 (µM) |
| 3FP-E | hERG | > 30 |
| 3FP-F | Nav1.7 | 0.5 |
| Alternative 5 | hERG | 2.5 |
| Alternative 6 | Nav1.7 | 5 |
IV. Cellular Health and Target Engagement: The Bridge to Physiological Relevance
Demonstrating that a compound is active in a biochemical or biophysical assay is only the first step. It is equally important to assess its effects in a cellular context.
A. Rationale for Cytotoxicity and Target Engagement Assays
Cytotoxicity assays, such as the MTT or MTS assay, are essential to determine the concentration range at which a compound is toxic to cells. This helps to distinguish true efficacy from non-specific cell death. Target engagement assays, like NanoBRET™, provide definitive evidence that the compound interacts with its intended target within living cells.
B. Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Mammalian cell line (relevant to the disease model)
-
Cell culture medium and supplements
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent
-
Solubilization solution (e.g., DMSO, isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the 3-fluoropiperidine derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add the MTT reagent to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the CC50 (50% cytotoxic concentration).
C. Experimental Protocol: NanoBRET™ Target Engagement Assay
This assay measures the binding of a compound to a target protein in live cells using bioluminescence resonance energy transfer (BRET).
Materials:
-
Cells expressing the target protein tagged with NanoLuc® luciferase
-
NanoBRET™ fluorescent tracer that binds to the target protein
-
3-Fluoropiperidine derivatives
-
NanoBRET™ detection reagents
-
Luminometer
Procedure:
-
Cell Plating: Plate the NanoLuc®-tagged cells in a 96- or 384-well plate.
-
Compound and Tracer Addition: Add the 3-fluoropiperidine derivatives at various concentrations, followed by the addition of the NanoBRET™ tracer.
-
Incubation: Incubate the plate to allow for compound-target binding and tracer displacement.
-
Detection: Add the NanoBRET™ detection reagents.
-
BRET Measurement: Measure the BRET signal using a luminometer.
-
Data Analysis: A decrease in the BRET signal indicates displacement of the tracer by the test compound. Calculate the IC50 for target engagement.
Caption: The principle of the NanoBRET™ target engagement assay.
D. Integrated Cellular Activity Data
| Derivative | Target Engagement IC50 (nM) | Cytotoxicity CC50 (µM) | Therapeutic Index (CC50/IC50) |
| 3FP-G | 10 | > 50 | > 5000 |
| 3FP-H | 100 | 5 | 50 |
| Alternative 7 | 50 | > 50 | > 1000 |
| Alternative 8 | 500 | 1 | 2 |
V. Conclusion: A Data-Driven Path to Efficacy Validation
The in vitro validation of 3-fluoropiperidine derivatives is a critical phase in the drug discovery pipeline. By employing a strategically designed and rigorously executed panel of in vitro assays, researchers can build a comprehensive data package that illuminates a compound's potency, mechanism of action, cellular activity, and potential liabilities. This guide provides a foundational framework for this process, emphasizing the importance of scientific rationale and meticulous experimental execution. The judicious comparison of novel 3-fluoropiperidine derivatives against relevant alternatives, supported by robust experimental data, is essential for making informed decisions and advancing the most promising candidates toward preclinical and clinical development.
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. | Semantic Scholar [semanticscholar.org]
A Tale of Two Isomers: A Head-to-Head Comparison of 3- and 4-Fluoropiperidine in Biological Systems
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of medicinal chemistry. This simple substitution can profoundly influence a compound's metabolic stability, lipophilicity, and target affinity. Among the myriad of fluorinated building blocks, fluoropiperidines have emerged as particularly valuable motifs. However, the seemingly subtle shift of a single fluorine atom around the piperidine ring can have dramatic and often counterintuitive consequences for a molecule's biological performance. This guide provides a detailed, head-to-head comparison of 3-fluoropiperidine and 4-fluoropiperidine, offering researchers, scientists, and drug development professionals a comprehensive understanding of how positional isomerism dictates function.
The Strategic Value of Fluorine in Piperidine Scaffolds
The piperidine ring is one of the most prevalent N-heterocyclic systems in pharmaceuticals.[1] Its conformational flexibility and basic nitrogen atom are key features for molecular recognition. The introduction of fluorine can fine-tune these properties in several ways:
-
Metabolic Stability: The high energy of the C-F bond makes it resistant to metabolic cleavage by enzymes such as cytochrome P450, potentially increasing a drug's half-life.[2][3]
-
Basicity (pKa) Modulation: The powerful electron-withdrawing nature of fluorine can significantly lower the pKa of the piperidine nitrogen. This modulation is critical for optimizing properties like solubility, cell permeability, and off-target activity, such as hERG channel binding.[1][2][4]
-
Conformational Control: Fluorine substitution can exert a profound influence on the conformational preference of the piperidine ring, locking it into a more biologically active shape.[3]
-
Lipophilicity (LogP/LogD): The effect of fluorination on lipophilicity is complex. While often increasing LogP, the context of the surrounding molecular environment can lead to varied outcomes.[5][6]
Head-to-Head Comparison: 3-Fluoropiperidine vs. 4-Fluoropiperidine
The seemingly minor positional change of the fluorine atom from the 3- to the 4-position of the piperidine ring leads to significant differences in their physicochemical properties and, consequently, their behavior in biological systems.
| Property | 3-Fluoropiperidine | 4-Fluoropiperidine | Rationale for Differences |
| Preferred Conformation | Predominantly axial fluorine orientation.[2][7][8][9] | Predominantly equatorial fluorine orientation in the neutral state.[2] | In the protonated state of 3-fluoropiperidine, a stabilizing charge-dipole interaction between the axial C-F bond and the positively charged nitrogen (N+-H) strongly favors this conformation.[1][8] This effect is less pronounced in the 4-position due to the increased distance. |
| pKa | Predicted pKa: ~8.48[10] | Predicted pKa: ~9.33-9.4[11][12] | The fluorine at the 3-position is closer to the basic nitrogen, exerting a stronger inductive electron-withdrawing effect and thus reducing the basicity (lowering the pKa) more significantly than a fluorine at the more distant 4-position.[13][14] |
| Lipophilicity (LogD) | Context-dependent, but the inductive effect can influence LogD at physiological pH. | Generally, fluorination at the 4-position leads to a modest increase in lipophilicity.[15] | The overall lipophilicity is a balance of surface area and polarity. The change in pKa has a significant impact on the distribution coefficient (LogD) at a given pH. The lower pKa of 3-fluoropiperidine means it will be more ionized at physiological pH, potentially leading to lower lipophilicity compared to its 4-fluoro counterpart.[16] |
| Metabolic Stability | The C-F bond is inherently stable. The axial orientation may shield adjacent protons from metabolic attack. | The C-F bond is stable. The equatorial position offers less steric hindrance to enzymatic access to other parts of the ring. | The conformational rigidity and the specific orientation of the fluorine atom can influence how the molecule is presented to metabolizing enzymes. |
| Biological Implications | The fixed axial conformation can pre-organize substituents for optimal binding to a target protein. The lower pKa can reduce hERG liability and improve cell permeability.[1][4] | Offers a way to introduce fluorine and increase metabolic stability with a less pronounced effect on basicity compared to the 3-isomer. | The choice between isomers is highly dependent on the specific structure-activity relationship (SAR) of the target. If a lower pKa is desired to mitigate off-target effects, 3-fluoropiperidine is a logical choice. If maintaining basicity is important for target engagement, 4-fluoropiperidine may be preferred. |
Conformational Analysis: The Decisive Role of the Axial Fluorine in 3-Fluoropiperidine
The strong preference for an axial conformation in protonated 3-fluoropiperidine is a critical design element in medicinal chemistry.[2][7][9][17] This preference is driven by a stabilizing gauche interaction between the fluorine atom and the nitrogen lone pair, and a charge-dipole interaction in the protonated state.[9][18]
This conformational locking can be exploited to enforce a specific vector for other substituents on the piperidine ring, thereby enhancing binding affinity and selectivity for a target protein. For example, in the development of kinesin spindle protein (KSP) inhibitors, an axial fluorine atom in the piperidine ring led to increased basicity and better efficacy, resulting in the identification of a clinical candidate.[1]
Caption: Conformational preferences of 3- and 4-fluoropiperidinium ions.
Impact on pKa: A Predictable and Tunable Parameter
The introduction of fluorine's electron-withdrawing properties predictably lowers the basicity of the piperidine nitrogen. The magnitude of this effect is dependent on the distance between the fluorine and the nitrogen.
Caption: Impact of fluorine position on piperidine pKa.
This tunability is a powerful tool for drug designers. A lower pKa can be beneficial for several reasons:
-
Reduced hERG Liability: Many cardiovascular side effects are linked to the interaction of basic amines with the hERG potassium channel. Reducing basicity can mitigate this risk.[4]
-
Improved Permeability: A lower pKa means the compound will be less protonated at physiological pH, which can improve its ability to cross cell membranes.
-
Enhanced Oral Absorption: A reduction in basicity has been shown to have a beneficial influence on oral absorption.[19][20]
Experimental Protocols
To empower researchers to validate these properties in their own compounds, we provide outlines for standard experimental protocols.
Protocol 1: Determination of pKa by Potentiometric Titration
This method provides a direct and accurate measurement of a compound's acid dissociation constant.
Workflow:
-
Sample Preparation: Accurately weigh and dissolve the fluoropiperidine hydrochloride salt in deionized water to a known concentration (e.g., 10 mM).
-
Titration Setup: Calibrate a pH meter and electrode. Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).
-
Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at which half of the amine is protonated (the midpoint of the titration curve).
Caption: Workflow for pKa determination by potentiometric titration.
Protocol 2: Measurement of Lipophilicity (LogD) by Shake-Flask Method
This classic method determines the distribution of a compound between an aqueous and an organic phase at a specific pH.
Workflow:
-
Phase Preparation: Prepare a buffered aqueous solution at the desired pH (e.g., pH 7.4 phosphate-buffered saline) and n-octanol. Pre-saturate each phase with the other by vigorous mixing followed by separation.
-
Sample Preparation: Prepare a stock solution of the fluoropiperidine derivative in a suitable solvent.
-
Partitioning: Add a small aliquot of the stock solution to a vial containing known volumes of the pre-saturated buffer and n-octanol.
-
Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Calculation: LogD = log10 ( [Concentration in Octanol] / [Concentration in Aqueous] )
Case Study: 5-HT1D Receptor Ligands
A study on 5-HT1D receptor ligands demonstrated the practical implications of these principles. Researchers synthesized and evaluated a series of compounds containing both 3- and 4-fluoropiperidine moieties. The incorporation of fluorine was found to significantly reduce the pKa of the compounds. This reduction in basicity had a dramatic and beneficial influence on oral absorption, although the effect on overall oral bioavailability was not always predictable.[19][20] This case highlights how the strategic placement of fluorine on a piperidine ring can be used to optimize pharmacokinetic properties.
Conclusion
The choice between 3-fluoropiperidine and 4-fluoropiperidine is a critical decision in drug design that should be driven by a deep understanding of their distinct physicochemical properties. 3-Fluoropiperidine offers a powerful tool for conformational constraint and significant pKa reduction, which can be leveraged to enhance binding affinity and improve pharmacokinetic profiles by reducing hERG liability and improving absorption. Conversely, 4-fluoropiperidine provides a means to introduce fluorine for metabolic stability with a more subtle impact on basicity. By carefully considering the specific requirements of the biological target and the desired ADME properties, medicinal chemists can harness the nuanced effects of these valuable building blocks to design safer and more effective medicines.
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Page loading... [wap.guidechem.com]
- 11. 4-fluoropiperidine [chembk.com]
- 12. 4-Fluoropiperidine | C5H10FN | CID 2759159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 14. Tuning basicity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 15. researchgate.net [researchgate.net]
- 16. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
The Fluorine Advantage: A Comparative Guide to Fluorinated vs. Non-Fluorinated Piperidine Scaffolds in Drug Discovery
For researchers, scientists, and drug development professionals, the piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast number of approved therapeutics. Its favorable physicochemical properties and synthetic tractability make it a privileged structure. However, the drive to optimize drug candidates—enhancing their potency, selectivity, and pharmacokinetic profiles—has led to a deep exploration of strategic molecular modifications. Among these, the introduction of fluorine has emerged as a powerful and often transformative tactic.
This guide provides an in-depth technical comparison of fluorinated and non-fluorinated piperidine scaffolds. Moving beyond a simple recitation of facts, we will delve into the underlying physicochemical principles, supported by experimental data and detailed protocols, to provide a rational framework for the strategic incorporation of fluorine in your drug discovery programs. We will explore the causal relationships behind the observed effects, offering insights into why and how this small but mighty halogen can profoundly impact a molecule's behavior.
The Rationale for Fluorination: More Than Just a Hydrogen Mimic
While fluorine is similar in size to hydrogen (van der Waals radii of 1.47 Å vs. 1.20 Å, respectively), its extreme electronegativity (3.98 on the Pauling scale) imparts unique properties to the carbon-fluorine (C-F) bond and, by extension, the entire molecule.[1] The judicious placement of fluorine on a piperidine ring can productively influence conformation, pKₐ, metabolic stability, and binding affinity.[2][3] This guide will dissect these effects, providing a clear understanding of the trade-offs and opportunities associated with this powerful chemical tool.
Conformational Control: The Gauche Effect and Pre-organizing for Potency
The conformation of a piperidine ring is critical for its interaction with a biological target. Fluorination can exert significant control over the ring's conformational equilibrium, often in a predictable manner. This is largely due to stereoelectronic effects, such as hyperconjugation and charge-dipole interactions.
A notable phenomenon is the preference of fluorine for an axial position in certain contexts, particularly in protonated piperidinium salts.[4][5][6] This "axial-F preference" can be attributed to stabilizing hyperconjugative interactions between the lone pair of the nitrogen and the anti-periplanar σ* orbital of the C-F bond, as well as favorable charge-dipole interactions between the positively charged nitrogen and the electronegative fluorine.[4][5]
This conformational locking can be a powerful tool for medicinal chemists. By pre-organizing the piperidine scaffold into a bioactive conformation, the entropic penalty of binding to the target is reduced, which can lead to a significant increase in binding affinity and potency.[7]
Experimental Workflow: Conformational Analysis by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the conformational preferences of piperidine derivatives in solution.
Caption: Workflow for NMR-based conformational analysis.
Protocol:
-
Sample Preparation: Dissolve the piperidine compound (both fluorinated and non-fluorinated analogs) in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) to a concentration of approximately 5-10 mg/mL.
-
Data Acquisition: Acquire high-resolution ¹H and ¹⁹F NMR spectra. For detailed structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC are often necessary.
-
Analysis of Coupling Constants: The magnitude of the three-bond coupling constants (³J) between protons and fluorine (³JHF) and between vicinal protons (³JHH) are highly dependent on the dihedral angle between the coupled nuclei.
-
Karplus Relationship: Use the Karplus equation to correlate the observed coupling constants to dihedral angles, which in turn define the chair conformation of the piperidine ring.
-
Conformer Population: By analyzing the coupling constants, the relative populations of the axial and equatorial conformers can be determined, and the free energy difference (ΔG) between them can be calculated.
Modulating Basicity (pKₐ): A Key to Optimizing Pharmacokinetics and Reducing Off-Target Effects
The basicity of the piperidine nitrogen is a critical parameter that influences a drug's solubility, absorption, distribution, and potential for off-target effects, such as hERG channel binding.[8][9] Fluorination provides a predictable means of tuning the pKₐ of the piperidine nitrogen.
Due to its strong electron-withdrawing inductive effect, a fluorine atom can significantly lower the pKₐ of a nearby nitrogen atom.[10] This reduction in basicity can be beneficial in several ways:
-
Improved Oral Absorption: By reducing the extent of protonation in the gastrointestinal tract, a lower pKₐ can lead to increased membrane permeability and improved oral absorption.[11]
-
Reduced hERG Liability: A common cause of cardiotoxicity is the interaction of basic amines with the hERG potassium channel. Lowering the pKₐ can mitigate this risk.[8][9]
-
Enhanced Cell Permeability: For central nervous system (CNS) drugs, reducing the basicity can decrease the likelihood of the compound being a substrate for efflux transporters like P-glycoprotein (Pgp), thereby improving brain penetration.[12]
| Compound | Position of Fluorine | pKₐ | ΔpKₐ (vs. Piperidine) |
| Piperidine | N/A | ~11.2 | 0 |
| 3-Fluoropiperidine | 3-position | ~9.8 | -1.4 |
| 4-Fluoropiperidine | 4-position | ~10.5 | -0.7 |
| 3,3-Difluoropiperidine | 3-position | ~8.1 | -3.1 |
Note: These are representative values and can vary depending on the specific substitution pattern and experimental conditions. The data illustrates the general trend of pKₐ reduction upon fluorination.
Experimental Protocol: pKₐ Determination by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKₐ of ionizable compounds.
Caption: Workflow for pKₐ determination by potentiometric titration.
Protocol:
-
Instrument Calibration: Calibrate a pH meter using at least two standard buffer solutions that bracket the expected pKₐ.
-
Sample Preparation: Accurately weigh the compound and dissolve it in high-purity water. If solubility is an issue, a co-solvent system (e.g., methanol-water) can be used, and the aqueous pKₐ is then determined by extrapolation. A constant ionic strength is maintained using a background electrolyte like KCl.[1][13]
-
Titration: Place the sample solution in a thermostatted vessel and purge with nitrogen to remove dissolved CO₂.[13] Titrate the solution with a standardized solution of HCl or NaOH, adding the titrant in small, precise increments.
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKₐ corresponds to the pH at the half-equivalence point. The equivalence point can be accurately determined from the first or second derivative of the titration curve.
Enhancing Metabolic Stability: Blocking the "Soft Spots"
Metabolic instability is a major hurdle in drug development, often leading to rapid clearance and poor bioavailability. Piperidine rings are susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, typically at the carbon atoms alpha to the nitrogen.
The C-F bond is significantly stronger than a C-H bond and is much more resistant to enzymatic oxidation.[14] By strategically placing a fluorine atom at a metabolically vulnerable position (a "metabolic soft spot"), it is possible to block this pathway, thereby increasing the metabolic half-life of the compound.[1][14][15]
| Compound Analogue | Fluorination | Half-life (t½, min) in Human Liver Microsomes | Intrinsic Clearance (CLᵢₙₜ, µL/min/mg protein) |
| Piperidin-3-ol Derivative | Non-fluorinated | 15 | 92.4 |
| 4-Fluoropiperidin-3-ol Derivative | Mono-fluorinated | 45 | 30.8 |
| 3,3-Difluoropiperidine Derivative | Gem-difluorinated | > 120 | < 5 |
Note: The data presented is illustrative, based on typical trends observed when comparing non-fluorinated compounds with their fluorinated counterparts.[4] Actual values are highly dependent on the specific molecular structure. The trend clearly shows a significant increase in metabolic stability with fluorination.
Experimental Protocol: Human Liver Microsome (HLM) Stability Assay
The in vitro HLM assay is a standard method for assessing the metabolic stability of compounds and predicting in vivo hepatic clearance.
Caption: Workflow for a human liver microsomal stability assay.
Protocol:
-
Reagent Preparation: Prepare stock solutions of the test compound and positive controls (e.g., verapamil, testosterone) in a suitable organic solvent like DMSO. Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4) and an NADPH regenerating system.[2]
-
Incubation: Pre-warm a suspension of pooled human liver microsomes in the reaction buffer at 37°C. Initiate the metabolic reaction by adding the test compound and the NADPH regenerating system.
-
Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.[2]
-
Sample Processing: Centrifuge the quenched samples to precipitate the microsomal proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k, and the intrinsic clearance (CLᵢₙₜ) is calculated from the half-life and the protein concentration.[2]
Impact on Binding Affinity and Lipophilicity: A Balancing Act
The effect of fluorination on binding affinity is highly context-dependent. The electronegativity of fluorine can alter the electron distribution within the piperidine-containing molecule, potentially leading to more favorable interactions with the target protein through dipole-dipole or hydrogen bonding interactions.[16] However, it can also introduce unfavorable steric or electronic clashes.
Lipophilicity, commonly measured as logP or logD, is another property that is subtly influenced by fluorination. While often considered a lipophilic atom, the effect of fluorine on overall molecular lipophilicity is not always straightforward. Monofluorination may only slightly increase logP, while polyfluorination can sometimes decrease lipophilicity, particularly if it reduces the pKₐ of a basic center, thereby increasing the proportion of the more water-soluble protonated form at physiological pH.[8]
Conclusion: A Strategic Imperative
The strategic incorporation of fluorine into piperidine scaffolds is a well-established and powerful strategy in modern drug discovery. It is not a panacea, but a nuanced tool that, when applied with a deep understanding of its underlying physicochemical effects, can lead to dramatic improvements in a compound's drug-like properties. By providing predictable control over conformation, basicity, and metabolic stability, fluorination allows medicinal chemists to rationally design molecules with enhanced potency, selectivity, and pharmacokinetic profiles. The experimental protocols detailed in this guide provide a framework for systematically evaluating the impact of fluorination, enabling data-driven decisions in the iterative process of lead optimization. As the demand for safer and more effective medicines continues to grow, the fluorine-adorned piperidine will undoubtedly remain a key player in the medicinal chemist's arsenal.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 7. scientificupdate.com [scientificupdate.com]
- 8. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. enamine.net [enamine.net]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. nbinno.com [nbinno.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Fluoropiperidine Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, technically grounded protocol for the safe handling and disposal of 3-Fluoropiperidine hydrochloride (CAS No. 737000-77-0). As a halogenated heterocyclic compound, its disposal requires a specific methodology rooted in safety, regulatory compliance, and chemical compatibility. The following procedures are designed to provide clear, actionable steps that protect laboratory personnel, ensure environmental stewardship, and maintain institutional compliance.
Core Principle: Hazard-Aware Waste Management
Effective disposal begins with a thorough understanding of the compound's characteristics and associated hazards. This compound is not merely benign surplus material; it is a reactive chemical with a distinct hazard profile that dictates every step of its lifecycle management, from handling to final disposal.
Key Hazard Profile:
-
Irritant: The compound is a known irritant, causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335)[1][2][3]. Direct contact and inhalation of dust must be rigorously avoided.
-
Halogenated Compound: The presence of fluorine classifies this compound as a halogenated organic waste. This is the single most critical factor for its disposal, as halogenated waste streams must be segregated from non-halogenated streams to comply with disposal regulations and avoid creating complex, costly, and hazardous chemical mixtures[4][5][6].
-
Hygroscopic: The material is hygroscopic, meaning it readily absorbs moisture from the air[1]. This property underscores the need for storage in tightly sealed containers to maintain chemical integrity and prevent unwanted reactions.
-
Thermal Decomposition: In the event of a fire, thermal decomposition can release highly toxic and corrosive gases, including nitrogen oxides (NOx), carbon oxides (CO, CO2), hydrogen chloride, and hydrogen fluoride[7].
The causality is clear: failure to respect this hazard profile can lead to personnel exposure, regulatory fines, and dangerous chemical incompatibilities in the waste stream. The protocol that follows is a self-validating system designed to mitigate these risks at every stage.
Physicochemical & Hazard Data Summary
For quick reference, the essential properties of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 737000-77-0 | [1][8][9] |
| Molecular Formula | C₅H₁₁ClFN | [1][8][9][10] |
| Molecular Weight | 139.60 g/mol | [1][3][8][9] |
| Appearance | White Solid | [1] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][2][3] |
| Signal Word | Warning | [1][9] |
| Key Chemical Property | Hygroscopic | [1] |
| Waste Classification | Halogenated Organic Waste | [4][5] |
Operational Protocol: From Benchtop to Final Disposal
This section provides a step-by-step methodology for the entire disposal workflow, ensuring safety and compliance are maintained throughout.
Required Personal Protective Equipment (PPE)
Before handling or preparing this compound for disposal, the following minimum PPE is mandatory. The goal is to create a complete barrier against exposure.
-
Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes. Standard safety glasses are insufficient[7].
-
Hand Protection: Use impervious chemical-resistant gloves (e.g., nitrile). Always inspect gloves for tears or punctures before use[7].
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of dust generation, consider additional protective clothing[2].
-
Respiratory Protection: All handling of the solid compound that could generate dust must be performed in a certified chemical fume hood to prevent inhalation[1][5]. If a fume hood is not available, a NIOSH-approved respirator for organic vapors and particulates is necessary.
Waste Collection and Segregation: The Critical Step
The principle of segregation is paramount. Co-mingling of waste streams is a frequent and costly error in laboratory settings.
Step-by-Step Collection Procedure:
-
Select the Correct Container: Obtain a designated "Halogenated Organic Waste" container from your institution's Environmental Health & Safety (EHS) department. This container must be in good condition, compatible with the waste, and have a secure, threaded cap[4][5].
-
Label the Container: Before adding any waste, affix a "Hazardous Waste" tag to the container[5]. Clearly write the full chemical name, "this compound," and list all other constituents if it is a mixed waste stream[4]. Do not use abbreviations or chemical formulas[4].
-
Transfer the Waste: Inside a chemical fume hood, carefully transfer the waste chemical into the designated container. If transferring the solid, use tools and techniques that minimize dust generation[2].
-
Secure the Container: Immediately after adding waste, securely close the container. Waste containers must remain closed at all times except when waste is actively being added[4][5]. This is a key regulatory requirement that prevents the release of vapors.
-
Store Appropriately: Store the sealed waste container in a designated Satellite Accumulation Area (SAA)[5]. The storage area should be well-ventilated, and the container must be within secondary containment to control any potential leaks[5][11].
-
Avoid Incompatibilities: Crucially, do not mix this waste with the following[5][12]:
-
Non-halogenated organic waste.
-
Acids or bases.
-
Oxidizing agents.
-
Acutely toxic "P-listed" wastes or waste containing heavy metals like mercury.
-
Emergency Protocol: Spill Management
Accidents can occur, and a prepared response is essential for safety.
For Minor Spills (Small quantity of solid):
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Ensure Ventilation: Ensure the chemical fume hood is operating or that the area is well-ventilated[2][13].
-
Don PPE: Wear the full PPE as described in section 2.1.
-
Clean-Up: Use dry clean-up procedures. Gently sweep or shovel the solid material into a suitable, sealable container for disposal[1][2]. Avoid any actions that generate dust[2].
-
Decontaminate: After removing the solid, decontaminate the area with water and collect the residue for disposal. Prevent runoff from entering drains[2].
-
Dispose of Materials: Place all contaminated cleaning materials (gloves, absorbent pads, etc.) into the hazardous waste container with the spilled chemical.
For Major Spills (Large quantity or outside of a controlled area):
-
Evacuate: Immediately evacuate the area.
-
Alert: Activate the fire alarm or follow your institution's emergency notification procedure. Call emergency services and your EHS department[4][5].
-
Isolate: Close doors to the affected area to contain vapors.
-
Do Not Attempt to Clean: Await the arrival of trained emergency response personnel.
Disposal Pathway and Decision Workflow
The ultimate destination for this compound waste is a licensed hazardous waste disposal facility, where it will typically be destroyed via high-temperature incineration[13]. The laboratory researcher's responsibility is to safely prepare the waste for collection by their EHS office, who will manage the final transport and disposal logistics.
The following diagram illustrates the decision-making process for proper disposal.
Caption: Decision workflow for the safe disposal of this compound.
This structured approach ensures that each critical control point—from characterization to final disposal—is addressed, forming a robust and defensible safety protocol. By adhering to these guidelines, laboratory professionals can effectively manage the risks associated with this compound, ensuring a safe research environment and maintaining full regulatory compliance.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. (3R)-3-fluoropiperidine hydrochloride | C5H11ClFN | CID 55288002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. mn.uio.no [mn.uio.no]
- 7. fishersci.ca [fishersci.ca]
- 8. chemscene.com [chemscene.com]
- 9. This compound - CAS:737000-77-0 - Aqbiopharma Medical Technology (Shanghai) Co., LTD [en.aqbiopharma.com.cn]
- 10. 3-Fluoropiperidine hcl | CAS 116574-75-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 11. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 12. pfw.edu [pfw.edu]
- 13. downloads.ossila.com [downloads.ossila.com]
Mastering the Safe Handling of 3-Fluoropiperidine Hydrochloride: A Guide for Researchers
For Immediate Use By Laboratory Personnel
As a novel fluorinated piperidine derivative, 3-Fluoropiperidine hydrochloride is a compound of significant interest in medicinal chemistry and drug development.[1] Its structural motifs are integral to the synthesis of advanced pharmaceutical intermediates. However, its reactivity and hazardous properties demand a rigorous and informed approach to laboratory handling. This guide provides essential, actionable intelligence for researchers, scientists, and drug development professionals to manage this compound safely and effectively, from receipt to disposal.
Understanding the Hazard Profile: More Than a Standard Amine Salt
This compound is not a benign substance. As a solid, it presents a significant risk of irritation upon contact with the skin, eyes, and respiratory tract.[2][3] Ingestion is harmful.[3] The primary hazards are summarized below, forming the causal basis for the stringent handling protocols that follow.
Key Hazards:
-
Causes Serious Eye Irritation (H319): Direct contact can lead to significant eye damage.[2]
-
Causes Skin Irritation (H315): The compound can cause redness, itching, and inflammation upon skin contact.[2]
-
May Cause Respiratory Irritation (H335): Inhalation of the dust can irritate the nose, throat, and lungs.[2]
-
Harmful if Swallowed (R22): Ingestion can lead to adverse health effects.[3]
-
Hygroscopic and Air-Sensitive: The compound readily absorbs moisture from the air, which can affect its chemical integrity and reactivity.[2] This property necessitates storage in a dry, inert atmosphere.[4][5]
These hazards are formally recognized and classified, demanding adherence to established safety protocols to mitigate risk.[6]
The Core of Safety: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is non-negotiable when handling this compound. Each component is selected to create a barrier against the specific hazards identified. The Occupational Safety and Health Administration (OSHA) mandates that employers provide, and employees use, appropriate PPE.[7]
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a chemical-resistant barrier against skin contact. Double-gloving is recommended, with the outer glove over the lab coat cuff, to prevent exposure at the wrist.[8][9] |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield | Safety glasses are insufficient. Goggles provide a seal against dust and splashes. A face shield offers a secondary layer of protection for the entire face.[9] |
| Body Protection | Chemical-Resistant Lab Coat or Apron | Protects against incidental splashes and contamination of personal clothing.[10] |
| Respiratory Protection | NIOSH-approved N95 Dust Mask (at minimum) | Required when handling the solid outside of a fume hood to prevent inhalation of airborne particles. For large spills, a full-facepiece respirator with appropriate cartridges may be necessary.[8][11] |
This comprehensive ensemble of PPE is the first line of defense and must be worn at all times when there is any potential for exposure.[12][13]
Operational Plan: From Storage to Handling
A systematic workflow is critical to minimizing exposure and ensuring the integrity of the compound. The hygroscopic and air-sensitive nature of this compound dictates specific handling techniques.[1][14]
Receipt and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or loose seals.
-
Store: Keep the container tightly closed in a cool, dry, and well-ventilated area.[2] Storage under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent degradation from moisture.[8] A designated, clearly labeled area for corrosive and irritating solids is recommended.
Step-by-Step Handling Protocol
This protocol should be performed within a certified chemical fume hood to control dust and potential vapors.
-
Preparation: Don all required PPE as outlined in the table above. Ensure an eyewash station and safety shower are immediately accessible.[7]
-
Inert Atmosphere: If the experiment is sensitive to moisture, use a glove box or Schlenk line to handle the compound under an inert gas.[5]
-
Weighing: Tare a clean, dry weighing vessel. Carefully transfer the required amount of this compound using a clean spatula. Avoid creating dust.
-
Dispensing: If transferring from a Sure/Seal™ bottle or similar packaging, use a dry syringe with a long needle to pierce the septum under a positive pressure of inert gas.[14]
-
Reaction Setup: Add the compound to the reaction vessel slowly. If dissolving, add the solid to the solvent to minimize splashing.
-
Cleanup: Immediately after use, decontaminate the spatula and weighing vessel. Clean the work area thoroughly.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: outer gloves, face shield, lab coat, inner gloves. Wash hands thoroughly with soap and water after handling.[8]
The following diagram illustrates the critical decision points and workflow for safely handling this compound.
Caption: Workflow for handling this compound.
Emergency Procedures: Plan for the Unexpected
Accidents can happen. A clear, rehearsed emergency plan is vital.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing. Wash off immediately with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a poison control center or doctor immediately.[2][15]
-
Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[10] For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.
Disposal Plan: Responsible Waste Management
Proper disposal is a critical final step. As a halogenated organic compound, this compound must not be disposed of in regular trash or down the drain.[13]
-
Segregation: All waste containing this compound, including contaminated consumables (gloves, paper towels, weighing paper) and residual solid, must be collected in a designated hazardous waste container.[13]
-
Labeling: The container must be clearly labeled as "Hazardous Waste: Halogenated Organic Solids" and list "this compound" as a constituent.[10][15]
-
Storage: Keep the waste container closed and stored in a designated satellite accumulation area until collection by your institution's EHS department.[15]
-
Disposal: The final disposal will be handled by a certified hazardous waste management company, likely through high-temperature incineration.[9][13]
By adhering to these protocols, researchers can confidently and safely utilize this compound, advancing scientific discovery while upholding the highest standards of laboratory safety.
References
- 1. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 2. Recommendations for Chemical Protective Clothing | NIOSH | CDC [archive.cdc.gov]
- 3. compliancy-group.com [compliancy-group.com]
- 4. ossila.com [ossila.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. osha.gov [osha.gov]
- 7. mastercontrol.com [mastercontrol.com]
- 8. clinician.com [clinician.com]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. NIOSH/Chemical Protective Clothing Page/INDEX A [newenv.com]
- 12. stacks.cdc.gov [stacks.cdc.gov]
- 13. bucknell.edu [bucknell.edu]
- 14. ehs.umich.edu [ehs.umich.edu]
- 15. campusoperations.temple.edu [campusoperations.temple.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
